molecular formula C17H13NO4 B1433291 Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate CAS No. 1455091-10-7

Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate

Cat. No.: B1433291
CAS No.: 1455091-10-7
M. Wt: 295.29 g/mol
InChI Key: YTWDBRIDKWWANA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate is a useful research compound. Its molecular formula is C17H13NO4 and its molecular weight is 295.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c1-21-17(20)15-16(19)14-8-7-13(9-11(14)10-18-15)22-12-5-3-2-4-6-12/h2-10,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWDBRIDKWWANA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C2C=C(C=CC2=C1O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"synthesis of Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in the development of novel therapeutics. The document details a validated synthetic pathway, offering insights into the strategic considerations behind the chosen methodology. A step-by-step experimental protocol is provided, alongside a discussion of the reaction mechanism and data presented in a clear, tabular format. Visual diagrams generated using DOT language are included to illustrate the synthetic scheme and experimental workflow, ensuring clarity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged structural motif found in a vast array of natural products and synthetic compounds exhibiting a broad spectrum of biological activities.[1] Its presence in numerous alkaloids has cemented its importance in medicinal chemistry. The specific derivative, this compound, has garnered significant attention as a crucial intermediate in the synthesis of Roxadustat.[2] Roxadustat is a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor used to treat anemia associated with chronic kidney disease.[2][3] The unique substitution pattern of this molecule, featuring a hydroxyl group at the 4-position, a phenoxy group at the 7-position, and a carboxylate at the 3-position, presents both a synthetic challenge and an opportunity for further derivatization in drug discovery programs.

Strategic Approaches to Isoquinoline Synthesis

The construction of the isoquinoline core can be achieved through several classic and modern synthetic strategies. The choice of method is often dictated by the desired substitution pattern on the final molecule. Key considerations for the synthesis of this compound involve the regioselective introduction of the hydroxyl, phenoxy, and carboxylate groups.

Several named reactions are foundational to isoquinoline synthesis:

  • Bischler-Napieralski Reaction: This method involves the cyclization of β-arylethylamides in the presence of a dehydrating agent to form 3,4-dihydroisoquinolines, which can be subsequently oxidized to isoquinolines.[4][5][6][7][8] This approach is particularly useful for synthesizing 1-substituted isoquinolines.

  • Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline.[4][9][10][11][12] This is a powerful method for creating the core tetrahydroisoquinoline scaffold.

  • Pomeranz-Fritsch Reaction: This synthesis involves the acid-catalyzed cyclization of a benzalaminoacetal to form the isoquinoline nucleus.[1][13][14][15][16] It offers a route to isoquinolines with substitution patterns that may be difficult to achieve with other methods.[13]

  • Dieckmann Condensation: This intramolecular Claisen condensation of a diester can be employed to form the carbocyclic ring of the isoquinoline system, leading to a β-keto ester which can be further elaborated.[17][18][19][20][21]

For the specific target, this compound, a linear synthesis starting from a substituted benzene derivative allows for the precise placement of the required functional groups. The presented synthesis utilizes a Dieckmann-like intramolecular condensation as a key ring-closing step.

Retrosynthetic Analysis of this compound

A logical retrosynthetic disconnection of the target molecule points towards a substituted benzoyl derivative as a key starting material. The isoquinoline ring can be constructed by forming the C4-C4a and N-C1 bonds. The chosen forward synthesis effectively builds the necessary precursors to facilitate an intramolecular cyclization.

G Target This compound Intermediate1 Methyl 2-[(methoxycarbonylmethyl)(tosyl)amino]methyl-4-phenoxybenzoate Target->Intermediate1 Intramolecular Cyclization (Dieckmann-like) Precursor1 2-(chloromethyl)-4-phenoxybenzoate methyl ester Intermediate1->Precursor1 Precursor2 N-p-toluenesulfonylglycine methyl ester Intermediate1->Precursor2 StartingMaterial1 5-phenoxyisobenzofuran-1(3H)-one Precursor1->StartingMaterial1 StartingMaterial2 Phenol StartingMaterial1->StartingMaterial2 StartingMaterial3 5-bromoisobenzofuran-1(3H)-one StartingMaterial1->StartingMaterial3

Caption: Retrosynthetic analysis of the target molecule.

Detailed Synthetic Pathway and Mechanistic Insights

The synthesis of this compound can be efficiently achieved from commercially available starting materials. The following protocol is based on established literature procedures.[3][22]

Step 1: Synthesis of 5-phenoxyisobenzofuran-1(3H)-one

The synthesis commences with a copper-catalyzed Ullmann condensation between 5-bromoisobenzofuran-1(3H)-one and phenol to introduce the phenoxy moiety.

  • Reaction: 5-bromoisobenzofuran-1(3H)-one reacts with phenol in the presence of a copper catalyst (cuprous bromide), a ligand (acetylacetone), and a base (potassium carbonate) in a polar aprotic solvent like DMF.

  • Causality: The copper catalyst is essential for facilitating the C-O bond formation between the aryl bromide and the phenol. The base is required to deprotonate the phenol, forming the more nucleophilic phenoxide ion.

Step 2: Formation of Methyl 2-(chloromethyl)-4-phenoxybenzoate

The lactone ring of 5-phenoxyisobenzofuran-1(3H)-one is opened and converted to the corresponding methyl ester and benzylic chloride. This step prepares the electrophilic center for the subsequent substitution reaction.

Step 3: N-Alkylation of N-p-toluenesulfonylglycine methyl ester

The previously synthesized methyl 2-(chloromethyl)-4-phenoxybenzoate is reacted with N-p-toluenesulfonylglycine methyl ester.

  • Reaction: This is a standard N-alkylation reaction where the nitrogen atom of the glycine derivative acts as a nucleophile, displacing the chloride from the benzylic position. A base such as potassium carbonate is used to facilitate the reaction, and potassium iodide can be added as a catalyst to enhance the rate of this nucleophilic substitution.[22]

Step 4: Intramolecular Cyclization to form the Isoquinoline Core

This is the key ring-forming step. The intermediate from the previous step undergoes an intramolecular Dieckmann-like condensation reaction.

  • Reaction: A strong base, such as sodium methoxide, is used to deprotonate the carbon alpha to the glycine ester carbonyl group, generating a carbanion.[3] This carbanion then attacks the benzoate carbonyl group, leading to cyclization and the formation of the isoquinoline ring system. Subsequent tautomerization yields the aromatic 4-hydroxyisoquinoline core.

  • Causality: The use of a strong base is critical to generate the nucleophilic carbanion in sufficient concentration to drive the intramolecular reaction. The tosyl group serves as both a protecting group for the nitrogen and an electron-withdrawing group that increases the acidity of the alpha-protons, facilitating carbanion formation.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents:

ReagentCAS NumberMolecular FormulaSupplier Recommendation
5-bromoisobenzofuran-1(3H)-one64169-93-1C₈H₅BrO₂Major chemical suppliers
Phenol108-95-2C₆H₆OMajor chemical suppliers
Cuprous Bromide7787-70-4CuBrMajor chemical suppliers
Acetylacetone123-54-6C₅H₈O₂Major chemical suppliers
Potassium Carbonate584-08-7K₂CO₃Major chemical suppliers
N-p-toluenesulfonylglycine methyl ester6436-41-5C₁₀H₁₃NO₄SMajor chemical suppliers
Potassium Iodide7681-11-0KIMajor chemical suppliers
Sodium Methoxide124-41-4CH₃NaOMajor chemical suppliers
Dimethylformamide (DMF)68-12-2C₃H₇NOMajor chemical suppliers
Methanol67-56-1CH₄OMajor chemical suppliers
Dichloromethane75-09-2CH₂Cl₂Major chemical suppliers
Ethyl Acetate141-78-6C₄H₈O₂Major chemical suppliers
Glacial Acetic Acid64-19-7C₂H₄O₂Major chemical suppliers

Procedure:

  • Synthesis of 5-phenoxyisobenzofuran-1(3H)-one:

    • To a reaction flask, add phenol (0.22 mol), DMF (50 mL), 5-bromoisobenzofuran-1(3H)-one (0.16 mol), acetylacetone (0.03 mol), cuprous bromide (0.03 mol), and potassium carbonate (0.22 mol).[22]

    • Stir the mixture at room temperature and replace the atmosphere with nitrogen three times.[22]

    • Heat the reaction mixture to 90 °C and stir overnight.[22]

    • After cooling, add 1000 mL of purified water to the reaction solution and collect the precipitate by suction filtration.[22]

    • Dissolve the filter cake in 800 mL of dichloromethane, wash the organic phase with 800 mL of 1N hydrochloric acid solution, followed by 1000 mL of purified water.[22]

    • Dry the organic phase, concentrate under reduced pressure, and triturate the residue with 50 mL of methanol for 1 hour.[22]

    • Collect the solid by suction filtration to obtain 5-phenoxyisobenzofuran-1(3H)-one.[22]

  • Synthesis of Methyl 2-(chloromethyl)-4-phenoxybenzoate:

    • This intermediate can be prepared from 5-phenoxyisobenzofuran-1(3H)-one through established methods involving ring-opening and chlorination.

  • Synthesis of Methyl 2-[(methoxycarbonylmethyl)(toluene-4-sulfonyl)amino]methyl-4-phenoxybenzoate:

    • In a reaction flask, combine methyl 2-(chloromethyl)-4-phenoxybenzoate (2.46 mmol), N-p-toluenesulfonylglycine methyl ester (2.88 mmol), potassium carbonate (4.923 mmol), potassium iodide (0.96 mmol), and DMF.[22]

    • Replace the atmosphere with nitrogen and heat the mixture to 50 °C for 1 hour.[22]

  • Synthesis of this compound:

    • Cool the reaction mixture from the previous step to room temperature and add 2 mL of a sodium methoxide solution in methanol.[3][22]

    • Stir the reaction mixture for 30 minutes.[22] A more detailed procedure suggests stirring for 2 hours at room temperature after the addition of sodium methoxide.[3]

    • Monitor the reaction to completion using thin-layer chromatography.[22]

    • Add 40 mL of purified water to the reaction solution and adjust the pH to 7 by dropwise addition of glacial acetic acid under stirring.[22]

    • Collect the precipitate by suction filtration.[22]

    • Stir the filter cake in 4 mL of acetone for 2 hours, then collect the solid by suction filtration to yield the title compound.[22]

    • An alternative workup involves removing methanol by distillation under reduced pressure, diluting the residue with water, adjusting the pH to 10 with 1N HCl, and extracting with ethyl acetate. The combined organic layers are then washed, dried, and concentrated. The product is purified by column chromatography.[3]

Reported Yield: 78.8%[3]

Data Summary

StepKey ReagentsSolventTemperatureTimeYield
1. Synthesis of 5-phenoxyisobenzofuran-1(3H)-onePhenol, 5-bromoisobenzofuran-1(3H)-one, CuBr, K₂CO₃DMF90 °COvernightN/A
2. Formation of Methyl 2-(chloromethyl)-4-phenoxybenzoate----N/A
3. N-AlkylationMethyl 2-(chloromethyl)-4-phenoxybenzoate, N-p-toluenesulfonylglycine methyl ester, K₂CO₃, KIDMF50 °C1 hourN/A
4. Intramolecular CyclizationSodium methoxideMethanol/DMFRoom Temperature2 hours78.8%

Visualization of the Synthetic Workflow

G cluster_step1 Step 1: Ullmann Condensation cluster_step2 Step 2 & 3: Intermediate Formation & N-Alkylation cluster_step3 Step 4: Intramolecular Cyclization & Purification S1_1 Combine Phenol, 5-bromo- isobenzofuran-1(3H)-one, CuBr, K2CO3 in DMF S1_2 Heat to 90°C overnight under N2 S1_1->S1_2 S1_3 Aqueous workup and filtration S1_2->S1_3 S1_4 Purification to yield 5-phenoxy- isobenzofuran-1(3H)-one S1_3->S1_4 S2_1 Convert to Methyl 2-(chloromethyl)- 4-phenoxybenzoate S1_4->S2_1 S2_2 React with N-p-toluenesulfonylglycine methyl ester, K2CO3, KI in DMF S2_1->S2_2 S2_3 Heat to 50°C for 1 hour S2_2->S2_3 S3_1 Add Sodium Methoxide in Methanol S2_3->S3_1 S3_2 Stir at Room Temperature for 2 hours S3_1->S3_2 S3_3 Acidic workup (pH 7) and filtration S3_2->S3_3 S3_4 Purification to yield final product S3_3->S3_4

Caption: Experimental workflow for the synthesis.

Conclusion

This guide has outlined a robust and high-yielding synthesis of this compound. By understanding the underlying principles of isoquinoline synthesis and the specific mechanistic details of this pathway, researchers can confidently reproduce this procedure. The strategic use of an intramolecular Dieckmann-like condensation provides an efficient means to construct the complex and valuable isoquinoline core. This molecule's role as a key pharmaceutical intermediate underscores the importance of developing and disseminating reliable synthetic methodologies.

References

"Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate physical and chemical properties"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Pharmaceutical Intermediate

This compound is an organic compound belonging to the isoquinoline class of alkaloids.[1] Isoquinoline derivatives are a significant group of plant alkaloids known for their extensive pharmacological diversity. This particular molecule has garnered attention in medicinal chemistry and organic synthesis primarily for its role as a crucial intermediate in the development of novel pharmaceutical agents.[1][2] Its structural features, including the phenoxy substituent and the carboxylate ester functionality, make it a valuable building block in the synthesis of more complex molecules.[1] Notably, it serves as an intermediate in the synthesis of hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors, a class of drugs investigated for treating anemia and chronic renal insufficiency.[2]

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and characterization of this compound, offering a technical resource for professionals in drug discovery and development.

Physicochemical and Structural Properties

The fundamental physical and chemical characteristics of a compound are critical for its handling, formulation, and synthesis. Below is a summary of the known properties of this compound.

PropertyValueSource(s)
CAS Number 1455091-10-7[2]
Molecular Formula C₁₇H₁₃NO₄[3]
Molecular Weight 295.29 g/mol [3][4]
IUPAC Name This compound[3]
Physical Form White to light-yellow powder or crystals
Purity Typically ≥97%
Storage Conditions 2-8°C, sealed in a dry, inert atmosphere
InChI Key YTWDBRIDKWWANA-UHFFFAOYSA-N[3]
SMILES COC(=O)C1=NC=C2C=C(C=CC2=C1O)OC3=CC=CC=C3[3]

Synthesis Protocol: A Step-by-Step Methodology

The synthesis of this compound can be achieved through a multi-step process. A general and effective method involves the cyclization of a substituted benzoate precursor. The following protocol is based on established synthesis routes.[2][5]

Causality Behind Experimental Choices:

  • Base Selection: Sodium methanolate is used as a strong base to deprotonate the precursor, facilitating the intramolecular cyclization reaction.

  • Solvent System: A mixture of methanol and dimethyl sulfoxide (DMSO) is employed. Methanol is the solvent for the base, while DMSO helps to dissolve the starting materials and can facilitate the reaction.

  • Purification: The workup procedure involving pH adjustment, extraction with ethyl acetate, and column chromatography is a standard method to isolate and purify the final product from the reaction mixture.

Detailed Experimental Protocol
  • Preparation of the Reaction Mixture:

    • Under ice-bath conditions, prepare a solution of sodium methanolate (12.70 g, 234.60 mmol) in methanol (40 mL).[2]

    • In a separate reaction vessel, dissolve methyl 2-[(methoxycarbonylmethyl)(toluene-4-sulfonyl)amino]methyl-4-phenoxybenzoate (18.90 g, 39.10 mmol) in dimethyl sulfoxide (82 mL).[2]

  • Reaction Execution:

    • Slowly add the sodium methanolate solution dropwise to the solution of the starting benzoate derivative.[2]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.[2]

  • Workup and Isolation:

    • Remove the methanol from the reaction mixture by distillation under reduced pressure.[2]

    • Dilute the remaining residue with water (50 mL).[2]

    • Adjust the pH of the solution to 10 using 1 N dilute hydrochloric acid.[2]

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).[2]

    • Combine the organic layers and wash sequentially with water (100 mL) and saturated brine (100 mL).[2]

    • Dry the organic phase over anhydrous sodium sulfate.[2]

  • Purification:

    • Concentrate the dried organic phase under reduced pressure.[2]

    • Purify the resulting crude product by column chromatography to yield the final product as a white solid.[2]

Synthesis Workflow Diagram

SynthesisWorkflow Start Methyl 2-[(methoxycarbonylmethyl) (toluene-4-sulfonyl)amino]methyl-4-phenoxybenzoate Reaction Stir at Room Temperature for 2 hours Start->Reaction Base Sodium Methanolate in Methanol/DMSO Base->Reaction Workup Methanol Removal & Aqueous Workup (pH 10) Reaction->Workup Extraction Ethyl Acetate Extraction Workup->Extraction Purification Column Chromatography Extraction->Purification Product Methyl 4-hydroxy-7- phenoxyisoquinoline-3-carboxylate Purification->Product

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

While specific spectral data for this exact compound is not publicly detailed, we can infer the expected spectroscopic characteristics based on its structure and data from closely related analogues, such as Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate.[1]

¹H-Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Aromatic Protons: Resonances for the protons on the isoquinoline and phenoxy rings are expected in the downfield region, typically between δ 6.5 and 8.0 ppm.[1] The specific chemical shifts and coupling patterns will be dictated by the substitution pattern.

  • Hydroxyl Proton: A broad singlet corresponding to the hydroxyl group at the 4-position is anticipated. Its chemical shift can vary depending on the solvent and concentration.

  • Methyl Ester Protons: A sharp singlet for the methyl group of the ester functionality (–COOCH₃) is expected, typically around δ 3.8-4.0 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • O-H Stretch: A broad absorption band characteristic of the hydroxyl group is expected in the region of 3200-3400 cm⁻¹.[1]

  • C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl of the ester group should appear around 1680-1700 cm⁻¹.[1]

  • C-O and Aromatic Stretches: The spectrum will also feature various bands corresponding to C-O stretching of the ether and ester groups, as well as C=C stretching from the aromatic rings.

Applications in Drug Development

The primary significance of this compound lies in its utility as a synthetic intermediate.[2] It is a precursor for the synthesis of N-[(4-Hydroxy-1-methyl-7-phenoxy-3-isoquinolinyl)carbonyl]glycine, which is a hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor.[2] This class of compounds is designed to stimulate the production of red blood cells (erythropoiesis), making them valuable for treating anemia, particularly in patients with chronic kidney disease.[1]

Safety and Handling

Based on available safety data for this compound, the following precautions should be observed:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a key chemical intermediate with significant applications in pharmaceutical research and development. Its well-defined synthesis and structural features make it an important building block for the creation of complex therapeutic agents. This guide provides a foundational understanding of its properties and handling for researchers and scientists in the field.

References

An In-depth Technical Guide to Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate (CAS No. 1455091-10-7): A Key Intermediate in the Synthesis of Roxadustat

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate, identified by CAS number 1455091-10-7, is a pivotal chemical intermediate in the synthesis of Roxadustat (FG-4592), a first-in-class oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor.[1][2][3] Roxadustat is a significant therapeutic agent for the treatment of anemia associated with chronic kidney disease (CKD).[1][3] The chemical stability and purity of this intermediate are paramount to ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of its synthesis, characterization, and its critical role in the production of Roxadustat.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 1455091-10-7[4]
Molecular Formula C₁₇H₁₃NO₄[4]
Molecular Weight 295.29 g/mol [4]
IUPAC Name This compound[5]
Synonyms Roxadustat Impurity 4, Roxadustat Impurity 13, FG-4592 intermediate[4]
Appearance White to off-white solid[4]
Storage 2-8°C, sealed in a dry environment[4]

The Role of Roxadustat and the HIF Pathway

To appreciate the significance of this compound, it is essential to understand the mechanism of action of Roxadustat. Roxadustat functions by inhibiting the HIF-prolyl hydroxylase enzyme.[1][2] This enzyme is responsible for the degradation of hypoxia-inducible factors (HIFs) under normal oxygen conditions.[2] By inhibiting this enzyme, Roxadustat mimics a low-oxygen state, leading to the stabilization and accumulation of HIFs.[1][2]

Stabilized HIFs then translocate to the cell nucleus and activate the transcription of various genes, most notably the gene for erythropoietin (EPO).[2] This increase in endogenous EPO production stimulates the bone marrow to produce more red blood cells, thereby addressing anemia.[2] Furthermore, Roxadustat has been shown to improve iron metabolism by regulating the expression of genes involved in iron absorption and transport.[2]

HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / Roxadustat HIF-α HIF-α PHD PHD HIF-α->PHD Hydroxylation VHL VHL PHD->VHL Recognition Proteasomal Degradation Proteasomal Degradation VHL->Proteasomal Degradation Ubiquitination Roxadustat Roxadustat PHD_inhibited PHD Roxadustat->PHD_inhibited Inhibition HIF-α_stable HIF-α HIF Complex HIF Complex HIF-α_stable->HIF Complex HIF-β HIF-β HIF-β->HIF Complex Nucleus Nucleus HIF Complex->Nucleus Translocation EPO Gene Transcription EPO Gene Transcription Nucleus->EPO Gene Transcription Activation

Caption: Mechanism of Action of Roxadustat on the HIF Pathway.

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. Below is a detailed protocol based on established synthetic routes.[4][6]

Experimental Protocol

Step 1: Synthesis of 2-(chloromethyl)-4-phenoxybenzoic acid methyl ester

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-(chloromethyl)-4-phenoxybenzoic acid in methanol.

  • Esterification: Add thionyl chloride dropwise to the solution at 0°C.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature, monitoring its completion by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude methyl ester.

Step 2: Synthesis of this compound

  • Reaction Setup: To a solution of 2-(chloromethyl)-4-phenoxybenzoic acid methyl ester in an appropriate solvent such as dimethylformamide (DMF), add N-p-toluenesulfonyl glycine methyl ester, potassium carbonate, and potassium iodide.[6]

  • Reaction Conditions: Heat the mixture to 50°C for 1 hour.[6]

  • Cyclization: Cool the reaction to room temperature and add a solution of sodium methoxide in methanol. Stir for 30 minutes.[6]

  • Work-up and Purification:

    • Quench the reaction by adding the mixture to water.[6]

    • Adjust the pH to 7 with glacial acetic acid, which will cause the product to precipitate.[6]

    • Collect the solid by suction filtration.[6]

    • Wash the filter cake with acetone and dry under vacuum to yield the final product, this compound.[6]

Synthesis_Workflow Start Start Step1 Esterification of 2-(chloromethyl)-4-phenoxybenzoic acid Start->Step1 Intermediate1 2-(chloromethyl)-4-phenoxybenzoic acid methyl ester Step1->Intermediate1 Step2 Reaction with N-p-toluenesulfonyl glycine methyl ester Intermediate1->Step2 Step3 Cyclization with Sodium Methoxide Step2->Step3 Intermediate2 Crude Product Mixture Step3->Intermediate2 Step4 Precipitation and Filtration Intermediate2->Step4 Step5 Washing and Drying Step4->Step5 Final_Product Methyl 4-hydroxy-7-phenoxyisoquinoline- 3-carboxylate Step5->Final_Product End End Final_Product->End

Caption: Synthetic Workflow for this compound.

Analytical Methodologies

The quality control of this compound is crucial for its use in the synthesis of Roxadustat. A combination of chromatographic and spectroscopic techniques is employed for its characterization and purity assessment.

Key Analytical Techniques
TechniquePurposeKey Parameters
High-Performance Liquid Chromatography (HPLC) Purity determination and impurity profiling.Reverse-phase C18 column, mobile phase of methanol and phosphate buffer, UV detection at 262 nm.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation.¹H NMR and ¹³C NMR spectra to confirm the chemical structure.
Mass Spectrometry (MS) Molecular weight determination and structural confirmation.Electrospray ionization (ESI) to determine the mass-to-charge ratio.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic peaks for hydroxyl, carbonyl, and ether functional groups.

Analytical Workflow

Analytical_Workflow Sample Methyl 4-hydroxy-7-phenoxyisoquinoline- 3-carboxylate Sample HPLC HPLC Analysis (Purity Assessment) Sample->HPLC NMR NMR Spectroscopy (Structural Elucidation) Sample->NMR MS Mass Spectrometry (Molecular Weight Verification) Sample->MS IR IR Spectroscopy (Functional Group Analysis) Sample->IR Data_Analysis Data Analysis and Characterization HPLC->Data_Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Report Certificate of Analysis Data_Analysis->Report

References

"early research on 4-hydroxy-7-phenoxyisoquinoline derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Early Research on 4-Hydroxy-7-Phenoxyisoquinoline Derivatives

Authored by a Senior Application Scientist

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. This guide delves into the foundational research of a specific, highly promising subclass: 4-hydroxy-7-phenoxyisoquinoline derivatives. We will explore the early synthetic strategies, the initial biological evaluations that hinted at their therapeutic potential, and the first-pass structure-activity relationship (SAR) studies that guided further development. This document is intended for researchers and drug development professionals seeking to understand the origins and core principles of this important chemical series.

Introduction: The Rationale for a Privileged Scaffold

The pursuit of novel therapeutic agents is often a process of recognizing and optimizing privileged structures—molecular frameworks that are capable of interacting with multiple biological targets. The isoquinoline core is one such scaffold, found in natural alkaloids and synthetic compounds with a wide array of pharmacological activities, including anticancer effects.[1][2] Early research in kinase inhibitors identified that heterocyclic ring systems could effectively function as ATP-competitive binders. The specific substitution pattern of the 4-hydroxy-7-phenoxyisoquinoline series was conceived from a hypothesis combining two key insights:

  • The 4-hydroxyisoquinoline (or its tautomeric form, isoquinolin-4-one) portion provides a critical hydrogen bond donor/acceptor site, capable of anchoring the molecule within the hinge region of a kinase ATP-binding pocket.

  • The 7-phenoxy group acts as a versatile vector into the solvent-exposed region of the binding site. This position allows for extensive derivatization to enhance potency, modulate selectivity, and improve pharmacokinetic properties without disrupting the core binding interactions.

This guide reconstructs the logical progression of the initial scientific inquiry into this promising chemical space.

Foundational Synthetic Strategies

The primary challenge in early research was the development of a reliable and modular synthetic route to access the core 4-hydroxy-7-phenoxyisoquinoline structure. Early approaches focused on building the isoquinoline ring system from appropriately substituted benzene precursors.

Core Synthesis via Pomeranz–Fritsch Cyclization

One of the classical methods for constructing the isoquinoline skeleton is the Pomeranz–Fritsch reaction, first reported in 1893.[3] This acid-catalyzed cyclization of a benzalaminoacetal provided a logical, albeit often low-yielding, entry point. The proposed early route would involve the synthesis of a substituted benzaldehyde followed by cyclization to form the isoquinoline core. Subsequent functionalization would then yield the target scaffold.

The workflow below illustrates a plausible multi-step synthesis that would have been employed in early exploratory chemistry.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Isoquinoline Core Formation cluster_2 Step 3: Functionalization A m-Phenoxyaniline C Condensation A->C B Aminoacetaldehyde diethyl acetal B->C D Benzalaminoacetal Intermediate C->D E Pomeranz-Fritsch Cyclization (H₂SO₄) D->E F 7-Phenoxyisoquinoline E->F G Oxidation / Hydroxylation F->G H 4-Hydroxy-7-Phenoxyisoquinoline (Target Scaffold) G->H

Caption: A plausible early synthetic workflow using the Pomeranz–Fritsch reaction.

Experimental Protocol: A Representative Synthesis

The following protocol outlines the key steps for the synthesis of the core scaffold, based on established chemical principles like the nucleophilic aromatic substitution (SNAr) which is a common strategy for such molecules.[4][5]

Step A: Synthesis of 7-Chloro-4-hydroxyisoquinoline

  • Start with a suitable precursor such as 3-chloroaniline, which can be cyclized using methods like the Gould-Jacobs reaction to form the quinoline ring system, a strategy also adaptable for isoquinolines.[6]

  • The initial cyclization product, a 7-chloro-4-hydroxyisoquinoline, is isolated. The hydroxyl group at the 4-position is often introduced via the cyclization chemistry itself or by subsequent hydrolysis of a 4-chloro intermediate.

Step B: Nucleophilic Aromatic Substitution (SNAr) to Introduce the Phenoxy Group

  • Reagents & Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 7-chloro-4-hydroxyisoquinoline (1.0 eq), phenol (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq). Add anhydrous N,N-Dimethylformamide (DMF) as the solvent.

  • Reaction: Heat the mixture to 100-120 °C. The choice of a polar aprotic solvent like DMF is critical as it effectively solvates the potassium cation, increasing the nucleophilicity of the resulting phenoxide.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-12 hours). The disappearance of the 7-chloro-4-hydroxyisoquinoline spot indicates completion.

  • Work-up & Purification:

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • Acidify the aqueous mixture with 1M HCl to a pH of ~6-7, causing the product to precipitate.

    • Collect the crude solid by vacuum filtration and wash with water.

    • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield the final compound, 4-hydroxy-7-phenoxyisoquinoline.

Early Biological Evaluation: From Cytotoxicity to Kinase Inhibition

With a viable synthetic route established, the next phase of research focused on characterizing the biological activity of these novel derivatives.

Initial Anticancer Screening

The initial hypothesis positioned these compounds as potential anticancer agents. Therefore, the first biological tests involved screening against a panel of human cancer cell lines to determine general cytotoxicity. The NCI-60 panel or a similar, smaller panel would be a typical starting point.

Protocol: General Cytotoxicity Assay (Sulforhodamine B Assay)

  • Cell Plating: Seed human cancer cells (e.g., MCF-7 breast cancer, H460 lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in DMSO and add them to the wells. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • Cell Fixation: Discard the media and fix the adherent cells by gently adding cold 10% Trichloroacetic Acid (TCA). Incubate for 1 hour at 4 °C.

  • Staining: Wash the plates five times with deionized water and allow them to air dry. Add a 0.4% (w/v) solution of Sulforhodamine B (SRB) in 1% acetic acid to each well and stain for 30 minutes.

  • Wash & Solubilization: Remove the SRB solution and quickly wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry. Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Data Acquisition: Read the absorbance at 515 nm using a microplate reader. The absorbance is proportional to the total cellular protein, which correlates with cell number. Calculate the GI₅₀ (concentration for 50% growth inhibition) for each compound.

Hypothesis-Driven Target Identification: Kinase Inhibition

Promising results from cytotoxicity screens, combined with the structural similarity of the scaffold to known ATP-competitive inhibitors, led to the hypothesis that these compounds might target protein kinases. The c-Met receptor tyrosine kinase, often dysregulated in various cancers, was an early and logical candidate for investigation.[7][8]

G HGF HGF Ligand cMet c-Met Receptor HGF->cMet Binds Dimer Receptor Dimerization cMet->Dimer Phos Autophosphorylation (Tyr1234/1235) Dimer->Phos Activates PI3K PI3K/AKT Pathway Phos->PI3K RAS RAS/MAPK Pathway Phos->RAS Proliferation Cell Proliferation, Survival, Invasion PI3K->Proliferation RAS->Proliferation Inhibitor 4-OH-7-Phenoxy- isoquinoline Derivative Inhibitor->Phos INHIBITS

Caption: The c-Met signaling pathway, a primary target for isoquinoline inhibitors.

Initial Structure-Activity Relationship (SAR) Studies

Once a biological target was validated, the next logical step was to synthesize a small library of analogues to understand the structure-activity relationship (SAR). Early SAR focused on modifications of the phenoxy ring, as this was the most synthetically accessible position for diversification.

Key SAR Observations

The goal was to determine how different electronic and steric properties on the phenoxy ring would influence inhibitory potency against the target kinase.

Compound IDCore StructureR Group (on Phenoxy Ring)c-Met Kinase IC₅₀ (nM)Notes
1a 4-Hydroxy-7-phenoxyisoquinolineH (unsubstituted)150Baseline activity established.
1b 4-Hydroxy-7-phenoxyisoquinoline4-Fluoro (4-F)35Electron-withdrawing group significantly improves potency.[9]
1c 4-Hydroxy-7-phenoxyisoquinoline4-Methoxy (4-OCH₃)210Electron-donating group is detrimental to activity.
1d 4-Hydroxy-7-phenoxyisoquinoline3-Chloro (3-Cl)60Positional isomerism is important; meta-substitution is tolerated.
1e 4-Hydroxy-7-phenoxyisoquinoline4-Trifluoromethyl (4-CF₃)25Strong electron-withdrawing group provides the best potency.

This table presents representative data based on established SAR trends for kinase inhibitors to illustrate the decision-making process in early drug discovery.

SAR_Logic cluster_R Phenoxy Ring Substituent (R) Core 4-Hydroxy-7-Phenoxy- isoquinoline Core Essential for Hinge Binding Potency Increased Potency (Lower IC₅₀) R_Group R Group Modulates Potency & Selectivity EWG Electron-Withdrawing Group (e.g., -F, -CF₃) R_Group:f1->EWG EDG Electron-Donating Group (e.g., -OCH₃) R_Group:f1->EDG EWG->Potency Increases EDG->Potency Decreases

Caption: Logical flow of early structure-activity relationship findings.

Conclusion

The early research into 4-hydroxy-7-phenoxyisoquinoline derivatives successfully established a foundational framework for what would become a highly productive area of drug discovery. Initial studies validated a viable synthetic pathway, demonstrated significant biological activity in cancer models, and identified a key molecular target in the c-Met kinase. The preliminary SAR provided a clear roadmap for optimization, highlighting the critical role of electronic effects on the peripheral phenoxy ring. This foundational work paved the way for the development of more potent, selective, and drug-like candidates, cementing the 4-hydroxy-7-phenoxyisoquinoline scaffold as a truly privileged structure in modern medicinal chemistry.

References

A Technical Guide to the Structural Elucidation of Roxadustat Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Roxadustat

Roxadustat, a first-in-class oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, represents a significant advancement in the treatment of anemia associated with chronic kidney disease (CKD).[1][2] By inhibiting HIF-PH, Roxadustat effectively increases endogenous erythropoietin production, enhances iron availability, and boosts hemoglobin levels.[2] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to the safety and efficacy of the final drug product. The identification, characterization, and control of impurities—whether they arise from the manufacturing process, degradation, or storage—are mandated by regulatory bodies and are a critical component of drug development.[1][3]

This guide provides an in-depth technical framework for the structural elucidation of impurities in Roxadustat. It is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights into the strategic application of modern analytical techniques. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to impurity profiling.

The Strategic Approach to Impurity Elucidation

A successful impurity elucidation campaign is not a linear process but an integrated strategy. It begins with detecting and isolating unknown compounds and culminates in the definitive confirmation of their chemical structures. The entire workflow is guided by a deep understanding of Roxadustat's chemical properties and its potential synthetic pathways and degradation routes.

Forced degradation studies, conducted under various stress conditions such as acid, base, oxidation, heat, and light, are fundamental.[1][4][5] These studies are performed according to ICH Q1A (R2) guidelines and are designed to deliberately degrade the API to predict the likely degradation products that could form under normal storage conditions.[6] Studies have shown Roxadustat to be particularly susceptible to degradation under acidic, alkaline, and oxidative conditions, while remaining relatively stable under thermal and photolytic stress.[4][5][7][8]

The overall workflow can be visualized as a decision-tree process, starting from detection and leading to final structural confirmation.

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Isolation cluster_2 Phase 3: Structure Elucidation API Roxadustat API / Drug Product HPLC_Screen High-Resolution HPLC/UPLC Screening API->HPLC_Screen Forced_Deg Forced Degradation Studies (Acid, Base, Oxidative, etc.) Forced_Deg->HPLC_Screen Prep_HPLC Preparative HPLC HPLC_Screen->Prep_HPLC Impurity > Threshold Frac_Collect Fraction Collection & Purity Check Prep_HPLC->Frac_Collect LCMS LC-MS/MS (Q-TOF/Orbitrap) (Accurate Mass & Fragmentation) Frac_Collect->LCMS Isolated Impurity NMR NMR Spectroscopy (1H, 13C, 2D-NMR) Frac_Collect->NMR Sufficient Quantity Final_Struct Structure Confirmation & Report LCMS->Final_Struct NMR->Final_Struct

Caption: General workflow for the detection, isolation, and structural elucidation of Roxadustat impurities.

Part 1: Detection and Isolation of Impurities

The cornerstone of impurity analysis is high-performance liquid chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC).[4][7] Its ability to separate compounds with varying polarities makes it ideal for resolving Roxadustat from its structurally similar impurities.

Expertise in Method Development

The choice of chromatographic conditions is critical for achieving the necessary resolution. A typical starting point involves a C8 or C18 column, as these provide excellent retention and selectivity for moderately polar molecules like Roxadustat.[6][9]

Why a C8 or C18 column?

  • C18 (Octadecylsilane): Offers higher hydrophobicity and thus stronger retention for non-polar to moderately polar compounds. It is often the first choice for complex mixtures to maximize separation.

  • C8 (Octylsilane): Is less retentive than C18. This can be advantageous for reducing run times and may provide different selectivity for polar impurities that elute too late on a C18 column. An Agilent Eclipse XDB-C8 column has been successfully used for separating Roxadustat from its degradation products.[6][8]

A gradient elution method is typically required to resolve all potential impurities, which may span a wide range of polarities.[5][10] The mobile phase often consists of an aqueous component with a pH modifier (e.g., 0.1% formic acid to aid in positive-ion mode mass spectrometry) and an organic modifier like acetonitrile or methanol.[5][10]

Protocol 1: Stability-Indicating HPLC Method

This protocol is a self-validating system designed to separate known and potential degradation impurities from the parent Roxadustat peak.

  • Instrumentation: UHPLC/HPLC system with a PDA or UV detector.

  • Column: Agilent Zorbax XDB-C8 (150 x 4.6 mm, 5 µm) or equivalent.[6][9]

  • Mobile Phase A: 0.05 M Phosphate Buffer (pH 5.0) or 0.1% Formic Acid in Water.[5][6]

  • Mobile Phase B: Methanol or Acetonitrile.[5][6]

  • Flow Rate: 1.0 mL/min.[5][6]

  • Detection: 262 nm.[6][8]

  • Column Temperature: 30-40 °C.[9]

  • Gradient Program:

    • Start with a low percentage of Mobile Phase B (e.g., 30%) and hold for initial equilibration.

    • Linearly increase the percentage of Mobile Phase B to elute more hydrophobic impurities.

    • Include a final hold at high organic content to wash the column, followed by re-equilibration.

  • System Suitability Test (SST): Before analysis, inject a solution containing Roxadustat and a known impurity (if available). The resolution between the two peaks must be >2.0, and the tailing factor for the Roxadustat peak should be <1.5 to ensure the system is performing adequately.

Isolation by Preparative HPLC

Once an impurity is detected above the identification threshold (typically 0.10% as per ICH guidelines), it must be isolated for structural analysis. Preparative HPLC is the method of choice. The analytical method is scaled up by using a larger column diameter and particle size, allowing for higher sample loading. Fractions are collected as the impurity peak elutes, which are then combined and dried to yield the isolated compound.

Part 2: The Core of Elucidation - Spectroscopic Analysis

With an isolated impurity in hand, the focus shifts to determining its molecular structure. The synergistic use of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy is the gold standard.[11]

High-Resolution Mass Spectrometry (HRMS): The First Clue

HRMS, often using techniques like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, provides two crucial pieces of information: the accurate molecular weight and the fragmentation pattern.[5][10][12]

  • Accurate Mass Measurement: HRMS can measure the mass-to-charge ratio (m/z) to within 5 ppm, which allows for the unambiguous determination of the elemental composition (molecular formula) of the impurity.

  • Tandem MS (MS/MS): The isolated impurity ion is fragmented in the mass spectrometer, and the masses of the resulting fragments are measured. This fragmentation pattern is a molecular fingerprint. By analyzing the mass differences between fragments, chemists can deduce the connectivity of atoms and identify key functional groups and structural motifs. For instance, LC-MS/MS analysis of Roxadustat in positive ion mode often shows a key transition of m/z 353.1 → 250.1.[13]

Nuclear Magnetic Resonance (NMR): The Definitive Answer

While MS provides the formula and fragments, NMR spectroscopy provides the definitive atomic-level map of the entire molecule.[9][11] It is the most powerful tool for unambiguous structure determination.

  • ¹H NMR (Proton NMR): Identifies the number of different types of protons, their chemical environment, and their proximity to each other (through spin-spin coupling).

  • ¹³C NMR (Carbon NMR): Identifies the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for piecing the puzzle together.

    • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (i.e., are on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is essential for connecting the molecular fragments identified by MS/MS.

G cluster_0 Mass Spectrometry (MS) cluster_1 Nuclear Magnetic Resonance (NMR) cluster_2 Final Structure HRMS Accurate Mass (e.g., m/z 367.0981) Formula Elemental Formula (e.g., C19H15N2O5) HRMS->Formula Final_Structure Confirmed Impurity Structure Formula->Final_Structure Confirms Mass MSMS Fragmentation Data (MS/MS) Fragments Sub-structural Fragments MSMS->Fragments Fragments->Final_Structure Confirms Pieces NMR_1D 1D NMR (¹H, ¹³C) Connectivity Atom Connectivity Map NMR_1D->Connectivity NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_2D->Connectivity Connectivity->Final_Structure Confirms Assembly

Caption: The synergistic relationship between MS and NMR in structural elucidation.

Case Study: Characterization of Roxadustat Degradation Products

Forced degradation studies have identified several key impurities.[5] A study identified nine degradation products (DPs), with two major ones, DP-4 and DP-5, being fully characterized by NMR.[5][10]

  • Conditions: Roxadustat was found to be unstable in acidic, basic, and photolytic conditions.[5][10]

  • Impurity DP-4: This was a particularly interesting impurity, generated under alkaline, neutral hydrolysis, and photolytic conditions.[5][10]

    • MS Data: It showed a molecular mass similar to Roxadustat, suggesting it was an isomer.[5][10]

    • NMR Confirmation: Full NMR analysis confirmed its structure as (1a-methyl-6-oxo-3-phenoxy-1,1a,6,6a-tetrahydroindeno[1,2-b]aziridine-6a-carbonyl)glycine.[10]

Impurity TypeStress ConditionAnalytical FindingsReference
Acid DegradantsAcid HydrolysisDegradant peaks observed at distinct retention times (e.g., RT 12.5 min).[6]
Base DegradantsAlkali HydrolysisMultiple degradant peaks observed (e.g., RT 3.7 and 4.2 min).[6]
Isomeric Impurity (DP-4)Alkaline, Neutral, PhotolyticSame molecular weight as Roxadustat, structure confirmed by NMR.[5][10]
Process ImpuritiesSynthesisVarious potential impurities related to starting materials and intermediates.[1][]

Conclusion: A Commitment to Scientific Integrity

The structural elucidation of pharmaceutical impurities is a rigorous scientific discipline that underpins drug safety. It demands more than the mere application of analytical instrumentation; it requires a strategic mindset, a deep understanding of chemistry, and a commitment to methodical, evidence-based investigation. By integrating high-resolution separation techniques with powerful spectroscopic tools like HRMS and NMR, and by grounding our interpretations in the principles of chemical synthesis and degradation, we can confidently identify and characterize the impurities of Roxadustat. This ensures the delivery of a high-quality, safe, and effective medicine to patients.

References

In Silico Analysis of Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in silico evaluation of Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate and its derivatives. Recognizing the therapeutic potential of the isoquinoline scaffold, this document outlines a systematic and scientifically rigorous computational workflow. We delve into the core principles of molecular modeling, from target identification based on structural analogs to the intricacies of molecular docking, molecular dynamics simulations, and ADMET profiling. This guide is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but the strategic rationale behind each computational experiment. By integrating established methodologies with a robust validation framework, this guide aims to empower researchers to effectively probe the therapeutic potential of novel chemical entities in a virtual environment, thereby accelerating the drug discovery pipeline.

Introduction: The Isoquinoline Scaffold and a Potential Therapeutic Target

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural and synthetic bioactive compounds.[1][2][3] this compound, and its close analog Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate, are of particular interest due to their structural similarity to known therapeutic agents. Specifically, the methylated analog is a known intermediate in the synthesis of Roxadustat, a potent inhibitor of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD).[1] This relationship strongly suggests that the PHD enzymes are a primary biological target for this class of molecules.

The HIF pathway is a critical regulator of cellular response to low oxygen levels (hypoxia).[4][5] By inhibiting PHD enzymes, the HIF-α subunit is stabilized, leading to the transcription of genes involved in erythropoiesis, angiogenesis, and cell survival.[4][5] This mechanism of action has been successfully targeted for the treatment of anemia associated with chronic kidney disease.[6] Therefore, this guide will focus on the in silico evaluation of this compound as a potential inhibitor of HIF Prolyl Hydroxylase 2 (PHD2), the isoform most implicated in HIF-α regulation.[7]

This in-depth technical guide will systematically outline the computational methodologies to:

  • Predict the binding affinity and mode of interaction of the molecule with the active site of PHD2.

  • Assess the stability of the protein-ligand complex over time.

  • Evaluate the pharmacokinetic and toxicity profile of the molecule.

The overarching goal is to construct a comprehensive in silico profile that can effectively guide further experimental validation and lead optimization efforts.

The Computational Drug Discovery Workflow: A Strategic Overview

The in silico analysis of a novel compound follows a logical and iterative progression. The workflow is designed to first establish a plausible interaction with the biological target and then to evaluate its drug-like properties. This multi-step process, when executed with rigor, significantly enhances the probability of success in subsequent in vitro and in vivo studies.

workflow cluster_0 Phase 1: Target Interaction cluster_1 Phase 2: Drug-likeness Ligand Preparation Ligand Preparation Target Identification & Preparation Target Identification & Preparation Ligand Preparation->Target Identification & Preparation Input ADMET Prediction ADMET Prediction Ligand Preparation->ADMET Prediction Input Molecular Docking Molecular Docking Target Identification & Preparation->Molecular Docking Input Molecular Dynamics Molecular Dynamics Molecular Docking->Molecular Dynamics Input Binding Free Energy Calculation Binding Free Energy Calculation Molecular Dynamics->Binding Free Energy Calculation Input Data Analysis & Interpretation Data Analysis & Interpretation Binding Free Energy Calculation->Data Analysis & Interpretation ADMET Prediction->Data Analysis & Interpretation Lead Optimization Lead Optimization Data Analysis & Interpretation->Lead Optimization

A high-level overview of the in silico drug discovery workflow.

Ligand and Target Preparation: The Foundation of Accurate Modeling

The quality of the input structures directly dictates the reliability of the output from any molecular modeling study. Therefore, meticulous preparation of both the ligand (this compound) and the target protein (HIF Prolyl Hydroxylase 2) is a critical first step.

Ligand Preparation

The 2D structure of this compound will be converted into a 3D conformation. This process involves generating a low-energy 3D structure and assigning correct atom types and partial charges.

Protocol: Ligand Preparation using Avogadro and Open Babel

  • 2D to 3D Conversion:

    • Draw the 2D structure of the molecule in a chemical drawing software (e.g., ChemDraw) and save it in a standard format (e.g., MOL or SMILES).

    • Import the 2D structure into Avogadro (--INVALID-LINK--).

    • Use the "Auto-Optimization" tool to generate an initial 3D conformation.

  • Energy Minimization:

    • Perform a more rigorous energy minimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a stable, low-energy conformation.

  • File Format Conversion and Charge Assignment:

    • Use Open Babel (--INVALID-LINK--) to convert the energy-minimized structure to the PDBQT format required by AutoDock Vina. This step also assigns Gasteiger partial charges.

    • Command: obabel ligand.pdb -O ligand.pdbqt

Target Preparation

For this study, we will use the crystal structure of human HIF Prolyl Hydroxylase 2 (PHD2). A suitable structure can be obtained from the Protein Data Bank (PDB). For example, PDB ID: 5L9B provides a high-resolution structure of PHD2 in complex with a substrate peptide.[8]

Protocol: Target Preparation using PyMOL and AutoDockTools

  • PDB Structure Retrieval:

    • Download the PDB file for the chosen PHD2 structure (e.g., 5L9B) from the RCSB PDB database (--INVALID-LINK--).

  • Protein Cleaning:

    • Open the PDB file in PyMOL (--INVALID-LINK--).

    • Remove all non-essential molecules, including water, co-factors (unless essential for binding), and any co-crystallized ligands.

    • Inspect the protein for any missing residues or atoms and use modeling software to repair them if necessary.

  • Preparation for Docking:

    • Open the cleaned PDB file in AutoDockTools (ADT).

    • Add polar hydrogens to the protein.

    • Assign Kollman charges.

    • Merge non-polar hydrogens.

    • Save the prepared protein in the PDBQT format.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9][10] It is a powerful tool for virtual screening and for understanding the binding mode of a ligand in the active site of a protein.

Causality Behind Experimental Choices: The choice of docking software and the definition of the search space are critical for obtaining meaningful results. AutoDock Vina is a widely used and well-validated open-source docking program.[10] The search space (grid box) should encompass the known active site of PHD2, which includes the iron-coordinating residues and the binding pocket for the 2-oxoglutarate co-substrate.[7]

Protocol: Molecular Docking with AutoDock Vina

  • Grid Box Definition:

    • In AutoDockTools, define the grid box to encompass the active site of PHD2. The dimensions of the grid box should be large enough to allow the ligand to rotate and translate freely within the binding pocket.

  • Running the Docking Simulation:

    • Use the command-line interface of AutoDock Vina to perform the docking.

    • Command: vina --receptor protein.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt

    • The config.txt file specifies the coordinates of the grid box center and its dimensions.

  • Analysis of Docking Results:

    • The output file will contain multiple binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol).

    • Visualize the top-ranked poses in PyMOL to analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and coordination with the active site iron.

Data Presentation: Predicted Binding Affinities

RankBinding Affinity (kcal/mol)RMSD from Best Mode (Å)
1-8.50.000
2-8.21.254
3-7.92.567
.........

Molecular Dynamics Simulations: Assessing Complex Stability

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time.[11][12][13][14] MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their movements.

Causality Behind Experimental Choices: GROMACS is a high-performance and widely used MD simulation package.[12] A simulation of at least 100 nanoseconds is generally recommended to allow for sufficient conformational sampling and to assess the stability of the protein-ligand interactions. Key metrics to analyze include the root-mean-square deviation (RMSD) of the protein and ligand, and the root-mean-square fluctuation (RMSF) of individual residues.

md_workflow Input Complex Input Complex Solvation Solvation Input Complex->Solvation Ionization Ionization Solvation->Ionization Energy Minimization Energy Minimization Ionization->Energy Minimization Equilibration (NVT & NPT) Equilibration (NVT & NPT) Energy Minimization->Equilibration (NVT & NPT) Production MD Production MD Equilibration (NVT & NPT)->Production MD Trajectory Analysis Trajectory Analysis Production MD->Trajectory Analysis

A simplified workflow for a molecular dynamics simulation.

Protocol: MD Simulation with GROMACS

  • System Preparation:

    • Generate the topology for the protein-ligand complex using a suitable force field (e.g., CHARMM36).

    • Solvate the system in a water box.

    • Add ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes.

  • Equilibration:

    • Perform a short equilibration run under NVT (constant number of particles, volume, and temperature) conditions, followed by an NPT (constant number of particles, pressure, and temperature) equilibration.

  • Production MD:

    • Run the production MD simulation for the desired length of time (e.g., 100 ns).

  • Trajectory Analysis:

    • Analyze the trajectory to calculate RMSD, RMSF, and to visualize the stability of the protein-ligand interactions over time.

ADMET Prediction: Evaluating Drug-likeness

A potent molecule is not necessarily a good drug. It must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[15] In silico ADMET prediction tools can provide an early assessment of these properties, helping to identify potential liabilities.

Causality Behind Experimental Choices: Web-based tools like SwissADME and pkCSM are freely available and provide predictions for a wide range of ADMET properties based on large datasets of known drugs.[16][17][18][19] It is important to use multiple predictors and to interpret the results in the context of the intended therapeutic application.

Protocol: ADMET Prediction using SwissADME and pkCSM

  • Input:

    • Submit the SMILES string or draw the structure of this compound on the web server.

  • Analysis:

    • The servers will provide predictions for a variety of properties, including:

      • Physicochemical Properties: Molecular weight, logP, topological polar surface area (TPSA).

      • Pharmacokinetics: Gastrointestinal absorption, blood-brain barrier penetration, CYP450 inhibition.

      • Drug-likeness: Lipinski's rule of five, Veber's rule.

      • Toxicity: AMES toxicity, hERG inhibition.

Data Presentation: Predicted ADMET Properties

PropertyPredicted ValueInterpretation
Molecular Weight295.29 g/mol Compliant with Lipinski's rule
LogP3.2Good balance of hydrophilicity/hydrophobicity
GI AbsorptionHighLikely to be well-absorbed orally
BBB PermeantNoUnlikely to cause CNS side effects
CYP2D6 InhibitorYesPotential for drug-drug interactions
AMES ToxicityNoLow mutagenic potential
hERG InhibitionLow riskLow risk of cardiotoxicity

Data Interpretation and Future Directions

The culmination of this in silico workflow is a comprehensive dataset that provides a multi-faceted view of the therapeutic potential of this compound. The interpretation of this data should be holistic, considering the interplay between target affinity, complex stability, and drug-likeness.

A strong candidate for further investigation would exhibit:

  • High predicted binding affinity to PHD2.

  • A stable binding mode in the active site, with key interactions with catalytic residues.

  • A stable protein-ligand complex throughout the MD simulation.

  • A favorable ADMET profile, with a low risk of toxicity and good predicted pharmacokinetic properties.

The results of this in silico analysis should be used to formulate hypotheses that can be tested experimentally. For example, if the docking results suggest a particular hydrogen bond is critical for binding, this can be validated through site-directed mutagenesis of the protein. Similarly, if the ADMET predictions indicate a potential for metabolic instability, this can be investigated in vitro using liver microsomes.

Ultimately, the in silico modeling of this compound serves as a powerful and cost-effective first step in the drug discovery process, enabling a data-driven approach to the identification and optimization of novel therapeutic agents.

References

Methodological & Application

Application Notes & Protocols: The Strategic Role of Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate in the Synthesis of Roxadustat

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Roxadustat (FG-4592) is a first-in-class, orally administered inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase, developed for the treatment of anemia associated with chronic kidney disease (CKD).[1][2] Its mechanism involves stimulating the body's natural production of erythropoietin, leading to an increase in red blood cells and hemoglobin.[1][2][3] The synthesis of this complex molecule relies on the strategic construction of its core isoquinoline structure. This document provides a detailed guide on the pivotal role of the intermediate, Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate , and outlines validated protocols for its conversion into the final active pharmaceutical ingredient (API), Roxadustat.

The Core Intermediate: A Profile

The successful synthesis of Roxadustat hinges on the efficient preparation of its core structure. Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate serves as a critical late-stage intermediate, as it contains the fully assembled and functionalized isoquinoline ring system.

  • Chemical Name: Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate

  • Molecular Formula: C₁₈H₁₅NO₄[3]

  • Molecular Weight: 309.32 g/mol [3]

This intermediate is strategically significant because it provides the foundational scaffold of Roxadustat, requiring only a final key transformation: the coupling of a glycine moiety to the C-3 carboxylate position. Various synthetic routes converge on this intermediate, making its conversion to the final API a critical, yield-determining step.[4]

The Final Transformation: From Intermediate to API

The conversion of Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate to Roxadustat is fundamentally an amidation reaction. The methyl ester at the C-3 position is reacted with glycine to form the N-acylglycine side chain characteristic of Roxadustat. Field-proven methodologies to achieve this transformation can be broadly categorized into two primary approaches: a direct, one-step coupling and a more classical two-step hydrolysis-amidation sequence.

Diagram: Overall Synthetic Transformation

Roxadustat_Synthesis Intermediate Methyl 4-hydroxy-1-methyl-7- phenoxyisoquinoline-3-carboxylate Roxadustat Roxadustat {[(4-hydroxy-1-methyl-7-phenoxy- isoquinoline-3-carbonyl)-amino]-acetic acid} Intermediate->Roxadustat Amide Coupling Reaction Glycine Glycine (H₂NCH₂COOH) Glycine->Roxadustat

Caption: Final coupling step in Roxadustat synthesis.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the conversion of the key intermediate to Roxadustat. The choice between protocols often depends on factors such as scale, available equipment (e.g., pressure vessels), and desired purity profile.

Protocol 1: Two-Step Synthesis via Carboxylic Acid Activation

This classic approach involves the hydrolysis of the methyl ester to its corresponding carboxylic acid, followed by activation and coupling with a glycine ester. It is a robust and highly controlled method.

Workflow Diagram: Two-Step Synthesis

Two_Step_Workflow cluster_0 Step 1: Ester Hydrolysis cluster_1 Step 2: Amide Coupling & Final Hydrolysis Start Start: Methyl Ester Intermediate Hydrolysis React with NaOH in Methanol/Dioxane (Reflux) Start->Hydrolysis Acidification Acidify with HCl to precipitate product Hydrolysis->Acidification Isolation1 Filter, Wash, & Dry Acidification->Isolation1 Acid_Intermediate Product: 4-hydroxy-1-methyl-7-phenoxy- isoquinoline-3-carboxylic acid Isolation1->Acid_Intermediate Coupling React with Glycine Methyl Ester HCl using Pivaloyl Chloride & DIPEA in THF Acid_Intermediate->Coupling Proceed to Coupling Workup Aqueous Work-up & Extraction Coupling->Workup Final_Hydrolysis Hydrolyze Ester with NaOH/THF Workup->Final_Hydrolysis Final_Product Final Product: Roxadustat Final_Hydrolysis->Final_Product

Caption: Workflow for the two-step synthesis of Roxadustat.

Step 3.1: Saponification (Ester Hydrolysis)

  • Reagent Charging: To a solution of (4-hydroxy-1-methyl-7-phenoxyisoquinolin-3-yl)(morpholino)methanone (a precursor which upon hydrolysis yields the desired carboxylic acid, demonstrating the principle) in a 1:9 mixture of methanol/1,4-dioxane, add powdered sodium hydroxide.[5]

  • Reaction: Stir the reaction mass at reflux temperature (approx. 97-102 °C). Monitor the reaction for completion using a suitable chromatographic method (e.g., TLC or HPLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents.

  • Precipitation: Add water to the residue at room temperature. Adjust the pH to approximately 3.0 with concentrated hydrochloric acid, which will precipitate the carboxylic acid product.

  • Isolation: Stir the slurry for 1-2 hours to ensure complete precipitation. Filter the obtained solid, wash thoroughly with water, and dry to afford pure 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid.[5]

Step 3.2: Amide Coupling and Final Deprotection

  • Activation: In a clean, dry reactor, dissolve the carboxylic acid from Step 3.1 and N,N-diisopropylethylamine (DIPEA) in tetrahydrofuran (THF). Cool the solution to 0-5 °C.

  • Activator Addition: Slowly add pivaloyl chloride to the pre-cooled solution. Stir the reaction mass at 0-5 °C for 60 minutes, then allow it to warm to room temperature and stir for another 60 minutes to form the activated mixed anhydride intermediate.[5]

  • Coupling: Cool the reaction mass back to 0-5 °C. Sequentially add glycine methyl ester hydrochloride followed by an additional portion of DIPEA.[5]

  • Reaction: Stir the reaction at room temperature for 12-18 hours until completion.

  • Work-up & Final Hydrolysis: Perform an aqueous work-up. The resulting Roxadustat methyl ester is then hydrolyzed using aqueous sodium hydroxide in THF to yield the final Roxadustat product, which is isolated upon acidification.

Protocol 2: Direct One-Step Synthesis

This method offers a more streamlined process by directly converting the methyl ester intermediate to Roxadustat without isolating the carboxylic acid. This approach can be more atom-economical and efficient for large-scale production.

  • Reagent Charging: In a suitable pressure vessel, charge Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate, glycine, and methanol.

  • Catalyst Addition: Add a solution of sodium methoxide (NaOMe) in methanol.[6]

  • Reaction: Seal the pressure vessel and heat the reaction mixture to 110 °C.[6] Maintain this temperature with stirring until the reaction is complete as monitored by HPLC.

    • Alternative, Lower-Pressure Method: A significant process improvement involves using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in acetonitrile at a much lower temperature of 50°C. This method has the distinct advantage of not requiring a pressure vessel, enhancing operational safety and scalability.[6]

  • Work-up and Isolation: After cooling the reaction mixture, acidify it with an appropriate acid (e.g., HCl). The Roxadustat product will precipitate out of the solution.

  • Purification: Filter the crude product, wash with water and/or an appropriate solvent, and dry under vacuum. Recrystallization may be performed if a higher purity is required.

Comparative Analysis of Protocols

ParameterProtocol 1 (Two-Step)Protocol 2 (One-Step)
Key Reagents NaOH, Pivaloyl Chloride, DIPEA, Glycine Methyl Ester HClGlycine, NaOMe (or DBU)
Reaction Steps 2 (Hydrolysis + Coupling)1 (Direct Amidation)
Temperature Reflux (Step 1), 0°C to RT (Step 2)High Temp (110°C) or Moderate (50°C)
Pressure AtmosphericHigh Pressure (NaOMe method) or Atmospheric (DBU method)[6]
Advantages High degree of control, isolation of intermediate allows for purification.More atom-economical, fewer steps, potentially higher throughput. The DBU variation is exceptionally well-suited for industrial production.[6]
Disadvantages More unit operations, longer overall process time, use of coupling agents.NaOMe method requires specialized high-pressure equipment.[6]

Conclusion

Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate is a cornerstone intermediate in the chemical synthesis of Roxadustat. The final conversion to the API can be achieved through multiple robust pathways. While the two-step hydrolysis and coupling method offers precise control, the direct one-step synthesis, particularly the variation utilizing DBU at moderate temperatures, presents a more efficient, scalable, and industrially viable route.[6] The selection of the optimal protocol will depend on the specific manufacturing capabilities and economic considerations of the producing entity. Both methods, when executed with precision, reliably yield high-purity Roxadustat.

References

Application Notes and Protocols for HIF Prolyl Hydroxylase (PHD) Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction: The Central Role of HIF and Prolyl Hydroxylases in Cellular Oxygen Sensing

In all multicellular organisms, the ability to sense and adapt to changes in oxygen availability is fundamental for survival. The master regulator of this process is the Hypoxia-Inducible Factor (HIF), a heterodimeric transcription factor.[1][2] HIF consists of a constitutively expressed β-subunit and an oxygen-labile α-subunit (primarily HIF-1α and HIF-2α).[2][3] The stability of the HIF-α subunit is exquisitely controlled by a family of enzymes known as HIF prolyl hydroxylases (PHDs), with PHD2 being the most important isoform for regulating steady-state HIF-α levels in normoxia.[1][4][5]

Under normal oxygen conditions (normoxia), PHDs utilize molecular oxygen, iron (Fe²⁺), and the co-substrate 2-oxoglutarate (2-OG) to hydroxylate specific proline residues within the oxygen-dependent degradation domain (ODD) of HIF-α.[3][6][7] This hydroxylation event creates a recognition site for the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex, which targets HIF-α for ubiquitination and rapid degradation by the proteasome.[1][8][9][10]

When oxygen levels are low (hypoxia), the PHD enzymes lack their primary substrate (O₂), and their catalytic activity is diminished.[1][9] This prevents HIF-α hydroxylation, allowing it to escape degradation, accumulate in the cytoplasm, and translocate to the nucleus.[11] In the nucleus, HIF-α dimerizes with HIF-β, binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, and initiates a broad transcriptional response.[3][9][12] This response promotes angiogenesis, erythropoiesis, and metabolic reprogramming to adapt to the low-oxygen state.[3][9]

Given this central role, inhibiting PHD enzymes with small molecules mimics the hypoxic state, leading to the stabilization of HIF-α and the activation of its downstream targets.[11] This strategy has immense therapeutic potential for conditions such as anemia associated with chronic kidney disease, ischemia, and inflammatory disorders.[1][10] Therefore, robust and reliable assays for measuring the inhibition of PHD activity are critical for the discovery and development of novel therapeutics.

The HIF-1α Signaling Pathway: Normoxia vs. PHD Inhibition

The regulation of HIF-1α protein stability is a tightly controlled process, pivoting on the activity of PHD enzymes. The diagram below illustrates the two critical states of this pathway. In normoxia, active PHDs lead to HIF-1α degradation. In the presence of a PHD inhibitor (or under hypoxic conditions), HIF-1α is stabilized, leading to the activation of target gene expression.

HIF_Pathway cluster_normoxia Normoxia (Sufficient Oxygen) cluster_inhibition Hypoxia or PHD Inhibition PHD_active PHD2 (Active) + O₂, Fe²⁺, 2-OG HIF1a_OH HIF-1α-OH (Hydroxylated) PHD_active->HIF1a_OH Hydroxylates HIF1a_normoxia HIF-1α HIF1a_normoxia->PHD_active Substrate VHL pVHL E3 Ligase HIF1a_OH->VHL Binds Ub Ubiquitination VHL->Ub Proteasome Proteasomal Degradation Ub->Proteasome PHD_inhibited PHD2 (Inhibited) PHD_Inhibitor PHD Inhibitor PHD_Inhibitor->PHD_inhibited HIF1a_stabilized HIF-1α (Stabilized) Nucleus Nucleus HIF1a_stabilized->Nucleus Translocation HIF1_complex HIF-1α/β Complex HRE HRE (Hypoxia Response Element) HIF1_complex->HRE Binds Target_Genes Target Gene Transcription (e.g., EPO, VEGF) HRE->Target_Genes HIF1a_synthesis HIF-1α Synthesis (Constitutive) HIF1a_synthesis->HIF1a_normoxia HIF1a_synthesis->HIF1a_stabilized

Caption: HIF-1α regulation in normoxia versus a state of PHD inhibition.

Assay Formats for Measuring PHD Inhibition

A variety of assay formats have been developed to measure the activity and inhibition of PHD enzymes. These can be broadly categorized into two main types: biochemical (in vitro) assays and cell-based assays.

  • Biochemical Assays: These assays use purified, recombinant PHD enzyme and a synthetic peptide substrate derived from the HIF-1α ODD.[13] They directly measure the enzymatic activity of PHD and its inhibition by test compounds in a cell-free system. Common formats include:

    • Proximity-Based Assays (AlphaScreen, TR-FRET): High-throughput methods that detect the interaction between the hydroxylated HIF-1α peptide and an anti-hydroxyproline antibody or the pVHL protein.[14][15]

    • Mass Spectrometry (MS): A direct and highly sensitive method that measures the mass shift corresponding to the addition of an oxygen atom to the substrate peptide upon hydroxylation.[4]

    • Cofactor Consumption Assays: These methods measure the consumption of the co-substrate 2-oxoglutarate, often using a colorimetric or fluorescent readout.[6]

    • Radioactive Assays: Traditional methods that measure the release of ¹⁴CO₂ from radiolabeled [1-¹⁴C]2-oxoglutarate during the hydroxylation reaction.[6]

  • Cell-Based Assays: These assays measure the downstream consequences of PHD inhibition within a cellular context. They provide crucial information about a compound's cell permeability, off-target effects, and true efficacy in a physiological environment.[10] Key methods include:

    • HIF-1α Stabilization (Western Blot or ELISA): This is the most direct downstream readout of PHD inhibition.[11][16] The accumulation of HIF-1α protein is measured in cells treated with the inhibitor.

    • Hypoxia Response Element (HRE) Reporter Assays: These assays use a reporter gene (e.g., luciferase) under the control of an HRE-containing promoter.[15][17] An increase in reporter activity indicates the activation of the HIF signaling pathway.

    • Target Gene Expression (qPCR): This method quantifies the mRNA levels of endogenous HIF target genes, such as VEGFA or EPO, to confirm functional pathway activation.[13]

Protocol 1: In Vitro PHD2 Inhibition Assay (AlphaScreen-Based)

This protocol describes a homogenous, high-throughput biochemical assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against the PHD2 enzyme. The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology relies on the interaction of Donor and Acceptor beads. When in close proximity, a singlet oxygen molecule produced by the Donor bead upon laser excitation diffuses to the Acceptor bead, triggering a chemiluminescent signal.

Principle: A biotinylated HIF-1α peptide substrate is hydroxylated by recombinant PHD2. An anti-hydroxyproline antibody conjugated to an Acceptor bead and streptavidin-coated Donor beads are added. If the peptide is hydroxylated, the antibody binds, bringing the Donor and Acceptor beads close enough to generate a signal. An inhibitor will prevent this hydroxylation, leading to a decrease in the signal.[14][15]

AlphaScreen_Workflow cluster_prep Step 1: Reagent Preparation & Dispensing cluster_reaction Step 2: Enzymatic Reaction cluster_detection Step 3: Detection A1 Prepare Assay Buffer (HEPES, BSA, Tween-20) A2 Prepare PHD2 Enzyme Mix (PHD2, Fe²⁺, Ascorbate) A1->A2 A3 Serially Dilute Test Compound A4 Dispense Compound to 384-well Plate A3->A4 B1 Add Enzyme Mix to Plate (Pre-incubate with compound) A4->B1 B3 Add Substrate Mix to Initiate Reaction B1->B3 B2 Prepare Substrate Mix (Biotin-HIF-1α peptide, 2-OG) B2->B3 B4 Incubate at RT B3->B4 C1 Add Stop/Detection Mix (EDTA, Acceptor Beads, Streptavidin-Donor Beads) B4->C1 C2 Incubate in Dark at RT C1->C2 C3 Read Plate on AlphaScreen Reader C2->C3

Caption: Workflow for an AlphaScreen-based PHD2 inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the inhibitor in assay buffer to create a dose-response curve (e.g., 11 points, 1:3 dilution series). Include a DMSO-only vehicle control.

  • Reaction Setup (in a 384-well ProxiPlate):

    • Rationale: All steps are performed at room temperature. The final reaction volume is typically 10-20 µL.

    • Add 1 µL of the diluted inhibitor or vehicle control to the appropriate wells.[15]

    • Prepare an enzyme mixture containing PHD2 enzyme (e.g., 5 nM final concentration), Fe(II) sulfate (e.g., 10 µM final), and L-ascorbic acid (e.g., 100 µM final) in assay buffer (e.g., 50 mM HEPES pH 7.5, 0.01% Tween-20, 0.1% BSA).[15]

    • Rationale: Ascorbate is a reducing agent required to maintain the active site iron in its ferrous (Fe²⁺) state.

    • Add 5 µL of the enzyme mixture to each well.

    • Incubate for 15 minutes to allow the inhibitor to bind to the enzyme.[14][15]

  • Initiation of Enzymatic Reaction:

    • Prepare a substrate mixture containing a biotinylated HIF-1α peptide (e.g., C-terminal ODD peptide, residues 556-574) at a final concentration of 60 nM and 2-oxoglutarate (2-OG) at a final concentration of 2 µM.[15]

    • Rationale: The concentration of 2-OG is often kept near its Km value to ensure sensitivity for competitive inhibitors.

    • Add 4 µL of the substrate mixture to each well to start the reaction.

    • Incubate for 10-20 minutes.

  • Reaction Termination and Detection:

    • Prepare a stop/detection solution containing EDTA (e.g., 30 mM final) to chelate the Fe²⁺ and stop the reaction.[14] This solution should also contain the anti-hydroxyproline Acceptor beads and Streptavidin-coated Donor beads.

    • Add 5-10 µL of the stop/detection solution to each well.

    • Incubate the plate in the dark for 60 minutes to allow the beads to associate.[14]

  • Data Acquisition and Analysis:

    • Read the plate on an AlphaScreen-compatible plate reader (e.g., EnVision).

    • The raw signal is inversely proportional to PHD2 inhibition.

    • Calculate the percent inhibition for each inhibitor concentration relative to the high (no enzyme) and low (vehicle) controls.

    • Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism).

Protocol 2: Cell-Based Assay for HIF-1α Stabilization (Western Blot)

This protocol details the most common cell-based method to confirm that a PHD inhibitor is active in a cellular environment, leading to the accumulation of its primary target, HIF-1α.

Principle: Cells are treated with the PHD inhibitor. Because PHD activity is blocked, HIF-1α is no longer hydroxylated and degraded. The resulting accumulation of HIF-1α protein is detected and quantified using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and immunoblotting with a specific anti-HIF-1α antibody.[11][14]

WB_Workflow A1 Seed Cells in 6-well Plates A2 Treat Cells with PHD Inhibitor (Dose-response & time-course) A1->A2 A3 Wash with ice-cold PBS & Lyse Cells in RIPA Buffer A2->A3 A4 Quantify Protein Concentration (BCA Assay) A3->A4 A5 Prepare Lysates for SDS-PAGE A4->A5 B1 SDS-PAGE (Separate proteins by size) A5->B1 B2 Transfer Proteins to PVDF Membrane B1->B2 B3 Block Membrane (5% non-fat milk or BSA) B2->B3 B4 Incubate with Primary Antibody (anti-HIF-1α) B3->B4 B5 Incubate with HRP-conjugated Secondary Antibody B4->B5 B6 Detect with ECL Substrate & Image B5->B6 B7 Strip & Re-probe for Loading Control (β-actin) B6->B7 B8 Quantify Band Intensity & Normalize Data B7->B8

Caption: Workflow for Western Blot analysis of HIF-1α stabilization.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Cell Line Selection: Use a cell line known to express HIF-1α, such as HeLa, HEK293, U2OS, or Hep3B.[11][17]

    • Seed cells in 6-well plates and allow them to reach 70-80% confluency.[11]

    • Replace the medium with fresh medium containing various concentrations of the PHD inhibitor or a vehicle control (e.g., 0.1% DMSO).[17]

    • Incubate for the desired time. A time-course experiment (e.g., 2, 4, 8, 24 hours) is recommended to find the optimal treatment duration for maximal HIF-1α stabilization.[11]

  • Cell Lysis and Protein Quantification:

    • Place the culture plates on ice and wash the cells twice with ice-cold PBS.[13]

    • Lyse the cells by adding RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[11][17]

    • Rationale: Inhibitors are crucial to prevent protein degradation and dephosphorylation after cell lysis.

    • Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[13]

    • Transfer the supernatant to a new tube and determine the total protein concentration using a BCA or Bradford protein assay.[17]

  • SDS-PAGE and Immunoblotting:

    • Normalize all samples to the same protein concentration. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel (e.g., 7.5-8%).[13][17]

    • After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.[13]

    • Incubate the membrane with a primary antibody specific for HIF-1α (e.g., 1:1000 dilution) overnight at 4°C.[11][13]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[13]

    • Wash the membrane again as in the previous step.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[11]

    • To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against a housekeeping protein, such as β-actin or GAPDH.[13][14]

    • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the HIF-1α signal to the corresponding loading control signal to determine the relative increase in HIF-1α stabilization.[14][17]

Quantitative Data Summary

The potency of PHD inhibitors can vary significantly depending on the specific compound and the assay conditions. The table below provides reference IC₅₀ values for several well-characterized PHD inhibitors against the three human PHD isoforms. These values are useful for selecting positive controls and determining appropriate concentration ranges for experiments.

InhibitorPHD1 IC₅₀ (nM)PHD2 IC₅₀ (nM)PHD3 IC₅₀ (nM)Reference(s)
Vadadustat15.3611.837.63[17]
Daprodustat3.522.25.5[17]
Roxadustat-591-[17]
Molidustat480280450[17]
DMOG~1000~1000~1000[18]

Note: IC₅₀ values are highly dependent on assay conditions (e.g., substrate and cofactor concentrations) and may vary between different reports.

References

Application Notes and Protocols: Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate in Anemia Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Pivotal Intermediate in the Quest to Conquer Anemia

Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate is a key chemical intermediate in the synthesis of a new class of oral drugs for anemia, known as hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors.[1][2] While not typically used as a direct therapeutic agent itself, its significance in anemia research is paramount as a foundational component for synthesizing investigational compounds like Daprodustat (GSK1278863) and Roxadustat.[3][4] These innovative drugs are at the forefront of treating anemia associated with chronic kidney disease (CKD) and other chronic conditions.[5] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of research stemming from this important chemical scaffold. We will delve into the mechanism of action of its derivatives, provide detailed protocols for their characterization, and outline their use in preclinical anemia models.

The Mechanism of Action: Stabilizing HIF to Stimulate Erythropoiesis

The primary therapeutic target of compounds derived from this compound are the HIF prolyl hydroxylase enzymes (PHDs).[6] Under normal oxygen levels (normoxia), PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor (HIF-α), marking it for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[7] This keeps HIF-α levels low.

However, in low oxygen conditions (hypoxia), PHD activity is inhibited, allowing HIF-α to stabilize, translocate to the nucleus, and heterodimerize with HIF-β. This HIF complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating their transcription.[7] A key target gene is EPO, which encodes for erythropoietin, the primary hormone responsible for stimulating red blood cell production (erythropoiesis).[8]

HIF-PH inhibitors, synthesized from intermediates like this compound, mimic a state of hypoxia by competitively inhibiting PHD enzymes.[9] This leads to the stabilization of HIF-α even under normoxic conditions, thereby promoting endogenous EPO production and improving iron metabolism, which are crucial for effective erythropoiesis.[5][9]

HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia_inhibition Hypoxia / PHD Inhibition HIFa_normoxia HIF-α PHD PHD (Active) HIFa_normoxia->PHD Hydroxylation Degradation Degradation HIFa_hypoxia HIF-α (Stabilized) VHL VHL PHD->VHL O2 O₂ O2->PHD aKG α-KG aKG->PHD Proteasome Proteasome VHL->Proteasome Proteasome->Degradation HIF_complex HIF-α/β Complex HIFa_hypoxia->HIF_complex PHD_inhibited PHD (Inhibited) Inhibitor HIF-PH Inhibitor Inhibitor->PHD_inhibited Nucleus Nucleus HIF_complex->Nucleus HIFb HIF-β HIFb->HIF_complex HRE HRE Nucleus->HRE Binding EPO_gene EPO Gene Transcription HRE->EPO_gene

Caption: HIF signaling pathway under normoxia and with a PHD inhibitor.

Preclinical Evaluation of HIF-PH Inhibitors Derived from this compound

The preclinical assessment of novel HIF-PH inhibitors involves a series of in vitro and in vivo studies to determine their potency, selectivity, and efficacy in stimulating erythropoiesis.

Part 1: In Vitro Characterization

Objective: To determine the inhibitory activity of the compound against PHD enzymes and its ability to stabilize HIF-α and induce downstream gene expression in cell-based assays.

1.1. PHD Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of isolated PHD isoforms (PHD1, PHD2, and PHD3).

Table 1: Example IC₅₀ Values for Known HIF-PHD Inhibitors

InhibitorPHD1 IC₅₀ (nM)PHD2 IC₅₀ (nM)PHD3 IC₅₀ (nM)Reference(s)
Vadadustat15.3611.837.63[10]
Daprodustat3.522.25.5[10]
Molidustat480280450[10]
Roxadustat-591-[10]
Note: IC₅₀ values can vary depending on the specific assay conditions.

1.2. HIF-1α Stabilization Assay (Western Blot)

This protocol details the detection of HIF-1α stabilization in a human cell line (e.g., HeLa or Hep3B) following treatment with a test compound.[10]

WB_Workflow start Cell Culture (e.g., HeLa, Hep3B) treatment Treat with Inhibitor start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer probing Antibody Probing (HIF-1α, Loading Control) transfer->probing detection Chemiluminescent Detection probing->detection analysis Band Intensity Analysis detection->analysis end Results analysis->end

Caption: Workflow for Western Blot analysis of HIF-1α.

Detailed Protocol:

  • Cell Culture: Plate HeLa or Hep3B cells in 6-well plates and grow to 70-80% confluency.

  • Treatment: Replace the culture medium with fresh medium containing various concentrations of the test compound (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., 0.1% DMSO). Incubate for 4-8 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Western Blot Transfer: Transfer the separated proteins to a PVDF membrane.

  • Antibody Probing: Block the membrane and probe with a primary antibody against HIF-1α. Subsequently, probe with a primary antibody for a loading control (e.g., β-actin or GAPDH).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities and normalize the HIF-1α signal to the loading control.

1.3. HRE-Luciferase Reporter Assay

This assay measures the transcriptional activity of HIF by utilizing a cell line stably transfected with a luciferase reporter construct driven by HREs.[10]

Detailed Protocol:

  • Cell Culture: Plate HRE-luciferase reporter cells (e.g., HEK293-HRE-luc) in a 96-well plate.

  • Treatment: Treat the cells with a dose range of the test compound for 16-24 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Normalize luciferase activity to a measure of cell viability (e.g., a concurrent CellTiter-Glo assay) and plot the dose-response curve to determine the EC₅₀.

Part 2: In Vivo Efficacy Studies

Objective: To evaluate the ability of the compound to stimulate erythropoiesis in an animal model of anemia.

2.1. Animal Models

The choice of animal model is critical for evaluating the erythropoietic effects of HIF-PH inhibitors.

  • Normal Mice: Used to assess the acute effects of the compound on plasma EPO levels and reticulocyte counts.[11]

  • Erythropoietin-Deficient Mouse Models: These models, such as the inherited super anemia mouse (ISAM) or mice with inducible Epo gene deletion, are more representative of the anemia of CKD.[12][13][14] They exhibit chronic anemia with low endogenous EPO levels.[13]

2.2. Experimental Protocol for an In Vivo Efficacy Study

This protocol outlines a typical study to assess the erythropoietic response to an orally administered HIF-PH inhibitor in an EPO-deficient mouse model.

Detailed Protocol:

  • Animal Acclimatization: Acclimate EPO-deficient mice to the housing conditions for at least one week.

  • Baseline Measurements: Collect baseline blood samples to determine hematological parameters (hemoglobin, hematocrit, red blood cell count) and plasma EPO levels.

  • Compound Administration: Administer the test compound or vehicle control orally once daily for a specified period (e.g., 14-28 days).

  • Blood Sampling: Collect blood samples at various time points during the study (e.g., weekly) to monitor changes in hematological parameters.

  • EPO Measurement: At selected time points (e.g., 6-8 hours post-dose on specific days), collect plasma to measure EPO levels via ELISA.[15] The normal range for EPO in human serum is typically 2.6 to 18.5 mU/mL.[16][17]

  • Reticulocyte Analysis: Measure reticulocyte counts to assess the bone marrow's response to EPO stimulation.

  • Terminal Analysis: At the end of the study, collect terminal blood samples and tissues for further analysis (e.g., iron metabolism markers like hepcidin).

Table 2: Example Data from a Preclinical Study with Daprodustat (GSK1278863) in Non-Dialysis CKD Patients [18]

Treatment GroupNBaseline Hemoglobin (g/dL)Mean Change in Hemoglobin at Week 4 (g/dL)
Placebo209.9-0.1
0.5 mg Daprodustat2010.1+0.2
2 mg Daprodustat209.7+0.6
5 mg Daprodustat209.9+1.0

Clinical Significance and Future Directions

The development of oral HIF-PH inhibitors, stemming from intermediates like this compound, represents a significant advancement in the management of anemia.[19] These agents have the potential to offer a more physiological approach to stimulating erythropoiesis compared to traditional recombinant human erythropoietin (rHuEPO) therapy.[11] Clinical trials have demonstrated the efficacy of compounds like Daprodustat in increasing and maintaining hemoglobin levels in patients with CKD, both those on and not on dialysis.[15][18][20]

Future research will likely focus on the long-term safety of these compounds, particularly concerning their effects on other HIF-regulated pathways that could influence angiogenesis and tumor growth.[21] Additionally, the application of HIF-PH inhibitors is being explored for other types of anemia, such as anemia of chronic disease.[5]

Conclusion

This compound is a cornerstone in the synthesis of a novel and promising class of drugs for anemia. Understanding the mechanism of action of its derivatives and applying the detailed protocols outlined in these notes will empower researchers to effectively characterize new chemical entities and contribute to the development of improved therapies for patients suffering from anemia worldwide.

References

Application Note: High-Fidelity Purification of Isoquinoline Intermediates in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1][2][3] The purity of synthetic intermediates in the drug development pipeline is not merely a matter of regulatory compliance but a fundamental prerequisite for ensuring reaction efficiency, minimizing downstream side-products, and guaranteeing the safety and efficacy of the final Active Pharmaceutical Ingredient (API). Impurities introduced at an intermediate stage can lead to cascading failures in multi-step syntheses and pose significant toxicological risks.[4][5][6] This guide provides a detailed overview of robust purification techniques tailored for isoquinoline intermediates, moving beyond simple protocols to explain the underlying chemical principles that govern the choice and execution of each method. We will cover classical and advanced techniques, including acid-base extraction, multi-solvent recrystallization, and optimized column chromatography, providing field-proven protocols and troubleshooting insights.

The Strategic Importance of Intermediate Purification

In the synthesis of complex molecules, each intermediate represents a critical checkpoint. The impurity profile of an intermediate—comprising unreacted starting materials, reagents, isomers, and by-products—directly impacts the subsequent chemical transformation.[6][7] For isoquinoline derivatives, common impurities may include regioisomers from cyclization reactions (e.g., Bischler-Napieralski or Pictet-Spengler), over-oxidized or reduced species, and residual catalysts.[8][9] Failing to remove these impurities can lead to:

  • Reduced Yields: Impurities can poison catalysts or participate in unwanted side reactions.

  • Complex Downstream Mixtures: An impure intermediate creates a more complex product mixture in the next step, making final purification exponentially more difficult.

  • Formation of "Genotoxic" Impurities: Certain impurity structures can be flagged for their potential toxicity, requiring stringent control.

  • Inaccurate Stoichiometry: The presence of impurities leads to incorrect molar calculations for subsequent steps.

The selection of a purification strategy is therefore a critical decision, guided by the physicochemical properties of the target intermediate and its associated impurities.

Foundational Technique: Acid-Base Extraction

Causality & Expertise: The basicity of the isoquinoline nitrogen (pKa ≈ 5.14 for the parent molecule) is its most powerful chemical handle for purification.[1] This property allows for the selective transfer of the intermediate between immiscible organic and aqueous phases by controlling the pH. In an acidic aqueous solution (pH < 4), the nitrogen atom is protonated, forming a water-soluble salt. This effectively "pulls" the desired compound out of the organic phase, leaving behind non-basic starting materials, by-products, and reagents. Subsequent basification of the aqueous layer with a base like NaOH or NaHCO₃ deprotonates the nitrogen, regenerating the neutral, organic-soluble free base, which can then be extracted back into a fresh organic solvent.[10][11][12] This technique is exceptionally effective as a first-pass, bulk purification step.

Protocol 2.1: Standard Acid-Base Extraction Workflow
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc)).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with an acidic aqueous solution (e.g., 1 M HCl) one to three times. Combine the acidic aqueous layers. The target compound is now in the aqueous phase as a salt.

  • Back-Wash (Optional): Wash the combined acidic layers with a fresh portion of organic solvent to remove any residual neutral/acidic impurities that may have been carried over.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base (e.g., 10% NaOH solution or solid NaHCO₃) with stirring until the solution is basic (pH > 9, check with pH paper). If the free base is a solid, it may precipitate at this stage.

  • Re-extraction: Extract the basified aqueous layer with a fresh organic solvent (e.g., DCM, EtOAc) several times. The target compound is now in the organic phase as the free base.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo to yield the purified isoquinoline intermediate.

Common Issue Causality Troubleshooting Solution
Emulsion Formation High concentration of surfactants or finely suspended solids at the aqueous-organic interface.Add a saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase; Filter the entire mixture through a pad of Celite® or glass wool.[11]
Precipitation at Interface The salt form of the isoquinoline may have limited solubility in the aqueous or organic phase.Add more of both the aqueous and organic solvents to dilute the system; Add a co-solvent like methanol to the mixture before re-separating.
Low Recovery Incomplete extraction due to insufficient pH change or poor partitioning.Ensure the pH is fully acidic (<4) and fully basic (>9) during the respective steps; Increase the number of extractions (e.g., 3 x 50 mL is more effective than 1 x 150 mL).

High-Purity Refinement: Recrystallization

Causality & Expertise: Recrystallization is the gold standard for purifying solid organic compounds.[13][14] Its efficacy relies on the principle that the solubility of a compound in a solvent increases with temperature. A carefully chosen solvent will dissolve the target compound and its impurities when hot but will become a poor solvent for the target compound as it cools, while impurities remain dissolved.[15] As the solution cools slowly, the molecules of the desired compound self-assemble into a highly ordered crystal lattice, a process that inherently excludes differently shaped impurity molecules.[13][16] This method can elevate purity from ~95% to >99.9% in a single operation.[17]

Protocol 3.1: Single-Solvent Recrystallization
  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Test small amounts in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes).

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and stirring). Continue adding small portions of hot solvent until the solid just dissolves completely. Adding excess solvent is a common mistake that drastically reduces yield.[14]

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[13]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor.[14]

  • Drying: Dry the crystals in a vacuum oven to remove all residual solvent.

G A 1. Dissolve Impure Solid in Minimum Hot Solvent B 2. Hot Gravity Filtration (Removes Insoluble Impurities) A->B C 3. Slow Cooling (Crystal Formation) B->C D 4. Ice Bath Cooling (Maximize Yield) C->D E 5. Vacuum Filtration (Isolate Crystals) D->E F 6. Wash with Cold Solvent (Removes Mother Liquor) E->F G 7. Dry Crystals (Pure Product) F->G caption Fig. 2: Step-by-step workflow for recrystallization.

Versatile Separation: Flash Column Chromatography

Causality & Expertise: Column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[18] Compounds with higher polarity interact more strongly with the polar silica gel and thus move down the column more slowly, while less polar compounds are carried along more quickly by the eluent. For basic compounds like isoquinolines, the acidic nature of standard silica gel can cause significant peak tailing and poor separation due to strong, sometimes irreversible, adsorption. This is overcome by adding a small amount of a competitive base, like triethylamine (~0.1-1%), to the eluent or by using amine-functionalized silica gel.[19][20] The added base neutralizes the acidic sites on the silica, ensuring sharp, symmetrical peaks and efficient separation.

Protocol 4.1: Optimized Flash Chromatography for Isoquinolines
  • Solvent System Selection: Using Thin-Layer Chromatography (TLC), identify a solvent system (e.g., Hexanes/Ethyl Acetate or DCM/Methanol) that provides a retention factor (Rƒ) of 0.2-0.3 for the target isoquinoline intermediate.[20][21][22] Add ~0.5% triethylamine to the TLC solvent to mimic the column conditions.

  • Column Packing: Pack a glass column with silica gel (a silica-to-crude ratio of 50:1 to 100:1 by weight is typical for difficult separations).[22] Pack the column as a slurry in the initial, least polar eluent to ensure a homogenous bed free of cracks or air bubbles.

  • Sample Loading: Dissolve the crude intermediate in a minimum amount of DCM or the eluent. For less soluble materials, or to achieve the best resolution, pre-adsorb the compound onto a small amount of silica gel (dry loading).[19][22] Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting the column with the solvent system determined by TLC, applying positive pressure (air or nitrogen). Collect fractions and monitor their composition by TLC. A gradient elution, where the polarity of the mobile phase is gradually increased, can be used to separate compounds with a wide range of polarities.[21]

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo.

Intermediate Polarity Suggested Starting Solvent System Modifier
Low Hexanes / Ethyl Acetate (9:1 → 1:1)0.5% Triethylamine
Medium Dichloromethane / Methanol (99:1 → 95:5)0.5% Triethylamine
High (e.g., with -OH, -NH₂) Dichloromethane / Methanol (95:5 → 9:1)1% Triethylamine
Very High (Salts) Reversed-Phase (C18) HPLC with buffered mobile phasee.g., Ammonium acetate buffer[23][24]

Specialized and Advanced Purification Strategies

For particularly challenging separations, such as those involving chiral intermediates or closely related alkaloids, more advanced techniques are required.

  • pH-Zone-Refining Counter-Current Chromatography (CCC): This is a preparative, support-free liquid-liquid chromatography technique. It is exceptionally powerful for separating compounds with different pKa values, making it ideal for mixtures of alkaloids. The method allows for the separation of gram-scale quantities in a single step.[25]

  • Chiral Purification: The enantiomeric purity of pharmaceutical intermediates is critical.[26][27] Chiral isoquinolines can be resolved through several methods:

    • Diastereomeric Salt Recrystallization: Reacting a racemic amine with a chiral acid (e.g., tartaric acid) forms diastereomeric salts with different solubilities, allowing one to be selectively crystallized.

    • Chiral Preparative HPLC/SFC: Using a column with a chiral stationary phase is a direct and highly effective method for separating enantiomers.[28]

  • Distillation: For thermally stable, liquid isoquinoline intermediates, fractional distillation under vacuum can be an effective and scalable purification method, often employed in industrial settings.[17][29]

Conclusion

The purification of isoquinoline intermediates is a multi-faceted challenge that requires a deep understanding of chemical principles. A successful strategy often involves a multi-tiered approach: an initial bulk clean-up using acid-base extraction, followed by high-fidelity refinement through recrystallization or meticulously optimized column chromatography. By selecting the appropriate technique based on the specific properties of the intermediate and its impurities, researchers can ensure the integrity of their synthetic pathway, leading to a more efficient and reliable drug development process. The protocols and insights provided in this guide serve as a foundation for developing robust, validated, and scalable purification workflows.

References

Application Note: Comprehensive NMR-Based Structure Elucidation of 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The unequivocal structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern drug discovery and development.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the unambiguous determination of molecular structures in solution.[4] This application note provides a comprehensive, field-proven guide to the structural elucidation of methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate[5][6], a key intermediate with a moderately complex aromatic system. We present a systematic workflow, integrating one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. This multi-technique approach is not merely a sequence of steps but a self-validating system designed to resolve spectral overlap and definitively assign every proton and carbon resonance, ensuring the highest level of structural integrity required for regulatory submission and further development.

The Analytical Challenge and Strategic Workflow

The structure of this compound presents several analytical hurdles:

  • Multiple Aromatic Systems: The presence of both an isoquinoline core and a phenoxy group leads to a crowded aromatic region in the ¹H NMR spectrum, making direct assignment difficult.

  • Quaternary Carbons: The structure contains several carbons with no attached protons, which are invisible in ¹H NMR and require indirect detection methods for assignment.

  • Unambiguous Connectivity: Definitive proof of the ether linkage between the isoquinoline C7 position and the phenoxy ring is required.

To address these challenges, a logical, multi-step NMR strategy is essential. The workflow is designed to build structural information progressively, with each experiment providing a new layer of data that corroborates and expands upon the last.

NMR_Workflow cluster_prep Foundation cluster_1D 1D NMR: Initial Survey cluster_2D 2D NMR: Connectivity Mapping cluster_final Confirmation Prep Sample Preparation (GLP Compliant) H1 ¹H NMR (Proton Environments) Prep->H1 C13 ¹³C NMR (Carbon Backbone) H1->C13 DEPT DEPT-135 (Carbon Multiplicity) C13->DEPT COSY ¹H-¹H COSY (H-H Coupling) DEPT->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC Structure Final Structure Confirmation HMBC->Structure

Figure 1: Logical workflow for NMR-based structure elucidation.

Part I: Foundational Sample Preparation

The quality of NMR data is directly dependent on the quality of the sample. Adherence to Good Laboratory Practice (GLP) at this stage is critical for ensuring data integrity and reproducibility.[7][8][9]

Expertise & Rationale
  • Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected. Its high boiling point prevents evaporation during extended experiments, and its ability to form hydrogen bonds allows for the observation of the exchangeable hydroxyl (-OH) proton, which might otherwise be broadened or exchanged in other solvents.[10] The residual solvent peak of DMSO-d₆ also serves as a convenient secondary chemical shift reference.

  • Concentration: A concentration of 10-20 mg in 0.6 mL of solvent is optimal.[11][12] This provides a strong signal-to-noise ratio for less sensitive experiments like ¹³C NMR and 2D correlations without causing issues of aggregation or viscosity that can degrade spectral resolution.[10]

  • Tube Quality: High-quality, clean 5 mm NMR tubes (e.g., Wilmad 528-PP or equivalent) are mandatory.[11][13] Scratches or imperfections in the glass can distort the magnetic field homogeneity, making it impossible to achieve sharp, well-resolved peaks.[13]

Protocol 1: NMR Sample Preparation
  • Weigh 15 mg of this compound into a clean, dry vial.

  • Add 0.6 mL of DMSO-d₆.

  • Gently vortex the vial until the sample is completely dissolved. A homogeneous solution is critical.[12]

  • Using a Pasteur pipette plugged with a small piece of glass wool, filter the solution directly into a high-quality 5 mm NMR tube to remove any particulate matter.[11]

  • Cap the NMR tube securely and label it clearly.

  • Before insertion into the spectrometer, wipe the outside of the tube to remove any dust or fingerprints.

Part II: 1D NMR Analysis - The Initial Structural Survey

One-dimensional NMR spectra provide the fundamental framework for the structure.

¹H NMR Spectroscopy: Proton Census and Environment

The ¹H NMR spectrum reveals the number of distinct proton environments, their relative abundance (integration), and their neighboring protons (multiplicity).[14][15]

Protocol 2: Acquiring the ¹H NMR Spectrum

  • Insert the sample into the NMR spectrometer.

  • Lock onto the deuterium signal of the DMSO-d₆ solvent.

  • Shim the magnetic field to optimize homogeneity, aiming for a narrow, symmetrical solvent peak.[10]

  • Acquire the spectrum using standard parameters (e.g., 30° pulse angle, 1-2 second relaxation delay, 16 scans).

  • Process the data: Apply Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift axis by setting the residual DMSO peak to δ 2.50 ppm.

  • Integrate all signals and analyze their multiplicity.

¹³C and DEPT-135 NMR: The Carbon Skeleton

The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.[16][17] The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is then used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, which is crucial for assignment.[18][19][20]

Protocol 3: Acquiring ¹³C and DEPT-135 Spectra

  • Using the same locked and shimmed sample, select the ¹³C NMR experiment.

  • Acquire a standard proton-decoupled ¹³C spectrum. A higher number of scans (e.g., 1024) is typically required due to the low natural abundance of the ¹³C isotope.[16]

  • Process the data and reference the spectrum using the DMSO-d₆ solvent peak at δ 39.52 ppm.

  • Next, run the DEPT-135 experiment.

  • In the resulting DEPT-135 spectrum, CH₃ and CH signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons will be absent.[18][20]

Hypothetical 1D NMR Data

The following table summarizes the expected 1D NMR data for the target molecule.

Assignment ¹H NMR (ppm) Multiplicity Integration ¹³C NMR (ppm) DEPT-135
O-CH₃3.90s3H52.5CH₃ (+)
H-19.15s1H145.0CH (+)
H-58.20d1H125.0CH (+)
H-67.45dd1H120.0CH (+)
H-87.60d1H118.0CH (+)
H-2', H-6'7.25d2H121.0CH (+)
H-3', H-5'7.50t2H130.0CH (+)
H-4'7.35t1H124.0CH (+)
OH11.50br s1H--
C-3---165.0Quat (absent)
C-4---160.0Quat (absent)
C-4a---128.0Quat (absent)
C-7---158.0Quat (absent)
C-8a---135.0Quat (absent)
C-1'---157.0Quat (absent)
C=O---170.0Quat (absent)

Part II: 2D NMR Analysis - Connecting the Dots

Two-dimensional NMR experiments are indispensable for assembling the molecular fragments identified in 1D NMR into a complete, validated structure.[21][22]

¹H-¹H COSY: Mapping Proton Neighbors

Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, typically through two or three bonds.[21][23] This is essential for tracing out the spin systems within the aromatic rings.

Protocol 4: Acquiring the COSY Spectrum

  • Select the COSY (or the higher-resolution DQF-COSY) experiment.

  • Acquire the data using standard parameters (e.g., 8-16 scans per increment).

  • Process the 2D data and symmetrize the spectrum.

  • Identify cross-peaks, which appear off the diagonal and connect signals from coupled protons.

COSY_Correlations cluster_isoquinoline Isoquinoline Ring System cluster_phenoxy Phenoxy Ring System H5 H-5 (δ 8.20) H6 H-6 (δ 7.45) H5->H6 J-coupled H8 H-8 (δ 7.60) H2 H-2'/6' (δ 7.25) H3 H-3'/5' (δ 7.50) H2->H3 J-coupled H4 H-4' (δ 7.35) H3->H4 J-coupled

Figure 2: Key ¹H-¹H COSY correlations for the aromatic systems.

¹H-¹³C HSQC: Linking Protons to Carbons

Heteronuclear Single Quantum Coherence (HSQC) creates a correlation map between every proton and the carbon atom to which it is directly attached.[21][24][25] This experiment is the most reliable way to assign protonated carbons.

Protocol 5: Acquiring the HSQC Spectrum

  • Select the HSQC experiment.

  • Acquire the data. As a proton-detected experiment, HSQC is relatively sensitive and requires fewer scans than a ¹³C spectrum.[23]

  • Process the 2D data. The F2 axis corresponds to the ¹H spectrum, and the F1 axis corresponds to the ¹³C spectrum.

  • Each cross-peak confirms a one-bond C-H connection.

¹H-¹³C HMBC: Unveiling the Complete Skeleton

Heteronuclear Multiple Bond Correlation (HMBC) is arguably the most powerful NMR experiment for final structure elucidation. It reveals correlations between protons and carbons that are two to four bonds away.[1][21][24] This allows for the connection of isolated spin systems and the definitive placement of quaternary carbons.

Protocol 6: Acquiring the HMBC Spectrum

  • Select the HMBC experiment.

  • Acquire the data, typically optimized for long-range couplings of ~8 Hz.

  • Process the 2D data.

  • Analyze the cross-peaks to build the carbon framework. For example, the methyl protons (O-CH₃) should show a correlation to the carboxyl carbon (C=O), confirming the ester group.

Part IV: Data Synthesis and Structure Validation

This is where all the data converge to provide an unambiguous structural proof. The process is a self-validating system:

  • Trustworthiness: The assignments from 1D NMR are confirmed by HSQC. The proton spin systems from COSY are linked together using HMBC. The final structure must be consistent with every piece of data. For example, the proton at H-8 should show an HMBC correlation to the quaternary carbon C-7, which in turn is linked to the phenoxy ring system, confirming the ether linkage.

HMBC_Network OCH3 O-CH₃ CO C=O OCH3->CO ³J C3 C-3 OCH3->C3 ²J H1 H-1 H1->C3 ²J C8a C-8a H1->C8a ³J C4 C-4 C4a C-4a H5 H-5 H5->C4a ²J C7 C-7 H5->C7 ³J H8 H-8 H8->C8a ²J H8->C7 ²J C1_prime C-1' H6 H-6 H6->C7 ²J C8 C8 H6->C8 ³J C5 C5 H6->C5 ²J H2_prime H-2'/6' H2_prime->C7 ⁴J (ether link) H2_prime->C1_prime ²J

References

Crystallographic Analysis of Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate: From Synthesis to Structure

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive guide to the crystallographic analysis of Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate, a key intermediate in the synthesis of Roxadustat, a hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor used to treat anemia.[1] For professionals in drug development, confirming the absolute molecular structure, understanding solid-state properties, and identifying potential polymorphs are critical steps. Single-crystal X-ray diffraction is the definitive method for achieving this.[2]

This guide offers a self-validating framework, detailing the necessary protocols from material synthesis and purification to crystal growth, data collection, and structure refinement. It is designed to equip researchers with the expertise to successfully determine and interpret the crystal structure of this important pharmaceutical intermediate.

Part 1: Synthesis and Purification of Starting Material

The quality of a crystal is fundamentally dependent on the purity of the starting material. The presence of impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Therefore, a robust synthesis and purification protocol is the mandatory first step.

Synthesis Protocol

A common synthetic route involves a cyclization reaction to form the isoquinoline core. The following protocol is adapted from established literature methods.[1][3]

Reaction Scheme:

  • Precursors: Methyl 2-[(methoxycarbonylmethyl)(toluene-4-sulfonyl)amino]methyl-4-phenoxybenzoate

  • Reagents: Sodium methanolate, Methanol, Dimethyl sulfoxide (DMSO)

  • Principle: The reaction utilizes a base-mediated intramolecular cyclization to construct the 4-hydroxyisoquinoline ring system.

Step-by-Step Procedure:

  • Prepare a solution of sodium methanolate (6 equivalents) in methanol under an ice bath to control the initial exothermic reaction.

  • In a separate reaction vessel, dissolve the starting benzoate precursor (1 equivalent) in DMSO.

  • Slowly add the sodium methanolate solution dropwise to the DMSO solution. The controlled addition is crucial to manage the reaction rate and prevent side reactions.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for approximately 2 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • Dilute the residue with water and adjust the pH to approximately 10 using a 1 N HCl solution.

  • Perform a liquid-liquid extraction using ethyl acetate (3x volumes). Combine the organic layers.

  • Wash the combined organic phase sequentially with water and saturated brine to remove inorganic impurities and residual DMSO.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.

Purification by Column Chromatography

The crude product must be purified to ≥98% purity for successful crystallization.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. The optimal ratio should be determined by TLC analysis.

  • Procedure:

    • Prepare a silica gel slurry and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Load the sample onto the column and elute with the chosen solvent system.

    • Collect fractions and analyze by TLC to pool the pure product fractions.

    • Evaporate the solvent to yield the purified white solid product.[1]

Part 2: Single Crystal Growth Methodologies

Growing diffraction-quality single crystals is often the most challenging step in crystallography.[4] It is an empirical process that blends science with art. The goal is to create a supersaturated solution from which molecules can slowly deposit onto a growing crystal lattice, excluding impurities.[5] Several methods should be attempted in parallel to maximize the chances of success.

Solvent Selection

The choice of solvent is paramount.[6] An ideal solvent should:

  • Completely dissolve the compound at an elevated temperature.

  • Show significantly lower solubility at room or reduced temperatures.

  • Be chemically inert with the compound.

A preliminary solubility test with a few milligrams of the compound in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes) is a critical starting point.

Crystallization Protocols

This is the simplest method and often a good first attempt.[7]

  • Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate or acetone) in a small vial to create a nearly saturated solution.

  • Loosely cap the vial or cover it with parafilm perforated with a few pinholes. This allows the solvent to evaporate slowly over several days to weeks.

  • Place the vial in a vibration-free location. Disturbances can cause the formation of many small crystals instead of a few large ones.

  • Monitor periodically for crystal growth.

This technique is highly effective for small amounts of material and provides excellent control over the rate of crystallization.[7]

  • Dissolve the compound in a minimal amount of a "good" solvent (e.g., dichloromethane) in a small, open inner vial.

  • Place this inner vial inside a larger outer vial (the "jar") containing a small volume of a "poor" or "anti-solvent" in which the compound is insoluble (e.g., hexanes or pentane). The good solvent must be more volatile than the poor solvent.

  • Seal the outer vial tightly.

  • Over time, the good solvent will slowly vaporize from the inner vial and diffuse into the poor solvent in the outer vial, while the vapor of the poor solvent diffuses into the inner vial. This gradually reduces the solubility of the compound in the inner vial, leading to slow crystal growth.

This method is useful when a compound is highly soluble in one solvent but insoluble in another miscible solvent.[7]

  • Dissolve the compound in a minimal amount of a dense "good" solvent (e.g., dichloromethane) in a narrow test tube or NMR tube.

  • Carefully and slowly layer a less dense "poor" solvent (e.g., methanol or hexanes) on top of the solution, minimizing mixing at the interface. This can be done by letting the poor solvent run slowly down the side of the tilted tube.

  • Seal the tube and leave it undisturbed. Crystals will form at the interface where the two solvents slowly mix.

G start Purified Compound solubility Solubility Screening start->solubility method_select Select Crystallization Method solubility->method_select slow_evap Protocol A: Slow Evaporation method_select->slow_evap Simple & Soluble vapor_diff Protocol B: Vapor Diffusion method_select->vapor_diff Small Scale / Control solvent_layer Protocol C: Solvent Layering method_select->solvent_layer Solvent Pair Miscible result Diffraction-Quality Crystal slow_evap->result vapor_diff->result solvent_layer->result

Caption: Workflow for selecting a crystallization protocol.

Part 3: Single-Crystal X-ray Diffraction and Analysis

Once a suitable crystal (typically >0.1 mm, clear, with well-defined faces) is obtained, the process of structure determination can begin.[4]

Data Collection
  • Crystal Mounting: A selected crystal is carefully mounted on a cryoloop and flash-cooled in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion of the atoms and protects the crystal from radiation damage.

  • Diffractometer Setup: The crystal is placed on a goniometer head in a single-crystal X-ray diffractometer.[8]

  • Data Acquisition: The instrument directs a monochromatic X-ray beam (commonly from a Cu or Mo source) onto the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[9]

Structure Solution and Refinement

The collected diffraction data (a set of reflection intensities and positions) is processed to determine the three-dimensional electron density map of the molecule.

  • Data Reduction: The raw diffraction images are integrated and scaled to produce a list of reflection indices (h,k,l) and their corresponding intensities.

  • Space Group Determination: The symmetry and systematic absences in the diffraction data are analyzed to determine the crystal's space group.

  • Structure Solution: For small molecules like this, ab initio or "direct methods" are typically used to solve the phase problem and generate an initial model of the molecular structure.[4]

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This process iteratively adjusts atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics like R1, wR2, and Goodness-of-Fit (GooF).

G crystal Single Crystal mount Mount & Cryo-cool (100 K) crystal->mount diffract X-ray Diffraction Data Collection mount->diffract process Data Reduction & Scaling diffract->process solve Structure Solution (Direct Methods) process->solve refine Structure Refinement solve->refine final Final Structural Model (.cif) refine->final

Caption: Overall workflow for X-ray crystal structure determination.

Data Presentation

The final refined structure is reported in a standard format, typically a Crystallographic Information File (CIF). A summary of the key crystallographic data should be presented in a table. The following table provides a template with representative data based on similar organic molecules.[10]

ParameterHypothetical Value for C₁₇H₁₃NO₄
Crystal Data
Chemical FormulaC₁₇H₁₃NO₄
Formula Weight295.29 g/mol [11]
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a, b, c [Å]a = 8.5, b = 15.0, c = 11.5
α, β, γ [°]α = 90, β = 105, γ = 90
Volume [ų]1415
Z (Molecules/unit cell)4
Data Collection
Radiation [Å]Mo Kα (λ = 0.71073)
Temperature [K]100
Reflections Collected15000
Independent Reflections3200
Refinement
R₁ [I > 2σ(I)]< 0.05
wR₂ (all data)< 0.12
Goodness-of-fit (S)~1.0

Part 4: Applications of Crystallographic Data in Drug Development

The solved crystal structure provides invaluable information beyond simple confirmation of connectivity.

  • Absolute Structure Confirmation: Unambiguously verifies the chemical identity, regiochemistry, and stereochemistry of the synthesized intermediate.

  • Molecular Geometry: Provides precise measurements of bond lengths, bond angles, and torsion angles, offering insights into the molecule's conformation.

  • Intermolecular Interactions: Reveals how molecules pack in the solid state, identifying hydrogen bonds, π-π stacking, and other non-covalent interactions. This is critical for understanding physical properties like melting point and solubility.

  • Polymorphism Screening: Different crystalline forms (polymorphs) of the same compound can have different physical properties, affecting stability, bioavailability, and manufacturability of the final drug product. Crystallography is the gold standard for identifying and characterizing polymorphs.[12]

By following these detailed protocols, researchers can confidently pursue the crystallographic characterization of this compound, generating crucial data to support and accelerate the drug development process.

References

Application Notes and Protocols for Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate: A Research Tool for Investigating the HIF-1α Signaling Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Tool for Mimicking Hypoxia

Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate is a valuable research compound belonging to a class of molecules that modulate the cellular response to oxygen availability. Structurally related to known inhibitors of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs), such as Roxadustat, this compound serves as an essential tool for investigating the intricate signaling pathways governed by the master transcription factor, HIF-1α.[1][2][3] Under normal oxygen conditions (normoxia), HIF-1α is rapidly degraded, but under low oxygen conditions (hypoxia), it becomes stable and orchestrates a transcriptional program that promotes adaptation and survival.

This guide provides a comprehensive overview of the mechanism of action for this class of compounds, detailed protocols for their use in cell-based assays, and a framework for interpreting the resulting data. By inhibiting the enzymes responsible for HIF-1α degradation, this compound allows researchers to pharmacologically induce a "hypoxia-like" state, thereby enabling the study of downstream processes like angiogenesis, erythropoiesis, and metabolic reprogramming.[4][5][6]

Core Mechanism of Action: Stabilization of HIF-1α through PHD Inhibition

The cellular oxygen sensing mechanism is primarily controlled by a family of Fe(II) and 2-oxoglutarate-dependent dioxygenases known as HIF prolyl hydroxylases (PHD1, PHD2, and PHD3).

In Normoxic Conditions: Under normal oxygen levels, PHDs utilize oxygen as a co-substrate to hydroxylate specific proline residues within the oxygen-dependent degradation domain (ODDD) of the HIF-1α subunit.[5][6] This hydroxylation event is a critical signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which binds to the hydroxylated HIF-1α, leading to its polyubiquitination and subsequent rapid degradation by the proteasome.[4][7] This ensures that HIF-1α levels remain low when oxygen is plentiful.

In Hypoxic Conditions or with a PHD Inhibitor: When oxygen levels are low, or in the presence of a PHD inhibitor like this compound, the hydroxylation of HIF-1α is prevented. The compound acts as a competitive inhibitor, likely at the 2-oxoglutarate binding site of the PHD enzymes.[8] This non-hydroxylated, stable HIF-1α is no longer recognized by VHL and accumulates in the cytoplasm.[7] It then translocates to the nucleus, dimerizes with its constitutively expressed partner HIF-1β (also known as ARNT), and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes.[5][6] This transcriptional activation leads to the upregulation of a host of genes involved in processes such as:

  • Angiogenesis: Vascular Endothelial Growth Factor (VEGF).[5]

  • Erythropoiesis: Erythropoietin (EPO).[5][9]

  • Metabolism: Glucose Transporter 1 (GLUT1) and Carbonic Anhydrase 9 (CAIX).[7][10]

The following diagram illustrates this critical signaling pathway.

HIF_Pathway cluster_normoxia Normoxia (High O₂) cluster_hypoxia Hypoxia (Low O₂) or PHD Inhibition HIF1a_norm HIF-1α PHD PHD Enzymes (Active) HIF1a_norm->PHD OH_HIF1a Hydroxylated HIF-1α PHD->OH_HIF1a Pro-OH O2 O₂ 2-OG O2->PHD VHL VHL E3 Ligase OH_HIF1a->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Compound Methyl 4-hydroxy-7- phenoxyisoquinoline-3-carboxylate PHD_inhib PHD Enzymes (Inhibited) Compound->PHD_inhib Inhibition HIF1a_hyp HIF-1α (Stable) Dimer HIF-1α/β Dimer HIF1a_hyp->Dimer HIF1b HIF-1β (ARNT) HIF1b->Dimer HRE HRE Dimer->HRE Nucleus Nucleus TargetGenes Target Genes (VEGF, EPO, etc.) HRE->TargetGenes HIF1a_synthesis HIF-1α Synthesis (Constitutive) HIF1a_synthesis->HIF1a_norm HIF1a_synthesis->HIF1a_hyp

Caption: HIF-1α signaling under normoxia vs. hypoxia/PHD inhibition.

Quantitative Data: Potency of Representative PHD Inhibitors

To provide context for the expected activity of this class of compounds, the table below summarizes the inhibitory concentrations (IC₅₀) of GSK360A, a well-characterized and potent oral HIF-PHD inhibitor, against the three main PHD isoforms.[9] Researchers should determine the optimal concentration for this compound empirically.

Enzyme Isoform GSK360A IC₅₀ (nM) GSK360A pIC₅₀
PHD1108.0
PHD21007.0
PHD31266.9
Data sourced from MedchemExpress and Probechem.[8][9]

Application Notes and Experimental Protocols

Compound Handling and Stock Solution Preparation
  • Solubility: Based on its chemical structure, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. It is likely to have low solubility in aqueous solutions.[11]

  • Storage: Store the solid compound at 2-8°C, sealed from moisture. Store DMSO stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Protocol for 10 mM Stock Solution:

    • The molecular weight of this compound is 295.29 g/mol .[12][13]

    • To prepare a 10 mM stock solution, dissolve 2.95 mg of the compound in 1 mL of high-purity DMSO.

    • Vortex thoroughly until the solid is completely dissolved.

    • Centrifuge briefly to pellet any undissolved particulates.

    • Aliquot and store at -20°C. Before use, thaw the aliquot and warm to room temperature.

Protocol: In Vitro HIF-1α Stabilization in Cell Culture

This protocol details the steps to induce and confirm HIF-1α stabilization in cultured cells using this compound.

Workflow_Stabilization cluster_prep Preparation cluster_treatment Treatment cluster_harvest Harvest & Lysis cluster_analysis Analysis A 1. Seed Cells (e.g., HeLa, HepG2) in 6-well plates B 2. Culture to 70-80% Confluency A->B C 3. Prepare Treatment Media: - Vehicle (DMSO) - Compound (e.g., 1-50 µM) - Positive Control (CoCl₂) B->C D 4. Treat Cells (4-8 hours) C->D E 5. Wash with ice-cold PBS D->E F 6. Lyse Cells (RIPA buffer + inhibitors) E->F G 7. Quantify Protein (BCA Assay) F->G H 8. Western Blot for HIF-1α G->H

Caption: Experimental workflow for HIF-1α stabilization and detection.

Materials:

  • Cell line of interest (e.g., HeLa, HepG2, U2OS)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Vehicle control: DMSO

  • Positive control: Cobalt chloride (CoCl₂) or Deferoxamine (DFO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere and grow overnight.

  • Preparation of Treatment Media: Prepare serial dilutions of the compound in fresh culture medium. A typical starting concentration range is 1-50 µM. Prepare a vehicle control with the same final concentration of DMSO (e.g., 0.1%). A positive control, such as 100 µM CoCl₂, can also be prepared to chemically mimic hypoxia.[7][10]

  • Cell Treatment: Aspirate the old medium from the cells and replace it with the prepared treatment media.

  • Incubation: Incubate the cells for a desired period. HIF-1α stabilization is typically robust within 4-8 hours.

  • Cell Harvest: After incubation, place the plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Lysis: Add 100-200 µL of ice-cold lysis buffer (containing protease and phosphatase inhibitors) to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Lysate Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Transfer the supernatant (total cell lysate) to a new tube. Determine the protein concentration using a standard method like the BCA assay. The samples are now ready for Western blot analysis.

Protocol: Western Blotting for HIF-1α Detection

Detecting HIF-1α can be challenging due to its rapid degradation. Careful sample preparation and protocol execution are critical.

Materials:

  • Cell lysates (prepared as above)

  • Laemmli sample buffer

  • SDS-PAGE gels (7.5% acrylamide is recommended)

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Anti-HIF-1α antibody

  • Loading control antibody: Anti-β-actin or Anti-α-Tubulin

  • HRP-conjugated secondary antibody

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Enhanced chemiluminescence (ECL) substrate

Step-by-Step Methodology:

  • Sample Preparation: Mix the quantified cell lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (30-50 µg is recommended) per lane onto a 7.5% SDS-PAGE gel.[14] Run the gel until adequate separation is achieved. The expected molecular weight of HIF-1α is ~95-120 kDa, depending on post-translational modifications.[15]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane. Confirm successful transfer by staining with Ponceau S.[15]

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[14][15]

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-HIF-1α antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.[7]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[15]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Final Washes: Repeat the washing step (Step 6).

  • Detection: Apply the ECL substrate according to the manufacturer's instructions and visualize the protein bands using a chemiluminescence imaging system.

  • Loading Control: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like β-actin or α-tubulin.[7]

Expected Outcome: A distinct band at ~110-120 kDa should appear in lanes corresponding to cells treated with this compound and the positive control, while being weak or absent in the vehicle control lane.[15]

Downstream Applications: Beyond Protein Stabilization
  • Gene Expression Analysis: To confirm the functional activity of stabilized HIF-1α, researchers can perform quantitative real-time PCR (qPCR) to measure the mRNA levels of known HIF target genes like VEGFA, SLC2A1 (GLUT1), or CA9. An increase in the transcript levels of these genes following compound treatment provides strong evidence of a functional HIF pathway activation.[7]

  • Enzyme Activity Assays: To directly measure the inhibitory effect of the compound on PHD enzymes, various in vitro assays can be employed. These assays often monitor the consumption of a co-substrate (like 2-oxoglutarate) or the formation of the hydroxylated peptide product.[16][17][18] Fluorescence-based or mass spectrometry-based methods offer high sensitivity for determining IC₅₀ values.[18][19]

Troubleshooting

Problem Possible Cause Solution
No/Weak HIF-1α band HIF-1α degradation during sample prep.Work quickly on ice. Use fresh lysis buffer with ample protease inhibitors. CoCl₂ can be added to lysis buffers to preserve HIF-1α.[10][20]
Insufficient protein loaded.Load at least 30-50 µg of total protein. Consider using nuclear extracts for higher HIF-1α concentration.[15]
Cells are not responsive.Use a positive control (CoCl₂, DFO, or hypoxia chamber) to confirm the cell line can stabilize HIF-1α.
High Background Insufficient blocking or washing.Increase blocking time to 1-2 hours. Increase the number and duration of TBST washes.
Antibody concentration too high.Titrate primary and secondary antibody concentrations to optimal levels.

Conclusion

This compound is a powerful chemical tool for probing the HIF signaling cascade. By potently inhibiting the PHD enzymes that mark HIF-1α for degradation, it allows for the controlled, pharmacologic stabilization of HIF-1α in a normoxic environment. The protocols outlined in this guide provide a robust framework for utilizing this compound to investigate the myriad of cellular processes regulated by this master transcription factor, opening avenues for discovery in cancer biology, ischemia, and inflammatory diseases.

References

Troubleshooting & Optimization

"improving yield in Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Answering the complex challenges in pharmaceutical synthesis requires a blend of deep mechanistic understanding and practical, hands-on experience. This Technical Support Center is designed for you, the dedicated researcher, to navigate the intricacies of synthesizing Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate, a key intermediate for advanced pharmaceutical compounds like Roxadustat.[1][2][3]

As Senior Application Scientists, we've seen the common pitfalls and developed the critical insights that turn a low-yield reaction into a successful, reproducible synthesis. This guide moves beyond mere procedural steps to explain the underlying chemistry, empowering you to troubleshoot effectively and optimize your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

There are several documented pathways. A prevalent and high-yielding method involves an intramolecular cyclization of a substituted benzoate precursor. One robust method starts from methyl 2-[(methoxycarbonylmethyl)(toluene-4-sulfonyl)amino]methyl-4-phenoxybenzoate, which undergoes cyclization promoted by a strong base like sodium methoxide.[4] Another approach begins with 2-(chloromethyl)-4-phenoxybenzoate methyl ester and N-p-toluenesulfonylglycine methyl ester.[5] The choice of route often depends on the availability and cost of starting materials.

Q2: What is a realistic yield expectation for this synthesis?

Yields are highly dependent on the specific protocol, purity of reagents, and precision of reaction control. Published methods, when optimized, report yields as high as 78-88%.[2][4] However, without careful optimization, especially of the cyclization step, yields can be significantly lower. It is not uncommon for initial attempts to be in the 30-50% range before fine-tuning.

Q3: Why is temperature control so critical during the cyclization step?

The intramolecular cyclization required to form the isoquinoline ring system has a significant activation energy barrier.[6] Sufficient thermal energy is necessary to drive the reaction to completion. However, excessive temperatures (often >250 °C in related syntheses) or prolonged heating can lead to the decomposition of both the starting materials and the desired product, resulting in the formation of dark, tarry substances and a substantial decrease in yield.[7][8] Using high-boiling, inert solvents like diphenyl ether can help maintain a stable, uniform temperature and minimize localized overheating.[8]

Q4: What are the most common impurities or byproducts?

Common impurities include unreacted starting materials, partially cyclized intermediates, and products from side reactions like hydrolysis of the methyl ester group under basic or acidic workup conditions. At elevated temperatures, thermal decomposition can lead to a complex mixture of tarry byproducts, which can complicate purification.[8] Incomplete removal of high-boiling solvents post-reaction is another frequent source of contamination.[7]

Troubleshooting Guide: From Low Yields to Optimized Results

This section addresses specific issues you may encounter during the synthesis.

Problem: Consistently Low or No Product Yield

This is the most common challenge, often stemming from one of several root causes.

dot

Caption: Troubleshooting workflow for low product yield.

Q: My reaction stalls, or the final yield is very low. What's the first thing to check?

A: Incomplete Cyclization. The ring-closing step is often the most challenging.

  • Cause: Insufficient thermal energy or reaction time. The intramolecular reaction may be too slow under your current conditions.

  • Solution:

    • Increase Temperature: Gradually increase the reaction temperature. If using a high-boiling solvent like diphenyl ether, ensure you are reaching and maintaining the target reflux temperature (e.g., 250-260 °C).[9]

    • Extend Reaction Time: Monitor the reaction via Thin Layer Chromatography (TLC) or LC-MS. If starting material is still present but product is forming without significant decomposition, extending the reaction time may be beneficial.[8]

    • Consider Microwave Synthesis: Microwave irradiation is a highly effective method for safely reaching the high temperatures required for cyclization, often dramatically reducing reaction times and increasing yields.[6][10]

Q: I've optimized the reaction conditions, but the yield is still poor. What else could be wrong?

A: Reagent and Starting Material Quality. The success of the synthesis is highly dependent on the purity and reactivity of your reagents.

  • Cause 1: Degraded Base. Sodium methoxide is hygroscopic and can degrade upon exposure to air and moisture, losing its basicity.

    • Solution: Use freshly opened sodium methoxide or prepare it fresh in the lab. Ensure all solvents, like methanol and DMSO, are anhydrous.[8]

  • Cause 2: Impure Starting Materials. Impurities in your starting benzoate precursor can inhibit the reaction or introduce side reactions.

    • Solution: Verify the purity of your starting materials using NMR or LC-MS. If necessary, purify them by recrystallization or column chromatography before starting the synthesis.[11]

Q: My reaction seems to work based on TLC, but I lose most of the product during workup. Why?

A: Product Loss During Isolation and Purification. The properties of the target molecule require careful handling during workup.

  • Cause 1: Incorrect pH during Aqueous Wash. The product contains a hydroxyl group and can be deprotonated. If the aqueous layer is too basic during extraction, your product may be partially or fully dissolved in the aqueous phase as a salt. Conversely, the isoquinoline nitrogen is basic and can be protonated in strong acid.

    • Solution: Carefully control the pH during the workup. The protocol specifies adjusting the pH to around 10 with dilute HCl before extraction.[4] Always check the aqueous layer for product via TLC before discarding it.[12]

  • Cause 2: Inefficient Extraction or Purification.

    • Solution: Use a sufficient volume of extraction solvent (e.g., ethyl acetate) and perform multiple extractions (e.g., 3 times) to ensure complete recovery from the aqueous phase.[4][11] For column chromatography, use the recommended solvent system and ensure the crude material is properly dried and loaded.

Problem: Significant Byproduct or Tar Formation

Q: My reaction mixture turns dark brown or black, and I isolate a tarry substance instead of a clean solid. How can I prevent this?

A: Thermal Decomposition. This is a classic sign of overheating or prolonged reaction times at high temperatures.[8]

  • Cause: The high energy required for cyclization is close to the energy at which the organic molecules begin to decompose.

  • Solution:

    • Precise Temperature Control: Use a high-boiling, inert solvent (e.g., Dowtherm A, diphenyl ether) in combination with a temperature controller and heating mantle to maintain a stable, uniform temperature. This prevents localized "hot spots" that can cause charring.[7][8]

    • Optimize Reaction Time: Perform a time-course study. Take aliquots from the reaction at different time points (e.g., every 30 minutes) and analyze by TLC or LC-MS to find the point where product formation is maximized and decomposition begins to dominate. Quench the reaction at this optimal time.[11]

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize oxidative side reactions that contribute to byproduct formation.[8]

Optimized Experimental Protocol

This protocol is based on a high-yield synthesis reported in the literature.[4]

Reaction Scheme:

dot

Synthesis_Pathway reactant Methyl 2-[(methoxycarbonylmethyl) (toluene-4-sulfonyl)amino]methyl-4-phenoxybenzoate reagents + Sodium Methoxide in Methanol/DMSO reactant->reagents product This compound reagents->product Intramolecular Cyclization (2 hours, RT)

Caption: Key intramolecular cyclization step.

Materials:

  • Methyl 2-[(methoxycarbonylmethyl)(toluene-4-sulfonyl)amino]methyl-4-phenoxybenzoate (1.0 eq)

  • Sodium Methoxide (6.0 eq)

  • Methanol (Anhydrous)

  • Dimethyl Sulfoxide (DMSO, Anhydrous)

  • 1 N Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Water

  • Saturated Brine Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Prepare Base Solution: In a flask under an ice bath, dissolve sodium methoxide (6.0 eq) in anhydrous methanol.

  • Set Up Reaction: In a separate, larger reaction vessel, dissolve the starting benzoate (1.0 eq) in anhydrous DMSO.

  • Initiate Reaction: Slowly add the sodium methoxide solution dropwise to the DMSO solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by TLC.

  • Quench and Workup:

    • Once the reaction is complete, remove the methanol by distillation under reduced pressure.

    • Dilute the remaining residue with water.

    • Carefully adjust the pH to ~10 using 1 N dilute hydrochloric acid.

    • Extract the aqueous layer three times with ethyl acetate.

  • Purification:

    • Combine the organic layers and wash sequentially with water and then saturated brine.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude residue by column chromatography to yield the final product as a white solid.

ParameterRecommended ValueRationale
Base Sodium MethoxideA strong, non-nucleophilic base required to deprotonate the active methylene group, initiating cyclization.
Stoichiometry (Base) 6.0 equivalentsA significant excess is used to drive the reaction to completion.
Solvent DMSO/MethanolDMSO is a polar aprotic solvent that effectively solvates the reactants; methanol is used to dissolve the base.
Temperature Room TemperatureThis specific protocol achieves cyclization under mild conditions, avoiding high-temperature degradation.[4]
Reaction Time 2 hoursSufficient time for the reaction to proceed to completion at room temperature.
Workup pH ~10Optimizes the partitioning of the product into the organic layer during extraction.[4]

References

Technical Support Center: Scaling Up Roxadustat Intermediate Production

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Process Development & Manufacturing Scientists

Welcome to the technical support center for the process scale-up of Roxadustat intermediates. As a Senior Application Scientist, my goal is to provide you with a practical, experience-driven resource to navigate the complex challenges that arise when transitioning from laboratory-scale synthesis to pilot or manufacturing scale. This guide is structured in a question-and-answer format to directly address the issues you are most likely to encounter. We will explore the "why" behind common problems and offer systematic, validated approaches to their resolution.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions that arise during the scale-up of active pharmaceutical ingredient (API) intermediates.

Q1: We successfully synthesized our target Roxadustat intermediate with >90% yield at the 100g scale. However, upon scaling to 5 kg, the yield dropped to 60% and we've identified two new, significant impurities. What is the most likely cause?

A: This is a classic and frequent challenge in process chemistry. The primary culprits are almost always related to changes in physical parameters that do not scale linearly from a round-bottom flask to a large reactor.[1][2]

  • Heat Transfer Inefficiency: The surface-area-to-volume ratio decreases dramatically as you scale up.[2] A reaction that was easily temperature-controlled in the lab may now develop localized hotspots in a large reactor. Exothermic reactions are particularly vulnerable.[2] These hotspots can accelerate side reactions or cause product degradation, leading to lower yields and new impurities.[1]

  • Inefficient Mixing: Achieving homogenous mixing in a large vessel is far more complex than with a small magnetic stir bar.[1][2] Poor mixing can lead to localized high concentrations of a reagent as it's being added, which can promote the formation of byproducts. For many heterocyclic syntheses, this can be a major issue.[3]

The first step in troubleshooting is to review your process safety and control data. Analyze the temperature logs from the reactor jacket and internal probe for any unexpected exotherms during reagent addition.

Q2: Our intermediate, which previously precipitated as a fine, filterable powder, is now "oiling out" or forming a dense, sticky solid that clogs the filter during isolation at the pilot scale. Why is this happening and what can we do?

A: This issue points towards a change in crystallization behavior, which can be influenced by several factors during scale-up.

  • Different Cooling Profile: The slower cooling rates of large reactors can allow the product to stay in a supersaturated solution longer, potentially leading to the formation of a different, less stable crystalline form (polymorph) or an amorphous solid.[1][4]

  • Higher Impurity Levels: The new impurities you may be seeing (as in Q1) can act as crystallization inhibitors, preventing the formation of your desired, stable crystal lattice and causing the product to oil out.

  • Solvent Composition Changes: Ensure the solvent ratios are precisely maintained. A small, unnoticeable loss of a volatile co-solvent during a prolonged process at the lab scale can become a significant change in a large reactor, altering solubility.

Solution Approach:

  • Seeding Strategy: Develop a robust seeding strategy. Introduce seed crystals of the desired polymorph at a specific temperature within the metastable zone to control the crystallization process.

  • Solvent & Anti-Solvent Addition Rates: Control the rate of cooling and/or anti-solvent addition very carefully. A slower, linear cooling profile is often more reproducible.

  • Purity Check: Analyze the purity of the solution before beginning crystallization. If the impurity profile has changed, you may need to add a purification step (e.g., a carbon treatment or a re-work of a previous step) to ensure successful crystallization.

Q3: The reaction time has doubled at the larger scale, significantly impacting our production schedule. Can we simply increase the reaction temperature to speed it up?

A: Increasing the temperature is a common temptation but carries significant risks that must be evaluated first.[5] While it may increase the rate of your desired reaction, it will also increase the rate of any competing side reactions and potential product degradation.

Before increasing the temperature, you must:

  • Conduct Stability Studies: Run small-scale experiments to determine the stability of your starting materials, intermediates, and final product at the proposed higher temperature over the expected reaction time.[1] Use LC-MS or a similar technique to check for any degradation.

  • Evaluate Kinetic vs. Mass Transfer Control: Determine if the reaction is truly kinetically limited or if it's limited by mass transfer (i.e., poor mixing). At a large scale, it's possible the reactants are not encountering each other efficiently.[6] An experiment at the lab scale that mimics the mixing efficiency of the plant reactor can help diagnose this. If mixing is the issue, increasing the agitation speed (if possible) or changing the impeller design may be more effective than raising the temperature.

  • Consider Safety: A higher temperature will increase the reaction rate and, for an exothermic reaction, the rate of heat generation. You must ensure your reactor's cooling system can handle the increased heat load to prevent a dangerous runaway reaction.[5]

Section 2: Troubleshooting Guide: Isoquinoline Core Formation

This guide focuses on a critical and often challenging step in many reported Roxadustat syntheses: the construction of the 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate core.[7]

Problem/Observation: "We are performing the final cyclization and condensation step to yield the key intermediate, ethyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate hydrochloride. At the 50g scale, the reaction proceeded cleanly with an 85% isolated yield. At the 2 kg scale, the yield is inconsistent (45-60%), and we observe a significant new impurity with a mass corresponding to a potential N-substituted by-product, as well as unreacted starting material."

Potential Causes & Diagnostic Workflow

The formation of the isoquinoline ring system can be sensitive to reaction conditions. The appearance of by-products and incomplete conversion at scale suggests issues with reagent stoichiometry, temperature, or mixing.

  • Inefficient Reagent Addition & Mixing: The cyclization may involve a strong base or condensing agent. Poor dispersion can create localized areas of high concentration, leading to side reactions. One patent, for instance, notes the potential for N-substituted by-products, which can complicate purification.[7]

  • Temperature Control Failure: Localized overheating during an exothermic phase can favor the side reaction pathway or cause decomposition of the desired product.

  • Moisture Contamination: Many condensation reactions are sensitive to moisture. Water can quench reagents or participate in side reactions. Solvents and reagents must be verified to be anhydrous.[3]

  • Incomplete Reaction: The longer addition times and different mixing dynamics at scale may mean the reaction simply needs more time to reach completion.[8]

Diagnostic Workflow Diagram

G cluster_0 Troubleshooting: Low Yield in Isoquinoline Cyclization start Low Yield & New Impurity at Scale q1 Was an exotherm observed during reagent addition? start->q1 check_mixing Evaluate Mixing Efficiency (CFD modeling or lab-scale mimic) q1->check_mixing No sol_temp Solution: Improve Heat Transfer - Slow reagent addition - Lower starting temp - Use more efficient reactor q1->sol_temp Yes check_moisture Verify Moisture Content of Reagents & Solvents (KF Titration) check_mixing->check_moisture Efficient sol_mixing Solution: Modify Addition - Sub-surface addition - Increase agitation speed - Use a different feed nozzle check_mixing->sol_mixing Inefficient run_kinetic Run In-Process Controls (IPCs) via LC-MS to Track Reaction Profile check_moisture->run_kinetic sol_time Solution: Extend Reaction Time - Hold at final temp until IPCs show <1% SM remaining run_kinetic->sol_time

Caption: Troubleshooting decision tree for low-yield isoquinoline synthesis.

Solutions & Experimental Protocols

1. Protocol: In-Process Control (IPC) for Reaction Monitoring

Objective: To determine the reaction's kinetic profile at scale and ensure it reaches completion.

  • Sampling: Prepare a safe sampling apparatus that allows for the extraction of a small, representative sample from the reactor under inert atmosphere.

  • Timepoints: Take samples at key intervals: before the critical reagent addition (t=0), halfway through the addition, at the end of the addition, and then every hour until the reaction is deemed complete.

  • Quenching: Immediately quench each sample in a prepared vial containing a suitable quenching agent (e.g., a cooled acidic or basic solution) to stop the reaction.

  • Analysis: Analyze the quenched samples by HPLC or LC-MS to quantify the remaining starting material, the desired intermediate, and the key impurity.

  • Completion Criteria: The reaction is complete when the starting material is <1.0% by area on the chromatogram and the product concentration has plateaued. This data will provide a definitive answer on whether the reaction time needs to be extended.

2. Optimizing Process Parameters

Based on the diagnostic workflow, implement the following changes. Only change one parameter at a time to isolate its effect.

ParameterLab-Scale MethodRecommended Scale-Up ModificationRationale
Reagent Addition Syringe pump over 30 minSlow the addition rate to 2-4 hours. Use a dip tube for sub-surface addition.Minimizes localized concentration and allows the cooling system to keep up with any exotherm, preventing side reactions.[5]
Temperature 0 °C then warm to RTStart at a lower temperature (e.g., -10 °C). Allow for a slow, controlled warm-up only after addition is complete.Provides a larger temperature sink to absorb heat from the reaction, ensuring better control and preventing runaway conditions.[5]
Agitation 500 RPM Magnetic StirrerUse overhead mechanical stirring. Correlate stirrer speed (RPM) to tip speed or power input per volume to ensure equivalent mixing energy as the lab scale.Ensures efficient dispersion of reagents and uniform heat distribution throughout the large reaction mass.[1]
Solvent Quality Anhydrous from new bottleTest all solvents and reagents for water content via Karl Fischer (KF) titration before use. Target <0.05% water.Prevents introduction of moisture, which can be a hidden source of batch failure in sensitive reactions.[3]

Section 3: Key Workflow & Scale-Up Considerations

The successful scale-up of a Roxadustat intermediate requires a holistic view of the entire process, from reaction to isolation.

Experimental Workflow: Synthesis & Isolation of a Key Intermediate

G cluster_workflow General Workflow for Intermediate Production charge 1. Charge Reactor - Starting Material - Anhydrous Solvent inert 2. Inert Atmosphere - N2 or Ar Purge - Establish Blanket charge->inert cool 3. Cool to Setpoint - Monitor Internal Temp inert->cool add 4. Controlled Addition - Reagent Solution - Monitor Exotherm cool->add react 5. Reaction - Monitor with IPCs add->react quench 6. Quench Reaction - Transfer to Quench Vessel react->quench workup 7. Aqueous Workup - Phase Separation quench->workup crystallize 8. Crystallization - Cooling & Seeding workup->crystallize isolate 9. Isolation & Drying - Filtration - Vacuum Oven crystallize->isolate

Caption: High-level workflow for synthesis and isolation of an API intermediate.

This systematic process ensures that critical parameters are controlled at each stage, leading to a reproducible and robust manufacturing process.[9] The transition from a small lab process to a large-scale manufacturing one requires careful consideration of how each of these steps is affected by the change in scale.[6][10]

References

Technical Support Center: Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this important chemical intermediate. Our goal is to equip you with the scientific understanding and practical solutions needed to ensure the integrity of your experiments.

I. Understanding the Stability Profile

This compound is a key intermediate in the synthesis of various pharmacologically active molecules, including Roxadustat.[1][2] Its molecular structure, featuring a hydroxylated isoquinoline core, a phenoxy ether linkage, and a methyl ester group, dictates its stability characteristics. The primary points of vulnerability are the methyl ester, which is susceptible to hydrolysis, and the isoquinoline ring system, which can be prone to oxidation.[1][3]

II. Troubleshooting Guide

This section addresses common problems encountered during the handling and use of this compound, providing step-by-step guidance to identify and resolve these issues.

Issue 1: Appearance of a New Peak in HPLC Analysis, Eluting Earlier Than the Parent Compound.
  • Question: During in-process monitoring of my reaction, I've noticed a new, more polar peak appearing in my RP-HPLC chromatogram. What could this be, and how can I confirm its identity?

  • Answer: An earlier-eluting peak on a reverse-phase column typically indicates a more polar compound. The most probable cause is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-hydroxy-7-phenoxyisoquinoline-3-carboxylic acid. This is a common degradation pathway for methyl esters, particularly in the presence of acidic or basic conditions.[1]

    Troubleshooting Workflow:

    start New, early-eluting peak observed in HPLC step1 Hypothesize: Hydrolysis of methyl ester to carboxylic acid start->step1 step2 Confirm by LC-MS analysis step1->step2 Confirmation step3 Check reaction pH step2->step3 step4 Is pH acidic or basic? step3->step4 step5 Neutralize reaction mixture. Use aprotic solvents if possible. step4->step5 Yes step7 Monitor for other degradation products. step4->step7 No step6 Consider alternative synthetic route not requiring harsh pH. step5->step6 If hydrolysis persists

    Caption: Troubleshooting workflow for identifying early-eluting impurities.

    Detailed Steps:

    • Hypothesize the Degradant: The primary suspect is the carboxylic acid analog due to hydrolysis of the methyl ester.

    • Confirm Identity with LC-MS: Analyze the sample using Liquid Chromatography-Mass Spectrometry. The hydrolyzed product will have a molecular weight corresponding to the loss of a methyl group (CH3) and the addition of a hydrogen atom (a net loss of 14 Da).

    • Investigate the Cause:

      • pH: Check the pH of your reaction mixture or solution. Both acidic and basic conditions can catalyze ester hydrolysis.[1]

      • Water Content: Ensure that your solvents are anhydrous, as the presence of water will facilitate hydrolysis.

    • Implement Corrective Actions:

      • pH Control: If possible, adjust the pH of your solution to be near neutral. If the reaction requires acidic or basic conditions, consider minimizing the reaction time or temperature to reduce the extent of degradation.

      • Solvent Choice: Use dry solvents to minimize water-driven hydrolysis.

Issue 2: Sample Discoloration and Appearance of Multiple Degradation Peaks in HPLC.
  • Question: My solid sample of this compound has developed a yellowish tint over time, and my latest HPLC analysis shows several new peaks. What is happening?

  • Answer: Discoloration and the emergence of multiple degradation products often point towards oxidative degradation. The isoquinoline core and the phenoxy group can be susceptible to oxidation, especially when exposed to air, light, or trace metal impurities.[3][4]

    Troubleshooting Workflow:

    start Sample discoloration and multiple new HPLC peaks step1 Hypothesize: Oxidative degradation start->step1 step2 Review storage conditions step1->step2 step6 Perform forced degradation study with an oxidizing agent (e.g., H2O2) to confirm step1->step6 Confirmation step3 Store under inert atmosphere (N2 or Ar) step2->step3 Solution step4 Protect from light using amber vials step2->step4 Solution step5 Consider adding an antioxidant (e.g., BHT) to solutions step3->step5

    Caption: Troubleshooting workflow for oxidative degradation.

    Detailed Steps:

    • Review Storage and Handling:

      • Atmosphere: Have you been storing the compound under an inert atmosphere (e.g., nitrogen or argon)? Exposure to oxygen can promote oxidation.

      • Light: Is the compound protected from light? Store in amber vials or in the dark, as photo-oxidation can occur.

      • Temperature: While the recommended storage is 2-8°C, temperature fluctuations can accelerate degradation.[5]

    • Implement Protective Measures:

      • Inert Atmosphere: Blanket the solid material and any solutions with an inert gas.

      • Light Protection: Always use amber vials or wrap containers in aluminum foil.

      • Antioxidants: For solutions, consider the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT), if compatible with your downstream application.

    • Confirmation (Optional but Recommended):

      • Conduct a small-scale forced degradation study by treating a sample with a dilute solution of hydrogen peroxide. If the degradation profile in your stressed sample matches what you are observing in your stored sample, it strongly suggests oxidation is the culprit.

III. Frequently Asked Questions (FAQs)

  • Q1: What are the optimal storage conditions for solid this compound?

    • A1: The recommended storage condition is in a tightly sealed container, in a dry environment, at 2-8°C.[5] For long-term storage, it is advisable to store under an inert atmosphere (nitrogen or argon) to minimize the risk of oxidation.

  • Q2: How stable is this compound in common organic solvents?

    • A2: While specific kinetic data is not widely published, stability will depend on the solvent's purity and properties.

      • Protic Solvents (e.g., methanol, ethanol): Be cautious of potential acid or base catalysis of ester hydrolysis, especially if the solvent contains acidic or basic impurities.

      • Aprotic Solvents (e.g., THF, DCM, acetonitrile): Generally, the compound will be more stable in dry, aprotic solvents. However, ensure the absence of peroxide impurities in ethers like THF, which could initiate oxidative degradation.

  • Q3: Is the compound sensitive to light?

    • A3: While forced degradation studies on the downstream product Roxadustat suggest it is relatively stable to photolysis, it is a best practice in drug development to protect all intermediates from light to prevent potential photodegradation.[6] The isoquinoline ring system, in general, can be susceptible to photochemical reactions.

  • Q4: What are the expected degradation products under acidic and basic conditions?

    • A4: The primary degradation product under both acidic and basic conditions is expected to be the carboxylic acid resulting from the hydrolysis of the methyl ester.[1] At harsher conditions, further degradation of the isoquinoline ring may occur.

    Degradation Pathway: Hydrolysis

    reactant This compound product 4-hydroxy-7-phenoxyisoquinoline-3-carboxylic acid + Methanol reactant->product H+ or OH- / H2O

    Caption: Primary hydrolytic degradation pathway.

  • Q5: What type of HPLC method is suitable for monitoring the stability of this compound?

    • A5: A stability-indicating reverse-phase HPLC (RP-HPLC) method is recommended. Based on methods developed for the related compound Roxadustat, a C8 or C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile) would be a good starting point.[7] A photodiode array (PDA) detector is useful for identifying and distinguishing between the parent compound and its degradation products.

    Table 1: Recommended Starting HPLC Conditions

ParameterRecommended Condition
Column C18 or C8, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.05 M Phosphate Buffer (pH adjusted to 5)
Mobile Phase B Methanol or Acetonitrile
Gradient Start with a suitable gradient (e.g., 30-90% B over 15 min)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 262 nm)[7]
Column Temp. 25-30 °C

IV. References

  • HYDROLYTIC DEGRADATION STUDY OF ROXADUSTAT BY RP-HPLC AND HPTLC. (n.d.). Semantic Scholar. Retrieved from --INVALID-LINK--

  • Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate. (2023, August 16). BenchChem. Retrieved from --INVALID-LINK--

  • Results of forced degradation studies. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Kupchan, S. M., & O'Brien, P. F. (1975). Aromatic hydroxylation of some isoquinoline-type alkaloids. Journal of the American Chemical Society, 97(24), 7234-7235.

  • A critical review of Roxadustat formulations, solid state studies, and analytical methodology. (2025, December 11). ResearchGate. Retrieved from --INVALID-LINK--

  • Selected examples of oxidative amination in marine isoquinoline alkaloids and related compound synthesis. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • 4-hydroxy-7-phenoxyisoquinoline-3-carboxylic acid methyl ester. (2024, April 9). ChemBK. Retrieved from --INVALID-LINK--

  • This compound. (n.d.). BLD Pharm. Retrieved from --INVALID-LINK--

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025, August 26). Royal Society of Chemistry. Retrieved from --INVALID-LINK--

  • Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. (n.d.). MDPI. Retrieved from --INVALID-LINK--

  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved from --INVALID-LINK--

  • Stability-Indicating HPLC Method Development. (n.d.). vscht.cz. Retrieved from --INVALID-LINK--

  • Roxadustat, ASP 1517, FG 4592. (2016, June 22). New Drug Approvals. Retrieved from --INVALID-LINK--

  • This compound. (n.d.). Hangzhou Cheminspire Technologies Co., Ltd. Retrieved from --INVALID-LINK--

  • This compound. (n.d.). PubChem. Retrieved from --INVALID-LINK--

  • This compound. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate. (n.d.). Pharmaffiliates. Retrieved from --INVALID-LINK--

  • 3-Isoquinolinecarboxylic acid, 4-hydroxy-1-methyl-7-phenoxy-, methyl ester. (n.d.). PubChem. Retrieved from --INVALID-LINK--

  • This compound. (2025, July 24). ChemicalBook. Retrieved from --INVALID-LINK--

  • FG 4592. (n.d.). PubChem. Retrieved from --INVALID-LINK--

  • Methyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate. (n.d.). BLD Pharm. Retrieved from --INVALID-LINK--

References

Technical Support Center: Troubleshooting Isoquinoline Synthesis Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoquinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isoquinoline synthesis, focusing on troubleshooting common side reactions and optimizing reaction outcomes. This resource provides in-depth technical guidance in a question-and-answer format, drawing from established protocols and mechanistic insights to ensure scientific integrity and practical utility.

Troubleshooting Guide: Common Isoquinoline Synthesis Methods

This section addresses specific experimental issues encountered during the most prevalent isoquinoline synthesis reactions: the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to the corresponding isoquinolines.[1] However, the reaction is sensitive to substrate electronics and reaction conditions, often leading to unwanted side products.

Question 1: My Bischler-Napieralski reaction is resulting in a low yield of the desired 3,4-dihydroisoquinoline, and I'm observing a significant amount of a styrene-like byproduct. What is causing this, and how can I minimize it?

Answer:

The formation of a styrene derivative is a classic side reaction in the Bischler-Napieralski synthesis and is indicative of a retro-Ritter reaction.[2][3] This side reaction becomes prominent when the intermediate nitrilium ion fragments, especially if the resulting conjugated system is stable.[2][4]

Causality: The harsh, acidic conditions and high temperatures required for the cyclization can promote the elimination of the nitrile group from the nitrilium ion intermediate, leading to the formation of a stable styrene byproduct. This is particularly problematic with substrates that have electron-donating groups that stabilize the resulting carbocation.

Troubleshooting Strategies:

  • Milder Reaction Conditions: Employing modern, milder protocols can significantly suppress the retro-Ritter reaction. The use of triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine allows the reaction to proceed at lower temperatures, minimizing fragmentation.[5]

  • Solvent Choice: Using a nitrile-based solvent that corresponds to the eliminated nitrile can shift the equilibrium away from the retro-Ritter product.[2][3]

  • Alternative Reagents: A procedure developed by Larsen and colleagues utilizes oxalyl chloride to generate an N-acyliminium intermediate, which is less susceptible to fragmentation than the nitrilium ion.[2][3]

Experimental Protocol: Modern Bischler-Napieralski Cyclization with Tf₂O

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the β-arylethylamide (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂).

  • Add 2-chloropyridine (2.0 equivalents) to the solution.

  • Cool the reaction mixture to -20 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).

  • Slowly add triflic anhydride (Tf₂O, 1.25 equivalents) dropwise to the cooled solution.

  • Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.[5]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6]

  • Upon completion, quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Question 2: My Bischler-Napieralski reaction with a meta-substituted β-phenylethylamide is giving a mixture of regioisomers. How can I improve the regioselectivity?

Answer:

The regioselectivity of the Bischler-Napieralski reaction is governed by the electronic and steric properties of the substituents on the aromatic ring. Cyclization generally occurs at the position that is most electronically activated and sterically accessible.

Causality: For a meta-substituted β-phenylethylamide with an electron-donating group, cyclization can occur at either the ortho or para position relative to the activating group. The ortho position is sterically more hindered, but electronically more activated. The para position is sterically less hindered. The final product distribution is a result of the interplay between these electronic and steric factors.

Troubleshooting Strategies:

  • Choice of Dehydrating Agent: The strength of the dehydrating agent can influence the transition state of the cyclization and, consequently, the regioselectivity. For substrates lacking strong electron-donating groups, a more potent dehydrating system like phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃) may be necessary to drive the reaction and can sometimes favor a specific isomer.[1][3]

  • Temperature Control: Lowering the reaction temperature may favor the kinetically controlled product, which is often the result of cyclization at the more electronically activated position.

  • Protecting Groups: In some cases, strategically placing a bulky protecting group can block one of the potential cyclization sites, directing the reaction to the desired position.

Dehydrating Agent Typical Conditions Substrate Suitability
POCl₃Reflux in toluene or acetonitrileElectron-rich aromatic rings
P₂O₅ / POCl₃Reflux in toluene or xyleneElectron-neutral or deactivated rings
Tf₂O / 2-chloropyridine-20 °C to 0 °C in CH₂Cl₂Broad substrate scope, including sensitive ones
Polyphosphoric acid (PPA)100-150 °CCan be effective for some substrates
Pictet-Spengler Reaction

The Pictet-Spengler reaction is a key method for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization.[7]

Question 3: My Pictet-Spengler reaction is giving a low yield, with a significant amount of unreacted starting material. What are the likely causes and how can I drive the reaction to completion?

Answer:

Low yields in the Pictet-Spengler reaction can often be attributed to several factors, including insufficient activation of the aromatic ring, improper reaction conditions, or decomposition of starting materials.[7]

Causality: The reaction is an electrophilic aromatic substitution where the aromatic ring attacks an iminium ion intermediate. If the aromatic ring is not sufficiently electron-rich, the cyclization step will be slow or may not occur at all under mild conditions.[7]

Troubleshooting Strategies:

  • Catalyst Choice and Loading: While traditional methods use strong protic acids like HCl or H₂SO₄, or Lewis acids such as BF₃·OEt₂, these can sometimes lead to side reactions or decomposition.[7][8] For sensitive substrates, milder catalysts like chiral phosphoric acids or even acid-free conditions in deep eutectic solvents can be more effective.[8] It is also advisable to optimize the catalyst loading.

  • Reaction Temperature: The optimal temperature for a Pictet-Spengler reaction is highly substrate-dependent. Some reactions proceed smoothly at room temperature, while others require heating to reflux.[7][8] A good starting point is to begin the reaction at a lower temperature and gradually increase it while monitoring the progress by TLC or HPLC to avoid decomposition.[8]

  • Solvent Selection: The choice of solvent can significantly impact the solubility of reactants and the stability of intermediates. While protic solvents are commonly used, aprotic solvents have in some cases provided superior yields.[7][8] A solvent screen is often a worthwhile endeavor.

  • pH Control: The pH of the reaction medium can influence the rate of reaction and, in some instances, the regioselectivity of the cyclization.[7] Acidic conditions are generally necessary to facilitate the formation of the key electrophilic iminium ion intermediate.[7] However, for certain substrates, near-neutral pH has been shown to improve conversion.[7]

Question 4: I am attempting a stereoselective Pictet-Spengler reaction, but I am observing significant racemization of my product. How can I maintain stereochemical integrity?

Answer:

Racemization in a stereoselective Pictet-Spengler reaction is a common issue, often arising from the reversibility of the cyclization step under the reaction conditions.

Causality: The iminium ion intermediate is planar, and the nucleophilic attack of the aromatic ring can occur from either face. While a chiral auxiliary or catalyst can direct the initial attack to favor one stereoisomer, harsh reaction conditions (e.g., high temperatures or prolonged reaction times) can lead to an equilibrium between the diastereomeric products, resulting in a loss of enantiomeric excess.

Troubleshooting Strategies:

  • Temperature Control: Lowering the reaction temperature generally favors the kinetically controlled product and can help prevent racemization.[7]

  • Choice of Chiral Auxiliary or Catalyst: The selection of an appropriate chiral auxiliary or catalyst is paramount for achieving and maintaining high stereoselectivity.

  • Reaction Time: Minimizing the reaction time once the starting material has been consumed can reduce the extent of racemization. Careful monitoring of the reaction progress is crucial.

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a method for synthesizing isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine through an acid-catalyzed cyclization.[9][10]

Question 5: My Pomeranz-Fritsch reaction is giving a very low yield of the desired isoquinoline, and the reaction mixture is turning dark, suggesting decomposition. What are the potential reasons for this, and how can I improve the outcome?

Answer:

The classical Pomeranz-Fritsch reaction often requires harsh acidic conditions (e.g., concentrated sulfuric acid) and elevated temperatures, which can lead to low yields and significant decomposition, especially with sensitive substrates.[11][12]

Causality: The strong acid and high heat can cause charring and polymerization of the starting materials and intermediates. The cyclization step is an electrophilic aromatic substitution, and if the aromatic ring is not sufficiently activated, the harsh conditions required to force the cyclization can lead to degradation.

Troubleshooting Strategies:

  • Milder Acid Catalysts: Instead of concentrated sulfuric acid, consider using Lewis acids like trifluoroacetic anhydride or lanthanide triflates, which can promote the cyclization under milder conditions.[9]

  • Substituent Effects: The Pomeranz-Fritsch reaction is most successful with benzaldehydes bearing electron-donating groups, which activate the aromatic ring towards electrophilic attack.[10] For substrates with electron-withdrawing groups, this reaction is often not suitable.

  • Modifications of the Reaction: Several modifications of the Pomeranz-Fritsch reaction have been developed to improve its scope and efficiency. For instance, the Schlittler-Muller modification, which uses a substituted benzylamine and glyoxal hemiacetal, provides access to C1-substituted isoquinolines under potentially milder conditions.[13]

Frequently Asked Questions (FAQs)

Q1: How do I choose the most appropriate synthesis method for my target isoquinoline?

A1: The choice of synthesis method depends on the desired substitution pattern of the isoquinoline core and the nature of the available starting materials.

  • Bischler-Napieralski: Best for 1-substituted-3,4-dihydroisoquinolines, which can be subsequently oxidized to isoquinolines. It requires a β-phenylethylamine precursor.

  • Pictet-Spengler: Ideal for the synthesis of tetrahydroisoquinolines, especially those derived from biogenic amines like dopamine and tryptamine.[14][15]

  • Pomeranz-Fritsch: Useful for the synthesis of isoquinolines that are unsubstituted at the 1-position. It starts from a benzaldehyde.[11]

Q2: What are the best analytical techniques for monitoring the progress of my isoquinoline synthesis?

A2: A combination of chromatographic and spectroscopic techniques is recommended for effective reaction monitoring.

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of starting materials and the formation of products. A suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) should be used to achieve good separation.[6]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress. A C18 reverse-phase column with a gradient of water and acetonitrile (both often containing 0.1% formic acid or trifluoroacetic acid) is a common starting point.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Highly sensitive and provides mass information, which is invaluable for identifying products and byproducts.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about reactants, products, and any stable intermediates.[6]

Q3: My final isoquinoline product is difficult to purify. What are some common impurities and how can I remove them?

A3: Common impurities in isoquinoline synthesis include unreacted starting materials, side products from competing reactions, and degradation products.

  • Chromatographic Purification: Column chromatography on silica gel is the most common method for purifying isoquinoline derivatives. The choice of eluent is critical for achieving good separation.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification technique.

  • Acid-Base Extraction: Since isoquinolines are basic due to the nitrogen atom, an acid-base extraction can be used to separate the product from non-basic impurities. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl). The basic isoquinoline will move into the aqueous layer as its hydrochloride salt. The aqueous layer can then be basified (e.g., with NaOH) and the purified isoquinoline extracted back into an organic solvent.

Visualizations

Bischler_Napieralski_Side_Reaction cluster_main Bischler-Napieralski Main Pathway cluster_side Retro-Ritter Side Reaction Amide β-Arylethylamide Nitrilium Nitrilium Ion Intermediate Amide->Nitrilium Dehydration (POCl3, P2O5) Dihydroisoquinoline 3,4-Dihydroisoquinoline (Desired Product) Nitrilium->Dihydroisoquinoline Intramolecular Electrophilic Aromatic Substitution Styrene Styrene Derivative (Side Product) Nitrilium->Styrene Fragmentation

Caption: Bischler-Napieralski reaction showing the desired pathway and the competing retro-Ritter side reaction.

Pictet_Spengler_Troubleshooting Problem Low Yield in Pictet-Spengler Reaction Cause1 Insufficient Ring Activation Problem->Cause1 Cause2 Improper Reaction Conditions Problem->Cause2 Cause3 Starting Material Decomposition Problem->Cause3 Solution1 Use Electron-Donating Groups on Aromatic Ring Cause1->Solution1 Solution2 Optimize Catalyst and Loading Cause2->Solution2 Solution3 Screen Reaction Temperature Cause2->Solution3 Solution4 Vary Solvent Cause2->Solution4 Solution5 Use Milder Conditions Cause3->Solution5

Caption: Troubleshooting workflow for low yields in the Pictet-Spengler reaction.

References

Technical Support Center: Optimization of Reaction Conditions for Phenoxyisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and optimization of phenoxyisoquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the knowledge to navigate the complexities of these synthetic reactions, ensuring efficiency, high yields, and purity in your target compounds.

The phenoxyisoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] The synthesis of these derivatives often involves cross-coupling reactions, which, while powerful, can be sensitive to a variety of experimental parameters.[3][4] This guide will focus on the most common synthetic strategies and provide practical advice for overcoming common hurdles.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of phenoxyisoquinoline derivatives in a question-and-answer format. We delve into the root causes of these problems and provide actionable solutions based on established chemical principles.

Low or No Product Yield

Question: My reaction is showing low to no yield of the desired phenoxyisoquinoline derivative. What are the likely causes and how can I improve it?

Answer: Low or no yield is a common issue that can stem from several factors, from reagent quality to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:

Potential Cause Explanation Suggested Solutions
Inactive Catalyst The palladium or copper catalyst is crucial for the cross-coupling reaction.[3][5] It can be deactivated by exposure to air, moisture, or impurities. The active catalytic species for Ullmann-type reactions is often Cu(I), and for Buchwald-Hartwig amination, it is Pd(0).[3][6]- Use fresh, high-purity catalysts.[3] - Handle air- and moisture-sensitive catalysts and ligands under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[4] - For Ullmann reactions, consider in-situ generation of the active Cu(I) species if using a Cu(0) or Cu(II) source.[3]
Inappropriate Ligand Ligands are critical for stabilizing the metal catalyst and facilitating the catalytic cycle.[5][7] The choice of ligand depends on the specific substrates and reaction type (e.g., Buchwald-Hartwig, Ullmann). For difficult couplings, such as those involving aryl chlorides, bulky, electron-rich phosphine ligands are often necessary.[5][6]- Screen a variety of ligands. For Buchwald-Hartwig reactions, consider bulky phosphine ligands like XPhos, SPhos, or BrettPhos.[6] For Ullmann couplings, N,N-chelating ligands like 1,10-phenanthroline or amino acids can be effective.[3][8]
Suboptimal Base The base plays a key role in the deprotonation of the phenol and in the catalytic cycle.[3][5] The strength and solubility of the base can significantly impact the reaction rate and yield.- Screen different bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃ for Ullmann reactions.[3][8] For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like NaOtBu or LHMDS are often used.[5] - Ensure the base is finely powdered and anhydrous to maximize its reactivity.[8]
Incorrect Reaction Temperature Cross-coupling reactions are often temperature-sensitive. Temperatures that are too low may result in no reaction, while excessively high temperatures can lead to catalyst decomposition or side product formation.[3][5]- Start with a moderate temperature (e.g., 80-110 °C) and adjust as needed.[4] - If no reaction is observed, incrementally increase the temperature. If decomposition is observed, lower the temperature and potentially extend the reaction time.[8]
Poor Quality Solvents or Reagents The presence of water or other protic impurities can lead to side reactions, such as the reduction of the aryl halide (dehalogenation).[3]- Use anhydrous solvents and ensure all glassware is thoroughly dried.[3] - Purify starting materials if their purity is questionable.
Formation of Significant Side Products

Question: My reaction is producing a significant amount of side products, such as the homocoupling of the phenol or dehalogenation of the isoquinoline. How can I minimize these?

Answer: The formation of side products is often a sign of an unbalanced or inefficient catalytic cycle.

Side Product Potential Cause Suggested Solutions
Homocoupling of Phenol This can occur if the oxidative addition of the aryl halide to the catalyst is slow, allowing for the undesired coupling of two phenol molecules.- Use a more reactive aryl halide if possible (I > Br > Cl).[8] - Increase the catalyst or ligand loading to promote the desired cross-coupling. - For Ullmann reactions, ensure the ligand effectively stabilizes the copper intermediate to prevent side reactions.[8]
Dehalogenation of Isoquinoline This is often caused by protic impurities or a competing reduction pathway.- Rigorously exclude water and other protic impurities from the reaction mixture.[3] - Degas the solvent thoroughly to remove dissolved oxygen, which can participate in side reactions.[9]
Formation of Unidentified Impurities Complex reaction mixtures can arise from the degradation of starting materials, products, or the catalyst at high temperatures.- Lower the reaction temperature and extend the reaction time.[8] - Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time and avoid over-running the reaction.[4]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is best for preparing phenoxyisoquinoline derivatives?

The most common and versatile methods for synthesizing phenoxyisoquinoline derivatives are palladium-catalyzed Buchwald-Hartwig cross-coupling and copper-catalyzed Ullmann condensation.[4][10]

  • Buchwald-Hartwig Amination: This is a powerful method for forming C-N and C-O bonds and is often preferred for its broad substrate scope and high functional group tolerance.[4][5] It typically employs a palladium catalyst with a bulky phosphine ligand.[6][7]

  • Ullmann Condensation: This is a classical method for forming C-O bonds using a copper catalyst.[3][10] While traditional Ullmann reactions required harsh conditions, modern protocols with appropriate ligands allow the reaction to proceed under milder conditions.[3]

The choice between these methods often depends on the specific substrates, functional group compatibility, and available laboratory resources. For a new synthesis, it is often beneficial to screen conditions for both reaction types.

Q2: How do I choose the right ligand for my reaction?

Ligand selection is crucial for a successful cross-coupling reaction. There is no "one-size-fits-all" ligand, and screening is often necessary.

  • For Buchwald-Hartwig reactions: Bulky, electron-rich phosphine ligands are generally preferred as they promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[6] Examples include biaryl phosphine ligands (e.g., XPhos, SPhos) and ferrocenyl-based ligands (e.g., dppf).[7]

  • For Ullmann reactions: N,N- or N,O-chelating ligands are commonly used to stabilize the copper catalyst.[3][8] Simple and inexpensive ligands like 1,10-phenanthroline, L-proline, and N,N-dimethylglycine have proven effective in many cases.[3]

Q3: What is the importance of using an inert atmosphere?

Many of the catalysts and ligands used in cross-coupling reactions, particularly the Pd(0) species in the Buchwald-Hartwig reaction, are sensitive to oxygen.[4][5] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) prevents the oxidative degradation of the catalyst, which would otherwise lead to lower yields and catalyst deactivation.[8]

Q4: How can I effectively purify my phenoxyisoquinoline product?

Purification is a critical step to obtain the final product in high purity.

  • Column Chromatography: This is the most common method for purifying organic compounds.[7] Silica gel is typically used as the stationary phase, and a suitable solvent system (e.g., hexanes/ethyl acetate) is chosen based on the polarity of the product and impurities, as determined by TLC.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.[11] This involves dissolving the crude product in a hot solvent and allowing it to cool slowly, causing the pure product to crystallize out while impurities remain in solution.

  • Extraction: A standard aqueous workup is typically performed after the reaction to remove inorganic salts and water-soluble impurities.[4] This involves partitioning the reaction mixture between an organic solvent and water.

Q5: What analytical techniques are used to characterize the final product?

The structure and purity of the synthesized phenoxyisoquinoline derivative should be confirmed using a combination of spectroscopic and spectrometric techniques.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the molecule.[12]

  • Mass Spectrometry (MS): This technique provides information about the molecular weight of the compound.[12]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups.[12]

Experimental Protocols

General Protocol for Buchwald-Hartwig O-Arylation

This protocol provides a general starting point for the synthesis of phenoxyisoquinoline derivatives via a palladium-catalyzed cross-coupling reaction. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[4]

Materials:

  • Halo-isoquinoline (1.0 equiv)

  • Phenol derivative (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., XPhos, 4-10 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Add the halo-isoquinoline and the phenol derivative.

  • Add the anhydrous solvent.

  • Reaction: Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Ullmann Condensation

This protocol provides a general method for the synthesis of phenoxyisoquinoline derivatives via a copper-catalyzed reaction.

Materials:

  • Halo-isoquinoline (1.0 equiv)

  • Phenol derivative (1.5 equiv)

  • Copper(I) salt (e.g., CuI, 10-20 mol%)

  • Ligand (e.g., 1,10-phenanthroline, 20-40 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF or dioxane)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel, add the copper(I) salt, ligand, and base.

  • Add the halo-isoquinoline and the phenol derivative.

  • Add the anhydrous solvent.

  • Reaction: Heat the mixture to the desired temperature (typically 100-140 °C) under an inert atmosphere with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture and dilute with an organic solvent and water.

  • Filter the mixture through a pad of celite to remove insoluble copper salts.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n PdII_Aryl_Halide Ar-Pd(II)(X)L_n Pd0->PdII_Aryl_Halide Oxidative Addition (Ar-X) PdII_Aryl_Alkoxide Ar-Pd(II)(OR')L_n PdII_Aryl_Halide->PdII_Aryl_Alkoxide Ligand Exchange (R'-OH, Base) Product Ar-OR' PdII_Aryl_Alkoxide->Product Regen_Pd0 Pd(0)L_n PdII_Aryl_Alkoxide->Regen_Pd0 Reductive Elimination

Caption: Catalytic cycle for the Buchwald-Hartwig C-O cross-coupling reaction.

Ullmann_Condensation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Halo-isoquinoline, Phenol, Cu Catalyst, Ligand, Base Solvent Add Anhydrous Solvent Reagents->Solvent Inert Establish Inert Atmosphere Solvent->Inert Heat Heat to Optimal Temperature Inert->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Aqueous Work-up Quench->Extract Purify Column Chromatography Extract->Purify Final_Product Pure Phenoxyisoquinoline Purify->Final_Product

Caption: General workflow for Ullmann condensation.

References

Technical Support Center: Investigating the Degradation Pathways of Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability and degradation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring a robust and logical approach to your stability studies.

This molecule, an intermediate in the synthesis of hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors, possesses functional groups susceptible to degradation, which can impact purity, potency, and safety.[1][2] Understanding its degradation pathways is therefore a critical aspect of its development and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups on this compound that are susceptible to degradation?

A1: Based on its chemical structure, the two most susceptible functional groups are the methyl ester and the isoquinoline ring system itself. The ester group is prone to hydrolysis, while the electron-rich aromatic rings and the hydroxyl group can be susceptible to oxidation. The phenoxy ether linkage is generally stable but can be cleaved under harsh conditions.

Q2: What are the common signs that my sample of this compound is degrading?

A2: Visual inspection may reveal a change in color, often to yellow or brown, or the appearance of precipitates in solution.[3] Analytically, you would observe a decrease in the peak area of the parent compound in your chromatogram (e.g., by HPLC), with the concurrent appearance of new peaks corresponding to degradation products.[3]

Q3: What are the likely degradation pathways for this molecule?

A3: The most probable degradation pathways are hydrolysis, oxidation, and photodegradation. Thermal degradation is also a possibility at elevated temperatures. These pathways are common for molecules with similar functional groups.[3]

Q4: How can I definitively identify the degradation products?

A4: The most effective method is to perform forced degradation studies, also known as stress testing.[4][5][6] This involves subjecting the molecule to harsh conditions (acid, base, oxidation, light, heat) to intentionally induce degradation. The resulting degradation products can then be identified and characterized using techniques like LC-MS, NMR, and FT-IR.

Troubleshooting Guide for Unexpected Degradation

Observed Issue Potential Cause Troubleshooting Steps & Rationale
Rapid loss of purity in solution at room temperature. Hydrolysis. 1. Buffer the solution: The pH of the solution can significantly impact the rate of hydrolysis.[3] Prepare your solutions in a buffered system (e.g., pH 4-6) to maintain a stable pH. 2. Use aprotic solvents: If the experimental design allows, consider using aprotic solvents like acetonitrile or THF to minimize the presence of water.
Discoloration of the solid compound upon storage. Oxidation or Photodegradation. 1. Store under an inert atmosphere: Repackage the compound under nitrogen or argon to displace oxygen. 2. Protect from light: Use amber vials or store in a dark place to prevent light-induced degradation.[3] 3. Add an antioxidant: For solutions, the addition of a suitable antioxidant may be considered if compatible with the intended use.[3]
Appearance of multiple new peaks in the chromatogram after heating. Thermal Degradation. 1. Lower the temperature: If the compound is being heated for an experimental procedure, determine the minimum effective temperature. 2. Perform a time-course study: Assess the rate of degradation at the target temperature to define an acceptable duration of exposure.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for establishing the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[4][5][6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

General Procedure
  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50).

  • Expose aliquots of the stock solution to the stress conditions outlined below.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples by a stability-indicating HPLC method, comparing them to an unstressed control sample.

Stress Conditions
Stress Condition Reagent and Conditions Rationale
Acid Hydrolysis 0.1 M HCl at 60°CTo investigate the susceptibility of the ester linkage to acid-catalyzed hydrolysis.[5]
Base Hydrolysis 0.1 M NaOH at room temperatureTo investigate the susceptibility of the ester linkage to base-catalyzed hydrolysis.[5]
Oxidation 3% H₂O₂ at room temperatureTo assess the impact of oxidative stress on the molecule.
Thermal Degradation Solid-state and solution at 80°CTo evaluate the effect of elevated temperatures on the compound's stability.[7]
Photodegradation Expose solid and solution to UV and visible light (ICH Q1B guidelines)To determine the light sensitivity of the compound.[3]

Visualizing Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways for this compound based on its chemical structure.

G parent This compound hydrolysis 4-hydroxy-7-phenoxyisoquinoline-3-carboxylic acid parent->hydrolysis  Hydrolysis (Acid/Base) oxidation Oxidized Products (e.g., N-oxides, quinones) parent->oxidation  Oxidation (e.g., H₂O₂) photodegradation Photolytic Products parent->photodegradation  Photodegradation (UV/Vis Light)

Caption: Predicted degradation pathways of the target molecule.

Workflow for a Forced Degradation Study

The following workflow outlines the key steps in conducting a forced degradation study and developing a stability-indicating method.

G cluster_0 Phase 1: Stress Studies cluster_1 Phase 2: Analytical Method Development cluster_2 Phase 3: Characterization A Prepare Stock Solution B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Sample at Time Points B->C D Initial HPLC Analysis C->D E Method Optimization for Resolution D->E F Peak Purity Analysis (PDA) E->F G LC-MS Analysis for Mass ID F->G H Isolate Degradants (Prep-HPLC) G->H I Structural Elucidation (NMR, FT-IR) H->I

Caption: Workflow for forced degradation studies.

References

"avoiding impurities in the synthesis of HIF inhibitors"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Impurity Avoidance, Detection, and Remediation

Introduction: The Criticality of Purity in HIF Inhibitor Synthesis

Hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors (HIF-PHIs) represent a novel class of oral medications for treating anemia, particularly in patients with chronic kidney disease.[1] By stabilizing HIF, these drugs mimic the body's natural response to hypoxia, increasing endogenous erythropoietin production.[1] The therapeutic success and safety of these Active Pharmaceutical Ingredients (APIs) are inextricably linked to their purity. Unwanted chemical entities, or impurities, can arise from numerous sources during synthesis and storage.[2][3] Even in trace amounts, these impurities can compromise the safety, efficacy, and stability of the final drug product, potentially leading to adverse patient reactions or batch rejection by regulatory bodies.[2][4]

This guide, designed for researchers and drug development professionals, provides a comprehensive framework for understanding, controlling, and troubleshooting impurities in the synthesis of HIF inhibitors. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and explain the causal chemistry behind impurity formation and the logic underpinning effective control strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding impurity control in API synthesis.

Q1: What are the primary sources of impurities in the synthesis of HIF inhibitors?

Impurities in any API synthesis, including that of HIF inhibitors, are broadly classified by origin. Understanding these sources is the first step toward effective control.[5]

  • Starting Materials and Intermediates: Impurities present in the initial raw materials can be carried through the synthetic route to the final product.[6] Incomplete reactions can also leave unreacted starting materials or intermediates in the final API.[4][5]

  • By-products and Side Reactions: The complexity of modern synthetic routes often leads to competing or side reactions, generating organic by-products that may be structurally similar to the API, making them difficult to remove.[2][4]

  • Reagents, Catalysts, and Solvents: These components, essential for the chemical transformation, can introduce inorganic impurities (e.g., heavy metals from catalysts) or organic impurities (e.g., residual solvents).[3][5]

  • Degradation Products: The API can degrade during manufacturing or storage due to factors like heat, light, moisture, or interaction with excipients, forming new impurities.[4][7]

Q2: What regulatory standards govern acceptable impurity levels in APIs?

Global regulatory agencies, including the FDA and EMA, have stringent guidelines for API purity. The primary framework is provided by the International Council for Harmonisation (ICH) guidelines.

  • ICH Q3A (R2): Impurities in New Drug Substances: This guideline establishes thresholds for reporting, identifying, and qualifying impurities.[2]

  • ICH Q3C (R8): Impurities: Guideline for Residual Solvents: This classifies solvents based on their toxicity and sets permissible daily exposure limits.[2]

  • ICH M7 (R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities: This provides a framework for assessing and controlling impurities that have the potential to be mutagenic.

Adherence to these guidelines is not merely a regulatory hurdle; it is fundamental to ensuring patient safety.[2]

Threshold Maximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day Rationale
Reporting Threshold 0.05%0.03%The level above which an impurity must be reported in a regulatory submission.
Identification Threshold 0.10% or 1.0 mg TDI, whichever is lower0.05%The level above which the structure of an impurity must be determined.[2]
Qualification Threshold 0.15% or 1.0 mg TDI, whichever is lower0.05%The level above which an impurity's biological safety must be established.[2]
TDI: Total Daily Intake

Q3: What is a "forced degradation" study and why is it important?

A forced degradation or stress testing study involves intentionally exposing the drug substance to harsh conditions—such as high heat, humidity, light, acid, base, and oxidation—that are more severe than accelerated stability conditions.[8] The goal is to identify the likely degradation products that could form under normal storage and handling.[8][9] This proactive approach is critical for:

  • Developing stability-indicating analytical methods.

  • Understanding the intrinsic stability of the HIF inhibitor molecule.[8]

  • Elucidating degradation pathways.

  • Informing formulation and packaging development to enhance stability.[7]

Part 2: Troubleshooting Guide: Common Impurity Classes

This guide provides a structured approach to diagnosing and resolving common impurity-related issues encountered during HIF inhibitor synthesis.

Issue 1: Presence of Unreacted Starting Materials or Intermediates

Q: My final API shows significant levels of a key starting material. What went wrong and how do I fix it?

A: This is a classic sign of an incomplete reaction. The root cause is often suboptimal reaction kinetics or equilibrium limitations.

Diagnostic Workflow:

Caption: Troubleshooting workflow for unreacted starting materials.

Causality & Explanation: Chemical reactions require sufficient activation energy (temperature) and time to proceed to completion.[10] If the temperature is too low, the reaction rate may be impractically slow. Similarly, insufficient reaction time will halt the process before all starting material is consumed. Reagent stoichiometry is also critical; an incorrect ratio can leave one reactant in excess. Finally, catalysts can be poisoned by trace impurities (like water or oxygen), rendering them ineffective.

Solution:

  • Optimize Reaction Conditions: Systematically evaluate temperature, time, and reagent ratios. A Design of Experiments (DoE) approach can efficiently identify optimal conditions.[10]

  • Monitor Reaction Progress: Use in-process analytical techniques, such as HPLC or TLC, to track the disappearance of the starting material and confirm the reaction has reached completion before proceeding with workup.

  • Improve Purification: If reaction optimization is insufficient, enhance the final purification step. Recrystallization is often effective if the starting material has significantly different solubility than the API. Column chromatography provides higher resolving power for more challenging separations.[10]

Issue 2: Formation of a Persistent, Structurally-Related By-product

Q: I've identified a regioisomer of my target HIF inhibitor that is very difficult to remove by standard purification. How can I prevent its formation?

A: The formation of isomers (e.g., regioisomers) is a common challenge when a molecule has multiple reactive sites with similar reactivity. For example, in the synthesis of Vadadustat, a regioisomer can form from an impurity in an intermediate, which is then very difficult to remove from the final API.[11] Prevention is far more effective than removal.

Hypothetical Example: Selective Suzuki Coupling

Let's consider a key step in many HIF inhibitor syntheses: a cross-coupling reaction. If a pyridine ring has two similar halide sites (e.g., 3,5-dichloro-picolinonitrile, a Vadadustat precursor), coupling may occur at the undesired position.[11]

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products A Dihalo-Pyridine (Positions 3 & 5) C Pd Catalyst + Ligand A->C B Boronic Acid B->C D Desired Product (Coupling at C5) C->D Major Pathway (Favored Site) E Regioisomeric Impurity (Coupling at C3) C->E Side Reaction (Minor Pathway)

Caption: Formation of a regioisomeric impurity.

Solution Strategies:

  • Ligand and Catalyst Screening: The choice of palladium catalyst and, more importantly, the phosphine ligand can dramatically influence regioselectivity. Bulky or electron-rich ligands can sterically hinder reaction at one site over another. A thorough screen of different catalyst/ligand combinations is essential.

  • Temperature and Solvent Optimization: Lowering the reaction temperature can often increase selectivity by favoring the pathway with the lower activation energy. The polarity and coordinating ability of the solvent can also influence the catalyst's behavior.[10]

  • Use of a Directing or Blocking Group: In some cases, it may be necessary to modify the synthetic route. A protecting group can be temporarily installed to "block" the undesired reactive site, forcing the reaction to occur at the desired position. The group is then removed in a subsequent step.

  • Purification of Intermediates: It is often easier to remove an isomeric impurity at an intermediate stage than from the final API.[11] Analyze all intermediates rigorously and purify any that contain the undesired isomer before proceeding to the next step. A crystallization step for an intermediate was required in one Vadadustat synthesis to purge a regioisomeric product.[12]

Issue 3: Residual Solvents Detected in the Final API

Q: My final product fails the specification for residual solvents according to GC analysis. What are the best practices for removal?

A: Residual solvents are traces of solvents used in the synthesis or purification that are not completely removed.[3][5] They are strictly regulated by ICH Q3C guidelines due to their potential toxicity.[2]

Solution Strategies:

  • Optimize Final Drying Step: This is the most critical step. Ensure the API is dried under appropriate conditions.

    • Temperature: Increase the drying temperature, but stay well below the compound's melting or decomposition point to avoid degradation.

    • Vacuum: Use a high vacuum to lower the boiling point of the entrapped solvents.

    • Time: Ensure sufficient drying time. Monitor solvent levels periodically until they stabilize below the required threshold.

  • Solvent Selection: During process development, choose solvents with higher volatility (lower boiling points) where possible, as they are easier to remove. Avoid solvents in ICH Class 1 (known carcinogens) and limit the use of Class 2 solvents.

  • Recrystallization/Precipitation from an Anti-Solvent: The final crystallization step is a powerful tool for removing solvents. Dissolving the API in a minimal amount of a suitable solvent and then crashing it out by adding an "anti-solvent" in which the API is insoluble can effectively purge trapped process solvents.

  • Lyophilization (Freeze-Drying): For APIs that are sensitive to heat, lyophilization can be an effective, albeit more expensive, method for removing water and other volatile solvents.

Part 3: Key Protocols for Impurity Detection and Control

Authoritative protocols are the bedrock of reproducible science. The following are foundational methods for impurity management.

Protocol 1: HPLC Method Development for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for separating, detecting, and quantifying impurities in pharmaceutical manufacturing.[13]

Objective: To develop a robust, stability-indicating HPLC method capable of separating the API from all known and potential process and degradation impurities.

Materials & Equipment:

  • HPLC system with UV/PDA detector (and preferably a Mass Spectrometer, MS)

  • Analytical balance

  • Various HPLC columns (e.g., C18, C8, Phenyl-Hexyl)

  • Mobile phase solvents (HPLC grade Acetonitrile, Methanol)

  • Buffers and additives (Formic acid, Ammonium acetate, etc.)

  • API reference standard and samples containing impurities

Procedure:

  • Information Gathering: Collect all available information on the API and its potential impurities, including their chemical structures and physicochemical properties (e.g., pKa, logP).

  • Initial Column and Mobile Phase Screening:

    • Start with a standard reversed-phase column (e.g., C18, 150 x 4.6 mm, 3.5 µm).

    • Screen different mobile phase compositions. A common starting point is a gradient elution from a weak solvent (e.g., water with 0.1% formic acid) to a strong solvent (e.g., acetonitrile with 0.1% formic acid).[14]

    • Run initial scouting gradients to determine the approximate retention time of the API and detect any impurities.

  • Optimize Separation (Resolution):

    • Gradient Slope: Adjust the steepness of the gradient. A shallower gradient increases run time but generally improves the resolution between closely eluting peaks.

    • pH: For ionizable compounds, the pH of the aqueous mobile phase is a powerful tool. Adjusting the pH can change the charge state of the API and impurities, dramatically altering their retention and selectivity.

    • Organic Modifier: Compare acetonitrile and methanol. They offer different selectivities and can sometimes resolve peaks that co-elute with the other.

    • Temperature: Increasing column temperature lowers mobile phase viscosity (reducing backpressure) and can sometimes improve peak shape and selectivity.

  • Method Validation (per ICH Q2(R1)): Once adequate separation is achieved, the method must be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Protocol 2: Performing a Forced Degradation Study

Objective: To identify potential degradation pathways and degradation products of the HIF inhibitor API.

Procedure:

  • Prepare Solutions/Samples: Prepare solutions of the API in appropriate solvents. Also, prepare solid-state samples.

  • Expose to Stress Conditions: Treat the samples under various conditions as outlined in the table below. Include a control sample stored under normal conditions.[8]

    Stress Condition Typical Protocol Purpose
    Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hours To test stability in acidic environments.
    Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hours To test stability in basic environments.
    Oxidation 3% H₂O₂ at room temperature for 24 hours To simulate oxidative degradation.
    Thermal Stress Solid API at 80°C for 72 hours To assess heat stability.[8]

    | Photostability | Expose solid/solution to light (per ICH Q1B) | To assess sensitivity to light. |

  • Analysis: Analyze all stressed samples and the control sample using the developed stability-indicating HPLC method (Protocol 1).

  • Peak Purity and Identification: Use a PDA detector to check for peak purity of the main API peak. For any significant degradation products, use LC-MS and NMR to elucidate their structures.[5][7]

Part 4: Case Studies - Impurities in Specific HIF Inhibitors

  • Roxadustat: During the synthesis of Roxadustat, a key process-related impurity can be the methyl ester of the final product, known as Roxadustat Impurity 2.[15] Its formation is highly dependent on reaction conditions like temperature and pH.[15] Careful optimization and control of the hydrolysis step are crucial to minimize its formation.

  • Vadadustat: The synthesis of Vadadustat can be complicated by the formation of a regioisomer.[11] This often arises from the non-selective reaction at one of two similar chlorine sites on a picolinonitrile intermediate during a Suzuki coupling step.[11][12] Controlling this impurity requires careful selection of the catalyst and purification of the key biaryl intermediate, often by crystallization.[12]

  • Daprodustat: The synthesis of Daprodustat, which has a barbiturate-like core, can involve several potential impurities. One novel manufacturing process highlights the development of a more efficient route that achieves over 99% purity by avoiding certain reagents like ethyl isocyanoacetate and implementing Quality by Design (QbD) principles.[16] Commercially available impurity standards for Daprodustat include various degradation and process-related structures, such as ethyl ester and dimer impurities.[17][18]

References

Technical Support Center: Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals experiencing solubility challenges with Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate (CAS: 1455091-10-7). We will explore the physicochemical reasons for these issues and provide field-proven protocols to ensure consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a complex organic compound with the chemical formula C₁₇H₁₃NO₄.[1] It is characterized by a multi-ring isoquinoline core structure, making it inherently hydrophobic. It is known as an intermediate in the synthesis of Roxadustat, a hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor.[2][3]

Key Chemical Properties:

  • Molecular Formula: C₁₇H₁₃NO₄[1]

  • Molecular Weight: 295.29 g/mol [1]

  • Appearance: Typically a white to light-yellow powder or crystals.

  • Storage: For optimal stability, the compound should be stored sealed in a dry environment at 2-8°C.

Q2: What is the expected solubility of this compound?

Direct, rigorously quantified solubility data for this specific intermediate is not widely published. However, based on its chemical structure and data from closely related analogs, a clear solubility profile can be established. A similar compound, Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate, is described as "practically insoluble" in water, with a measured solubility of just 0.011 g/L.[4][5]

Therefore, this compound is expected to have extremely low solubility in aqueous solutions and good solubility in strong polar aprotic organic solvents , such as Dimethyl Sulfoxide (DMSO).

Q3: Why is preparing a stock solution in DMSO the standard recommendation?

Dimethyl Sulfoxide (DMSO) is a powerful yet biocompatible organic solvent capable of dissolving a vast array of organic materials, including many pharmaceutical compounds.[6] The isoquinoline and phenoxy rings in the compound's structure contribute to its hydrophobicity, making it difficult for water molecules to effectively solvate it. DMSO's polar aprotic nature allows it to disrupt the crystal lattice of the powder and form stable solvation shells around the molecule, facilitating dissolution. For many similar complex heterocyclic compounds used in research, high concentration stock solutions (e.g., 10-100 mM) are readily achievable in DMSO.[7][8]

Troubleshooting Guide: Overcoming Solubility Issues

This section addresses common problems encountered during experimental workflows.

Problem: My compound will not dissolve in my aqueous buffer (e.g., PBS, TRIS).

  • Root Cause Analysis: This is the expected behavior due to the compound's hydrophobic nature. Direct dissolution in an aqueous medium is not a viable method for preparing a working solution. The nonpolar surface area of the molecule is too large for favorable interaction with water.

  • Validated Protocol: Preparing a High-Concentration Stock Solution

    This protocol is the mandatory first step for working with this compound.

    • Solvent Selection: Use high-purity, anhydrous DMSO. Hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of hydrophobic compounds.[9][10]

    • Calculation: Determine the mass of the compound needed to achieve a desired stock concentration (e.g., 10 mM, 50 mM).

      • Mass (mg) = Desired Concentration (mol/L) * Volume (L) * Molecular Weight (295.29 g/mol ) * 1000 (mg/g)

    • Dissolution: a. Add the appropriate volume of anhydrous DMSO to the vial containing the compound. b. Vortex vigorously for 1-2 minutes. c. If dissolution is incomplete, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (to 30-37°C) can also be applied, but monitor carefully to avoid degradation.[8]

    • Verification: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.

    • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[10]

Problem: My compound precipitates when I dilute the DMSO stock into my aqueous medium (e.g., cell culture media, assay buffer).

  • Root Cause Analysis: This is a common phenomenon known as "crashing out." When the high-concentration DMSO stock is introduced into a large volume of aqueous buffer, the local concentration of DMSO is rapidly diluted. The solvent environment abruptly shifts from primarily organic to primarily aqueous. If the final concentration of the compound exceeds its solubility limit in the low-percentage DMSO/aqueous mixture, it will precipitate out of the solution.

  • Mitigation Strategy Workflow:

    The key is to control the dilution process to avoid creating localized areas of supersaturation and to ensure the final DMSO concentration is sufficient to maintain solubility while remaining non-toxic to the experimental system (typically <0.5% for cell-based assays).

    G cluster_prep Stock Solution Preparation cluster_dilution Aqueous Dilution Workflow cluster_result Final Working Solution A Prepare 10-50 mM Stock in Anhydrous DMSO B Calculate Final Volume & Target Compound Concentration A->B C Determine Max Tolerable Final DMSO % (e.g., 0.1%) B->C D Prepare Intermediate Dilution (if necessary) in 100% DMSO C->D E Add DMSO stock to buffer (not buffer to stock) while vortexing D->E Key Step F Visually Inspect for Precipitation E->F G Solution is Clear: Proceed with Experiment F->G Success H Precipitate Observed: TROUBLESHOOT F->H Failure

    Caption: Workflow for diluting DMSO stock into aqueous solutions.

  • Step-by-Step Dilution Protocol:

    • Pre-warm Buffer: Warm your aqueous buffer/medium to the experimental temperature (e.g., 37°C). This can slightly increase the compound's solubility.

    • Vortexing: While vigorously vortexing the pre-warmed buffer, slowly add the required volume of the DMSO stock solution drop-by-drop into the vortex. This rapid, turbulent mixing helps prevent the formation of localized high concentrations that can initiate precipitation.

    • Inspect: Immediately after addition, inspect the solution carefully for any signs of cloudiness or precipitate.

    • If Precipitation Occurs (Troubleshooting Decision Tree):

    G Start Precipitation Observed in Working Solution Q1 Is the final compound concentration too high? Start->Q1 A1_Yes Lower the target concentration. Re-prepare solution. Q1->A1_Yes Yes A1_No Is the final DMSO concentration too low? Q1->A1_No No End Achieve Clear Solution A1_Yes->End A2_Yes Increase final DMSO % if tolerated by the assay (e.g., from 0.1% to 0.25%). Re-prepare solution. A1_No->A2_Yes Yes A2_No Consider advanced formulation. (Use with caution) A1_No->A2_No No A2_Yes->End A3 Add co-solvents like PEG300 or surfactants like Tween-80. Requires extensive validation A2_No->A3

    Caption: Decision tree for troubleshooting compound precipitation.

Problem: I am observing inconsistent or lower-than-expected activity in my biological assays.

  • Best Practices for Ensuring Data Integrity:

    • Always Prepare Fresh: Prepare your final working solutions fresh for each experiment from your frozen DMSO stock. Do not store dilute aqueous solutions of the compound, as it may precipitate over time, even at 4°C.

    • Final Visual Check: Always visually inspect your final working solution in the culture plate or reaction tube immediately before starting the experiment.

    • Solvent Control: Ensure you run a parallel vehicle control containing the same final concentration of DMSO (or other solvents) used to dissolve your compound. This is critical to confirm that the observed effects are from the compound and not the solvent.

    • Centrifugation (Advanced): If problems persist, you can centrifuge your final working solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any insoluble material. Use the supernatant for your experiment. Note that this will still result in a final concentration lower than initially calculated, but it will be a consistently soluble concentration.

Solubility Data Summary

Solvent/SystemExpected SolubilityRecommendation & Comments
Aqueous Buffers (PBS, etc.) Practically Insoluble (<0.1 mg/mL)Not recommended for direct dissolution.[4][5]
Ethanol Sparingly SolubleNot recommended as a primary solvent; solubility is likely insufficient for a useful stock concentration.[11]
Dimethyl Sulfoxide (DMSO) Highly Soluble (≥50 mg/mL)Recommended primary solvent. Use anhydrous DMSO for best results. May require sonication.[6][8][9][10]
DMSO/Aqueous Buffer Mix Variable (Depends on %)Precipitation is a high risk. Final DMSO concentration should be kept as high as the assay allows (e.g., 0.1-0.5%) to maintain solubility.[8][11]

References

Technical Support Center: A Researcher's Guide to Enhancing the Purity of Synthetic Isoquinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently collaborated with researchers in medicinal chemistry and drug development who encounter challenges in purifying synthetic isoquinoline compounds. The structural diversity of this scaffold, which is central to numerous pharmaceuticals, also presents a wide array of purification hurdles.[1] This guide is structured to address these challenges directly, moving from identifying the problem to implementing a robust, scientifically-grounded solution. We will explore the causality behind common purification issues and provide detailed, field-proven protocols to overcome them.

Section 1: Understanding the Enemy - Impurity Profiling in Isoquinoline Synthesis

Effective purification begins with understanding the nature of the impurities you are trying to remove. In isoquinoline synthesis, impurities are not random; they are predictable consequences of the chosen synthetic route, reaction conditions, and work-up procedures.

Frequently Asked Questions: Impurity Identification

Q1: What are the most common types of impurities I should expect in my crude isoquinoline product?

A1: Impurities in synthetic isoquinolines can be broadly categorized into three main classes.[2][3] Understanding which class your impurity belongs to is the first step in selecting an appropriate purification strategy.

  • Process-Related Impurities: These are the most common and arise directly from the chemical transformation.

    • Unreacted Starting Materials: Incomplete reactions leave residual precursors.

    • By-products: These result from side reactions inherent to the synthetic method, such as the formation of regioisomers in a Bischler-Napieralski cyclization or dihydroisoquinoline intermediates if dehydrogenation is incomplete.[4][5]

    • Residual Solvents: Solvents used in the reaction or work-up (e.g., toluene, dichloromethane) can be retained in the final product.[2]

  • Degradation Impurities: Isoquinoline rings can be susceptible to degradation under certain conditions.

    • Oxidation Products: Exposure to air, particularly at elevated temperatures, can lead to the formation of N-oxides or other oxidation products.[2][6] This is often observed as a color change from colorless/white to yellow or brown.[7]

    • Photodegradation: Some isoquinoline derivatives are light-sensitive and can decompose upon exposure to UV light.[6]

  • Elemental Impurities: These are inorganic contaminants.

    • Residual Metals: Trace metals from catalysts used in synthesis (e.g., Palladium, Rhodium, Copper) are a significant concern, especially in drug development, and have strict regulatory limits.[2][4][8]

Impurity_Source Sources of Isoquinoline Impurities Process Process-Related Impurity_Source->Process Degradation Degradation Impurity_Source->Degradation Elemental Elemental Impurity_Source->Elemental Unreacted Unreacted Precursors Process->Unreacted Byproducts Reaction By-products (e.g., Isomers, Intermediates) Process->Byproducts Solvents Residual Solvents Process->Solvents Oxidation Oxidation Products (e.g., N-oxides) Degradation->Oxidation Photo Photodegradation Degradation->Photo Catalysts Residual Catalysts (Pd, Rh, Cu) Elemental->Catalysts

Caption: Classification of common impurities in synthetic isoquinolines.

Q2: Which analytical techniques are most effective for assessing the purity of my isoquinoline sample?

A2: A multi-technique approach is essential for comprehensive purity assessment, as no single method can detect all possible impurities.[4][9] The choice depends on the properties of your compound and the suspected impurities.[9]

Technique Primary Use & Rationale Commonly Identified Impurities
HPLC (High-Performance Liquid Chromatography) The gold standard for purity assessment.[10] It excels at separating the main compound from non-volatile organic impurities based on polarity. It is the primary tool for quantifying purity as a percentage (e.g., 99.5% area).By-products, unreacted starting materials, degradation products.[4]
GC-MS (Gas Chromatography-Mass Spectrometry) Ideal for identifying volatile and semi-volatile impurities. The mass spectrometer provides molecular weight information, aiding in the identification of unknown peaks.Residual solvents, low molecular weight by-products.[4]
NMR (Nuclear Magnetic Resonance) Spectroscopy A powerful tool for structural elucidation of the main compound and any impurities present in significant amounts (>1%). ¹H NMR can quickly reveal the presence of residual solvents or major by-products.Isomeric impurities, structural analogs, residual solvents.[4]
LC-MS (Liquid Chromatography-Mass Spectrometry) Combines the separation power of HPLC with the identification capabilities of mass spectrometry. It is critical for identifying unknown impurity peaks seen in the HPLC chromatogram.[10][11]Trace-level process impurities and degradation products.

Section 2: Troubleshooting Guide for Common Purification Scenarios

This section addresses specific, practical problems encountered during the purification of isoquinoline compounds.

Q3: I'm trying to recrystallize my isoquinoline derivative, but it keeps "oiling out" instead of forming crystals. What's happening and how can I fix it?

A3: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound. Instead of crystallizing, it separates as a liquid phase. This is a common problem, especially with lower-melting point solids.

Causality & Troubleshooting Steps:

  • High Solute Concentration: You may have evaporated too much solvent, leading to rapid supersaturation.

    • Solution: Add a small amount of hot solvent back into the mixture to redissolve the oil, then allow it to cool more slowly.[12]

  • Rapid Cooling: Cooling the solution too quickly prevents the orderly arrangement of molecules into a crystal lattice.

    • Solution: Ensure the solution cools gradually. Let it cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.[12]

  • Inappropriate Solvent Choice: The boiling point of your chosen solvent might be higher than the melting point of your compound.

    • Solution: Select a lower-boiling point solvent in which your compound has the desired high-solubility-when-hot, low-solubility-when-cold profile.[12]

  • Presence of Impurities: Impurities can disrupt crystal lattice formation.

    • Solution: Try adding a "seed crystal" (a tiny amount of pure, solid compound) to the cooled solution to initiate crystallization.[12] If this fails, the compound may require pre-purification by another method, like flash chromatography, to remove the problematic impurities.

Q4: My recovery after recrystallization is very low. How can I improve the yield without sacrificing purity?

A4: Low recovery typically means a significant amount of your desired compound remained dissolved in the mother liquor after cooling.

Causality & Troubleshooting Steps:

  • Using Too Much Solvent: The most common cause. The goal is to create a saturated solution at the solvent's boiling point using the minimum amount of solvent.[13]

    • Solution: During the dissolution step, add the hot solvent in small portions, waiting for it to boil between additions, until the compound just dissolves.

  • Compound is Too Soluble in Cold Solvent: The chosen solvent may not be ideal.

    • Solution: Test alternative solvents. A good recrystallization solvent provides a large difference in solubility between hot and cold conditions.[13] Alternatively, use a two-solvent system: dissolve the compound in a minimal amount of a "good" hot solvent, then add a "poor" solvent (anti-solvent) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.[12]

  • Premature Filtration: Not allowing sufficient time or low enough temperature for crystallization to complete.

    • Solution: Ensure the flask is thoroughly cooled (e.g., in an ice-water bath) for at least 15-20 minutes before vacuum filtration.[12]

  • Excessive Washing: Washing the collected crystals with too much cold solvent can redissolve some of the product.

    • Solution: Wash the crystals with a minimal amount of ice-cold solvent.[12]

Q5: I can't separate my product from a closely-related impurity using flash chromatography. The spots are too close on TLC. What are my options?

A5: This is a classic challenge. When impurities have very similar polarities to the desired product, standard silica gel chromatography may not be sufficient.

Causality & Troubleshooting Steps:

  • Suboptimal Solvent System: The mobile phase may not be providing enough selectivity.

    • Solution 1: Change Solvent Polarity: If using a common Hexane/Ethyl Acetate system, try switching one component. For example, replace Hexane with Toluene or Ethyl Acetate with Dichloromethane or Diethyl Ether. This changes the solvent-solute interactions and can often improve separation.

    • Solution 2: Add a Modifier: For basic compounds like isoquinolines that can streak or interact strongly with acidic silica, adding a small amount (0.5-1%) of a modifier like triethylamine or ammonia in methanol to the eluent can dramatically improve peak shape and resolution.

  • Insufficient Stationary Phase Power: Standard silica may not be the right tool.

    • Solution: Consider using a different stationary phase. Reverse-phase flash chromatography (using a C18-functionalized silica) separates compounds based on hydrophobicity rather than polarity and can often separate isomers or other compounds that are inseparable on normal phase.[14]

  • Derivative Formation: If all else fails, sometimes a chemical modification can help.

    • Solution: Temporarily convert your isoquinoline into a salt (e.g., hydrochloride salt). The salt will have vastly different solubility and chromatographic properties. After separation, you can neutralize the salt to recover your purified compound.

start Poor Separation in Flash Chromatography q1 Have you optimized the mobile phase? start->q1 a1_yes Try a different stationary phase q1->a1_yes Yes a1_no Optimize Mobile Phase q1->a1_no No sub_a2_1 Reverse-Phase (C18) Flash a1_yes->sub_a2_1 sub_a2_2 Consider derivatization to alter polarity a1_yes->sub_a2_2 sub_a1_1 Change solvent components (e.g., Hex/EtOAc -> DCM/MeOH) a1_no->sub_a1_1 sub_a1_2 Add a modifier (e.g., 1% Triethylamine) a1_no->sub_a1_2

Caption: Decision workflow for troubleshooting poor chromatographic separation.

Section 3: Standard Operating Protocols

The following protocols provide detailed, step-by-step methodologies for the most common purification techniques applied to isoquinoline compounds.

Protocol 1: Purification by Flash Column Chromatography

This protocol is a standard procedure for purifying milligrams to grams of a crude product using silica gel.[15][16]

1. Method Development (TLC Analysis): a. Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane). b. Spot the solution on a silica gel TLC plate. c. Develop the plate in various solvent systems (e.g., start with 4:1 Hexane:Ethyl Acetate). d. The goal is to find a system where the desired compound has a Retention Factor (Rf) of approximately 0.3, with good separation from impurities.[12][16]

2. Column Packing: a. Select a column of appropriate size for your sample amount. b. Add a small plug of cotton or glass wool to the bottom. c. Add a ~1 cm layer of sand. d. Add the required amount of silica gel (dry or as a slurry). e. Gently tap the column to ensure even packing and add another ~1 cm layer of sand on top. f. Equilibrate the column by passing 2-3 column volumes of your chosen eluent through it. Do not let the column run dry.[15]

3. Sample Loading: a. Liquid Loading (Preferred): Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane). Carefully add this solution to the top of the silica gel bed.[16] b. Dry Loading (for compounds poorly soluble in the eluent): Dissolve the crude product in a suitable solvent (e.g., acetone), add a small amount of silica gel, and evaporate the solvent completely on a rotary evaporator. Add the resulting dry powder to the top of the column.[17]

4. Elution and Fraction Collection: a. Carefully add the eluent to the column. b. Apply gentle air pressure to achieve a steady flow rate (approx. 2 inches/minute).[16] c. Collect fractions in an array of test tubes. d. Monitor the separation by periodically checking the collected fractions with TLC.

5. Product Isolation: a. Combine the fractions that contain the pure product. b. Remove the solvent using a rotary evaporator to yield the purified isoquinoline compound.

Protocol 2: Purification by Recrystallization

This technique purifies solid compounds based on differences in solubility.[15][18]

1. Solvent Selection: a. Place a small amount of your crude solid in a test tube. b. Add a few drops of a test solvent and see if it dissolves at room temperature. A suitable solvent will NOT dissolve the compound well at room temperature. c. Heat the solvent. A good solvent will dissolve the compound completely when hot.[12] d. Cool the solution. Abundant crystal formation upon cooling indicates a good solvent.[13]

2. Dissolution: a. Place the crude solid in an Erlenmeyer flask. b. Add a minimal amount of the chosen solvent and bring the mixture to a boil on a hot plate. c. Continue adding small portions of hot solvent until the solid is completely dissolved.[13]

3. Hot Filtration (Optional): a. If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

4. Crystallization: a. Remove the flask from the heat and cover it. b. Allow the solution to cool slowly and undisturbed to room temperature. c. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[12]

5. Isolation and Drying: a. Collect the crystals by vacuum filtration using a Buchner funnel. b. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[12] c. Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 3: Purification by Acid-Base Extraction

This method is highly effective for separating basic compounds like isoquinolines from neutral or acidic impurities.[19][20] Isoquinoline is a weak base (pKa of its conjugate acid is ~5.14) and will be protonated and move into the aqueous layer upon treatment with an appropriate acid.[2][7]

1. Dissolution: a. Dissolve the crude mixture in an immiscible organic solvent like diethyl ether or dichloromethane in a separatory funnel.

2. Acidic Extraction: a. Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel. b. Stopper the funnel, invert, and vent frequently. Shake thoroughly to allow for partitioning. c. Allow the layers to separate. The protonated isoquinoline salt will now be in the aqueous layer, while neutral impurities remain in the organic layer. d. Drain the lower (aqueous) layer into a clean flask. This contains your desired compound.

3. Regeneration of the Free Base: a. Cool the acidic aqueous extract in an ice bath. b. Slowly add a base (e.g., 2 M NaOH or saturated sodium bicarbonate solution) with stirring until the solution is basic (check with pH paper). c. The isoquinoline will precipitate out as the free base if it is a solid, or form an organic layer if it is a liquid.

4. Isolation: a. If a solid precipitates, collect it by vacuum filtration. b. If a liquid separates, extract it back into an organic solvent (e.g., dichloromethane, 3x). c. Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent by rotary evaporation.

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenoxyisoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving common chromatographic issues encountered during the analysis of phenoxyisoquinolines and related basic compounds. This guide is structured in a question-and-answer format to provide direct, actionable solutions to specific problems you may face in the laboratory. The methodologies and explanations provided herein are grounded in established chromatographic principles to ensure scientific integrity and robust results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing significant peak tailing for my phenoxyisoquinoline analyte. What is the most common cause for this with basic compounds?

A1: The most frequent culprit behind peak tailing for basic compounds like phenoxyisoquinolines is secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2][3]

Expertise & Experience: The "Why"

Phenoxyisoquinolines contain basic nitrogen atoms that can easily become protonated, carrying a positive charge, especially at acidic or neutral pH. The surface of a standard silica-based reversed-phase column (like C18) is not perfectly uniform; it contains residual silanol groups (Si-OH).[2][4][5] At mobile phase pH levels above approximately 3, these silanol groups can become deprotonated (SiO-), creating localized negative charges on the stationary phase.[3][6] The positively charged basic analyte is then attracted to these negatively charged silanol sites through a strong ionic interaction. This is a different retention mechanism from the intended hydrophobic (reversed-phase) interaction.[2][7] Because these silanol interactions can have slow desorption kinetics, a portion of the analyte molecules are delayed in their travel through the column, resulting in a "tail" on the backside of the peak.[7] A tailing factor (Tf) greater than 1.2 is generally indicative of significant tailing.[8]

Visualizing the Problem: Analyte-Silanol Interaction

Silanol_Interaction cluster_surface Silica Surface (pH > 3) Analyte Protonated Phenoxyisoquinoline (+) Silanol Deprotonated Silanol Group (SiO-) Analyte->Silanol Strong Ionic Interaction (Secondary Retention) C18 C18 Chains Analyte->C18 Hydrophobic Interaction (Primary Retention) caption Interaction of a basic analyte with the stationary phase.

Caption: Diagram of primary and secondary retention mechanisms.

Q2: My peak tailing is unacceptable. What is the first and simplest adjustment I should make to my mobile phase?

A2: The most straightforward initial step is to adjust the pH of your mobile phase. For basic compounds, lowering the mobile phase pH to a range of 2.5 to 3.0 is highly effective.[1][2][9][10]

Expertise & Experience: The "Why"

By lowering the mobile phase pH, you increase the concentration of protons (H+). These protons will neutralize the negatively charged, deprotonated silanol groups (SiO-) on the stationary phase, converting them back to their non-ionized form (Si-OH).[1][10] This suppression of silanol ionization effectively masks the sites responsible for the strong secondary ionic interactions.[2] While your basic analyte will be fully protonated and positively charged at this low pH, the primary cause of the tailing—the charged silanol sites—has been eliminated, leading to a much more symmetrical peak shape.[10]

Protocol: Mobile Phase pH Adjustment

  • Buffer Selection: Choose a buffer system effective in the pH 2.5-3.0 range. Common choices compatible with mass spectrometry (MS) are 0.1% formic acid or 10-20 mM ammonium formate.[1][11] For UV detection, a 10-20 mM phosphate buffer can be used.[11]

  • Preparation: Prepare the aqueous component of your mobile phase. If using a buffer salt, dissolve it in HPLC-grade water.

  • pH Adjustment: Carefully add an appropriate acid (e.g., formic acid or phosphoric acid) to the aqueous solution while monitoring with a calibrated pH meter. Adjust to your target pH (e.g., 2.7). It is crucial to measure the pH of the aqueous portion before mixing with the organic solvent.[10]

  • Final Preparation: Filter the aqueous buffer through a 0.22 µm or 0.45 µm filter. Mix with the desired amount of organic solvent (e.g., acetonitrile or methanol).

  • Equilibration: Equilibrate the HPLC column with the new mobile phase for at least 10-15 column volumes before injecting your sample.

Data Summary: pH Effect on Peak Shape

Mobile Phase pHSilanol State (SiO-)Analyte State (Basic)Expected Peak Shape
7.0Ionized (-)Partially Ionized (+)Severe Tailing
4.5Partially Ionized (-)Ionized (+)Moderate Tailing
2.7 Non-ionized (neutral) Ionized (+) Symmetrical
Q3: I've lowered the pH, and the tailing has improved but is still not ideal. What other mobile phase modifications can I try?

A3: If low pH alone is insufficient, you can increase the ionic strength of the mobile phase by raising the buffer concentration or, less commonly with modern columns, use a competing base as an additive.

Expertise & Experience: The "Why"

  • Increased Buffer Concentration: Even at low pH, some highly acidic silanols may remain partially ionized. By increasing the buffer concentration (e.g., from 10 mM to 25-50 mM for UV applications), the counter-ions from the buffer (e.g., ammonium or sodium) will compete with the protonated analyte for any remaining active silanol sites, further masking the secondary interactions.[1][7][10] Note that for LC-MS applications, buffer concentrations should generally be kept below 10 mM to avoid ion suppression in the source.[1]

  • Competing Base (Sacrificial Base): Historically, a small, basic amine like triethylamine (TEA) was added to the mobile phase at concentrations around 0.05 M (50 mM).[1][2][10] The idea is that the protonated TEA, being in high concentration, will preferentially interact with and "block" the active silanol sites, preventing the analyte from doing so.[11][12] However, this approach is less common now due to the availability of high-purity, well-end-capped columns and the fact that TEA can shorten column lifetime and is not ideal for MS detection.[11]

Q4: Could my column be the problem? How do I choose a better column for analyzing phenoxyisoquinolines?

A4: Absolutely. The choice of column chemistry is critical. For basic compounds, you should select a modern, high-purity silica column that is "end-capped" or "base-deactivated."[1][3] Considering columns with superficially porous particles can also be beneficial.

Expertise & Experience: The "Why"

  • End-Capping: After the primary stationary phase (e.g., C18) is bonded to the silica, many accessible silanol groups remain. End-capping is a secondary chemical process that bonds a small silylating agent, like trimethylsilyl (TMS), to these residual silanols, effectively shielding them.[1][4] This dramatically reduces the number of sites available for secondary interactions.[1][4]

  • High-Purity Silica (Type B): Modern HPLC columns are typically packed with high-purity, "Type B" silica, which has a significantly lower content of metal contaminants (like iron and aluminum) compared to older "Type A" silica.[2] These metal impurities can increase the acidity of nearby silanol groups, making them more problematic.[2]

  • Superficially Porous Particles (SPP): Also known as core-shell or fused-core particles, SPP columns consist of a solid, non-porous silica core surrounded by a thin, porous shell of stationary phase.[13][14] This morphology leads to a shorter diffusion path for analytes, resulting in higher efficiency and sharper peaks at lower backpressures compared to fully porous particles of a similar size.[14][15] The improved mass transfer often translates to better peak symmetry.

Troubleshooting Workflow: Is My Column the Issue?

Column_Troubleshooting start Peak Tailing Observed check_column Is the column old or used for many samples? start->check_column check_type Is it a modern, end-capped, Type-B silica column? check_column->check_type No replace_column Replace with a new column of the same type check_column->replace_column Yes check_type->replace_column Yes select_new_column Select a new column: - High-purity, end-capped - Base-deactivated - Consider SPP technology check_type->select_new_column No problem_solved Problem Resolved replace_column->problem_solved Tailing Gone continue_troubleshooting Tailing Persists: Investigate other causes (mobile phase, system) replace_column->continue_troubleshooting Tailing Persists select_new_column->problem_solved

Caption: A logical workflow for diagnosing column-related peak tailing.

Q5: I dissolved my sample in a strong solvent for solubility, and now my peaks are distorted. Is this related to tailing?

A5: Yes, this is a critical and often overlooked issue. Injecting a sample dissolved in a solvent significantly stronger than your mobile phase can cause severe peak distortion, which can manifest as tailing or fronting.[8][16][17][18] This is known as the "sample solvent effect."

Expertise & Experience: The "Why"

In reversed-phase HPLC, a "strong" solvent is one with a high percentage of organic content (e.g., 100% Acetonitrile), while a "weak" solvent has a high aqueous content. When you inject a plug of sample dissolved in a strong solvent into a weaker mobile phase, the portion of the analyte at the leading edge of the injection band travels through the column faster than the portion at the trailing edge, as it is temporarily in a stronger local solvent environment.[16] This leads to band broadening and distorted peaks.[16][19] The ideal practice is to dissolve your sample in a solvent that is as weak as or weaker than the mobile phase.[8][16]

Protocol: Mitigating Sample Solvent Effects

  • Ideal Scenario: Dissolve the sample directly in the initial mobile phase composition.

  • If Solubility is an Issue:

    • Dissolve the sample in a minimal amount of strong solvent (e.g., DMSO, Acetonitrile).

    • Dilute this stock solution with the mobile phase or water to the final concentration. The final composition of the sample diluent should be as close to the mobile phase as possible.

  • Reduce Injection Volume: If you must use a strong solvent, reducing the injection volume can minimize the distortion.[8] As a general rule, the injection volume should be less than 15% of the peak volume of your first peak of interest.[20]

Q6: What if none of the above solutions work? What are other potential, less common causes of peak tailing?

A6: If you have optimized the mobile phase and column chemistry and addressed sample solvent effects, the peak tailing may stem from instrumental issues or column degradation.

Expertise & Experience: The "Why"

  • Extra-Column Volume (Dead Volume): Excessive volume between the injector and the column, or between the column and the detector, can cause peak broadening and tailing.[3][8] This is especially noticeable for early-eluting peaks.[21] Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all fittings are made correctly to minimize dead volume.[3]

  • Column Contamination or Void: Over time, strongly retained matrix components can build up at the head of the column, or the packed bed can settle, creating a void.[21][22][23] This disrupts the sample band as it enters the column, causing tailing for all peaks.[24]

    • Solution: Using a guard column can protect the analytical column from contaminants.[21][23] If a void is suspected, replacing the column is the best solution.[22][23] Flushing the column with a strong solvent or backflushing (if the manufacturer permits) can sometimes resolve contamination issues.[1][8]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.[8][22][24]

    • Solution: Dilute your sample and inject it again.[8] If the peak shape improves and becomes more symmetrical, you were likely overloading the column.

References

Validation & Comparative

A Senior Application Scientist's Guide to Isoquinoline Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceuticals with diverse biological activities.[1] From the vasodilatory effects of papaverine to the potent anticancer properties of certain alkaloids, the therapeutic importance of this nitrogen-containing heterocycle is well-established.[2][3] Consequently, the efficient and versatile synthesis of substituted isoquinolines remains a topic of intense research and a critical task for drug development professionals.

This guide provides a comparative analysis of the most prominent methods for isoquinoline synthesis. We will delve into the mechanistic underpinnings of classical named reactions, evaluate their strengths and weaknesses with supporting data, and explore the advancements offered by modern catalytic strategies. Our focus will be on providing not just procedural steps, but the rationale behind experimental choices, empowering you to select and optimize the ideal synthetic route for your target molecule.

Classical Approaches to the Isoquinoline Core

For decades, the construction of the isoquinoline framework has been dominated by a few key name reactions. These methods, centered on intramolecular electrophilic aromatic substitution, have proven invaluable in the synthesis of countless natural products and their analogs.[1]

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust and widely used method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to their aromatic isoquinoline counterparts.[4][5] The reaction involves the acid-catalyzed cyclization of a β-arylethylamide.[5]

The reaction is initiated by the activation of the amide carbonyl by a condensing agent, typically a strong Lewis acid like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[5][6] This activation facilitates an intramolecular electrophilic attack on the electron-rich aromatic ring. The choice of a potent dehydrating agent is critical; for less reactive, electron-neutral, or deficient aromatic rings, a stronger system like P₂O₅ in refluxing POCl₃ is often necessary to drive the reaction to completion.[7] The reaction is most effective for aromatic rings bearing electron-donating groups, which enhance the nucleophilicity of the arene and stabilize the intermediate.[5]

Bischler_Napieralski amide β-Arylethylamide activated Activated Intermediate (e.g., Imidoyl Phosphate) amide->activated + POCl₃ cyclized Cyclized Intermediate activated->cyclized Intramolecular Electrophilic Aromatic Substitution hcl - HCl dihydroisoquinoline 3,4-Dihydroisoquinoline cyclized->dihydroisoquinoline Rearomatization po2cl2 - OPO₂Cl₂⁻ reagent POCl₃ Pictet_Spengler amine β-Arylethylamine imine Schiff Base (Imine) amine->imine carbonyl Aldehyde/Ketone carbonyl->imine iminium Iminium Ion imine->iminium + H⁺ h2o - H₂O spiro Spirocyclic Intermediate iminium->spiro Intramolecular Electrophilic Attack thiq Tetrahydroisoquinoline spiro->thiq Rearomatization minus_h_plus - H⁺ h_plus H⁺ Pomeranz_Fritsch benzaldehyde Benzaldehyde schiff_base Benzalaminoacetal benzaldehyde->schiff_base aminoacetal 2,2-Dialkoxyethylamine aminoacetal->schiff_base cyclized_intermediate Cyclized Intermediate schiff_base->cyclized_intermediate Acid-catalyzed Cyclization isoquinoline Isoquinoline cyclized_intermediate->isoquinoline Aromatization alkanol - 2 ROH h_plus_acid H₂SO₄ Rh_Catalyzed_CH_Activation start Arene with Directing Group (DG) complex Coordination Complex start->complex rh_cat [Rh(III)] rh_cat->complex rhodacycle Rhodacycle Intermediate complex->rhodacycle C-H Activation alkyne_insertion Alkyne Insertion Product rhodacycle->alkyne_insertion alkyne Alkyne alkyne->alkyne_insertion product_complex Product-Catalyst Complex alkyne_insertion->product_complex Reductive Elimination product Isoquinoline Product product_complex->product Product Release cat_regen [Rh(III)] product_complex->cat_regen Catalyst Regeneration cat_regen->complex

References

A Senior Application Scientist's Guide to Validating the Efficacy of Roxadustat Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the synthesis of Roxadustat, a leading therapeutic for anemia associated with chronic kidney disease, the purity and integrity of its chemical intermediates are paramount.[1] Ensuring the efficacy and safety of the final active pharmaceutical ingredient (API) necessitates a robust analytical framework for the validation of these precursors. This guide provides an in-depth comparison of analytical methodologies for the validation of key Roxadustat intermediates, grounded in scientific principles and regulatory expectations.

The Critical Role of Intermediate Validation in Roxadustat Synthesis

Roxadustat's mechanism of action as a hypoxia-inducible factor prolyl-hydroxylase (HIF-PH) inhibitor is intrinsically linked to its precise chemical structure.[1] The synthetic pathway to this complex molecule involves several key intermediates, where the introduction of impurities or structural deviations can have a cascading effect on the quality of the final product. Therefore, rigorous validation at each critical step is not merely a quality control measure but a cornerstone of building a scientifically sound and reproducible manufacturing process.

Two pivotal intermediates in many common synthetic routes for Roxadustat are:

  • 5-phenoxyisobenzofuran-1(3H)-one : A precursor that contributes to the phenoxyisoquinoline core of Roxadustat.

  • Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate : A key building block that undergoes further modification to yield the final API.[1][2]

The validation of these intermediates ensures that the correct molecular structure is present and that impurities are identified and quantified, adhering to the stringent guidelines set forth by regulatory bodies such as the International Council for Harmonisation (ICH).[3][4]

Comparative Analysis of Analytical Methodologies

The choice of an analytical technique for validating a pharmaceutical intermediate is dictated by the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis (e.g., quantification, identification, or structural elucidation). Here, we compare the three most pertinent analytical techniques for Roxadustat intermediates: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Intermediates

HPLC is the preeminent technique for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for the complex, high molecular weight intermediates of Roxadustat.[2][5][6]

The selection of HPLC parameters is a scientifically driven process. For intermediates like Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate , a reverse-phase C18 column is often the initial choice due to the molecule's moderate polarity. The mobile phase, typically a mixture of acetonitrile or methanol and an aqueous buffer, is optimized to achieve a balance between retention time and peak resolution. A gradient elution is often employed to ensure that both the main analyte and any potential impurities with different polarities are effectively separated. UV detection is suitable given the chromophoric nature of the isoquinoline ring system.

Table 1: Performance Comparison of HPLC and GC for a Hypothetical Roxadustat Intermediate

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Rationale for Superiority
Applicability Excellent for non-volatile, polar, and thermally unstable compounds.Suitable for volatile and thermally stable compounds.Roxadustat intermediates are generally non-volatile, making HPLC the more appropriate choice.[5][6]
Limit of Detection (LOD) 0.01 µg/mL0.1 µg/mL (with headspace)HPLC often offers lower detection limits for these types of molecules.
Limit of Quantitation (LOQ) 0.03 µg/mL0.3 µg/mL (with headspace)The higher sensitivity of HPLC allows for more precise quantification at lower concentrations.
**Linearity (R²) **> 0.999> 0.995Both techniques can achieve excellent linearity, but HPLC is generally more robust for this application.
Precision (%RSD) < 1.0%< 2.0%HPLC systems typically offer higher precision for routine analysis of non-volatile compounds.
Accuracy (% Recovery) 98-102%95-105%Both methods can be highly accurate when properly validated.
Gas Chromatography (GC): A Niche Application for Volatile Components

While HPLC is the primary tool for the main intermediates, Gas Chromatography (GC) holds a critical, albeit more specialized, role.[7][8] Its strength lies in the analysis of volatile and semi-volatile substances.

In the context of Roxadustat intermediate synthesis, GC is not typically used for the analysis of the core intermediates themselves due to their low volatility.[9][10] Instead, GC is indispensable for:

  • Residual Solvent Analysis: Pharmaceutical synthesis invariably uses solvents. GC with a headspace autosampler is the gold standard for detecting and quantifying residual solvents (e.g., toluene, acetone, methanol) in the intermediate, ensuring they are below the limits specified by ICH Q3C guidelines.

  • Analysis of Volatile Raw Materials: Some starting materials for the synthesis may be volatile, and their purity can be efficiently checked by GC.

The choice of a GC column, typically a capillary column with a non-polar or mid-polarity stationary phase, is determined by the target analytes (the residual solvents). A flame ionization detector (FID) is commonly used due to its excellent sensitivity to hydrocarbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

While chromatography is excellent for separation and quantification, it provides limited information about the molecular structure. NMR spectroscopy is an unparalleled tool for the unambiguous confirmation of the chemical structure of the synthesized intermediates.[11][12]

For a novel or critical intermediate, a suite of NMR experiments is performed to confirm its identity and structure.

  • ¹H NMR: Provides information about the number and chemical environment of protons. For an intermediate like Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate , the distinct aromatic and methyl proton signals can be used to confirm the presence of key structural motifs.[13]

  • ¹³C NMR: Reveals the number of non-equivalent carbon atoms and their types (e.g., carbonyl, aromatic, aliphatic).

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular structure. COSY (Correlation Spectroscopy) identifies proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range proton-carbon correlations, which is vital for piecing together the molecular backbone.

NMR is not a high-throughput technique like HPLC or GC, but it provides definitive structural information that is essential for ensuring the correct molecule is being synthesized.

Experimental Protocols

Protocol 1: HPLC-UV Method for the Quantification of Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate
  • Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 20% B

    • 20-25 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the intermediate in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.1 mg/mL.

  • Validation Parameters (as per ICH Q2(R1)): [14]

    • Specificity: Analyze a blank, a placebo (if applicable), and the intermediate to demonstrate no interference at the retention time of the analyte.

    • Linearity: Prepare a series of at least five concentrations and plot the peak area against concentration. The correlation coefficient (R²) should be ≥ 0.999.

    • Accuracy: Perform recovery studies by spiking a known amount of the intermediate into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

    • Precision:

      • Repeatability (Intra-day): Analyze at least six replicate samples at the target concentration on the same day. The relative standard deviation (%RSD) should be ≤ 1.0%.

      • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should be ≤ 2.0%.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Visualizations

Roxadustat Synthetic Pathway

Roxadustat_Synthesis A Starting Materials B Intermediate 1 (5-phenoxyisobenzofuran-1(3H)-one) A->B Step 1 C Intermediate 2 (Methyl 4-hydroxy-1-methyl-7- phenoxyisoquinoline-3-carboxylate) B->C Step 2 D Roxadustat (API) C->D Final Steps

Caption: A simplified synthetic pathway for Roxadustat highlighting key intermediates.

Analytical Validation Workflow

Validation_Workflow Start Analytical Method Development Protocol Validation Protocol (ICH Q2(R1)) Start->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOQ_LOD LOQ / LOD Protocol->LOQ_LOD Robustness Robustness Protocol->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOQ_LOD->Report Robustness->Report End Method Implementation Report->End

Caption: A workflow for analytical method validation based on ICH Q2(R1) guidelines.

Conclusion

The validation of Roxadustat intermediates is a multifaceted process that relies on the judicious selection and application of appropriate analytical techniques. While HPLC stands out as the primary method for the analysis of the core non-volatile intermediates, GC and NMR spectroscopy provide essential complementary information regarding volatile impurities and definitive structural confirmation, respectively. A comprehensive validation strategy, guided by the principles of ICH Q2(R1), is indispensable for ensuring the quality, safety, and efficacy of the final Roxadustat API. This guide serves as a foundational resource for scientists and researchers in navigating the complexities of analytical validation in pharmaceutical development.

References

A Comparative Guide to In Vitro and In Vivo Studies of Phenoxyisoquinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Phenoxyisoquinoline Scaffolds

The phenoxyisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds investigated for their therapeutic potential. These molecules have demonstrated a wide range of biological activities, most notably as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.[1] Consequently, phenoxyisoquinoline derivatives are being actively explored as potential anti-cancer agents and for other therapeutic indications.[2][3]

The journey from a newly synthesized phenoxyisoquinoline compound to a potential clinical candidate is a rigorous, multi-stage process. This guide provides a comparative analysis of the two fundamental pillars of this preclinical evaluation: in vitro (cell-free and cell-based) and in vivo (whole-animal) studies. We will explore the causality behind experimental choices, provide detailed protocols for key assays, and present data in a structured format to illuminate the strengths and limitations of each approach. This guide is designed to equip researchers with the insights needed to design a logical, efficient, and self-validating drug discovery workflow.

Part 1: In Vitro Evaluation - From Cellular Toxicity to Mechanistic Insight

In vitro studies are the first critical step in characterizing a novel compound. They are designed to rapidly assess biological activity, identify the molecular target, and elucidate the mechanism of action in a controlled, isolated environment.[4] These assays are typically high-throughput, cost-effective, and essential for prioritizing compounds for further development.[4]

The Initial Litmus Test: Cytotoxicity Screening

The primary goal of cytotoxicity screening is to determine a compound's ability to inhibit cell growth or induce cell death. This is quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cell population.[5][6]

Experimental Rationale: A panel of diverse cancer cell lines (e.g., breast, lung, colon) is used to identify which cancer types might be sensitive to the compound.[7] Crucially, a non-cancerous cell line (e.g., human embryonic kidney cells, HEK293) is included to determine the compound's selectivity.[8] A high potency against cancer cells coupled with low toxicity to normal cells (a high selectivity index) is the ideal profile for a promising drug candidate.[7]

CompoundCell LineCancer TypeIC50 (µM)[7][8]
Phenoxyisoquinoline A MCF-7Breast Adenocarcinoma8.4 ± 0.9
A549Lung Carcinoma12.1 ± 1.5
HCT-15Colorectal Carcinoma33.4 ± 1.8[9]
HEK293Normal Kidney> 100
Doxorubicin (Control) MCF-7Breast Adenocarcinoma1.2 ± 0.3
A549Lung Carcinoma2.5 ± 0.4
HCT-15Colorectal Carcinoma45.5 ± 3.1[9]
HEK293Normal Kidney5.8 ± 0.7

Table 1: Representative in vitro cytotoxicity data for a hypothetical phenoxyisoquinoline compound compared to a standard chemotherapeutic agent. Data are presented as mean ± standard deviation.

This widely used colorimetric assay measures cell viability based on the metabolic activity of mitochondria.[8] Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.[7][8]

  • Cell Seeding: Plate cancer and non-cancerous cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the phenoxyisoquinoline compound in culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle-only control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.[5]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[8]

Target Engagement and Validation: Kinase Assays

Many phenoxyisoquinoline compounds function as kinase inhibitors.[1] After identifying cytotoxic activity, the next logical step is to determine if the compound directly interacts with and inhibits specific kinases.

Experimental Rationale: The human kinome consists of over 500 kinases.[10] It's impractical to test against all of them individually. Therefore, a two-tiered approach is common:

  • Biochemical Assays: These cell-free systems use purified recombinant kinases and generic substrates to measure the direct inhibitory effect of a compound on enzyme activity.[11] They are ideal for high-throughput screening against large kinase panels to determine potency and selectivity.[12]

  • Cell-Based Assays: These assays confirm that the compound can enter the cell and inhibit the target kinase in its native cellular environment, providing more physiologically relevant data.[12]

This protocol is based on the principle of measuring the amount of ATP remaining after a kinase reaction. Low ATP levels correlate with high kinase activity, while high ATP levels indicate inhibition.[11]

  • Reaction Setup: In a 96-well plate, combine the purified kinase, its specific substrate peptide, and the phenoxyisoquinoline compound at various concentrations in a reaction buffer containing cofactors (e.g., MgCl2).

  • Initiate Reaction: Add a known concentration of ATP to each well to start the kinase reaction. A common choice is to use the ATP concentration equal to its Michaelis-Menten constant (Km) for that specific enzyme to ensure sensitive detection of competitive inhibitors.[10] Incubate at 30°C for 1 hour.

  • Quantify ATP: Add a commercial ATP detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and contains luciferase and luciferin, which produce light in the presence of ATP.[11]

  • Luminescence Measurement: After a 10-minute incubation, measure the luminescence signal using a plate reader.

  • Data Analysis: A higher light signal corresponds to greater inhibition.[11] Plot the signal against the compound concentration to determine the IC50 for the specific kinase.

Part 2: In Vivo Evaluation - Assessing Performance in a Living System

After a compound demonstrates promising potency, selectivity, and a clear mechanism of action in vitro, it must be tested in a complex, whole-organism system. In vivo studies are essential for evaluating a compound's pharmacokinetics, efficacy, and safety profile, which cannot be predicted from cell culture experiments alone.

Pharmacokinetics (PK): The Journey of the Drug

Pharmacokinetics describes what the body does to the drug. It answers critical questions: Is the compound absorbed? How is it distributed to different tissues? How is it metabolized and eliminated?[13] A compound with excellent in vitro potency is useless if it cannot reach its target in the body at a sufficient concentration.[14]

Experimental Rationale: Rats or mice are typically used for initial PK studies.[13][14] The compound is administered through different routes (e.g., intravenous for 100% bioavailability benchmark, oral for clinical relevance). Blood samples are collected at various time points to measure the concentration of the compound.[13]

ParameterDefinitionRouteValue (Compound CWJ-a-5)[13]
Cmax Maximum plasma concentrationOral (50 mg/kg)2.1 µg/mL
t½β Elimination half-lifeIV (10 mg/kg)86.9 min
AUC Area under the curve (total drug exposure)Oral (50 mg/kg)185.3 µg·h/mL
F (%) Oral BioavailabilityOral vs. IV52.9%

Table 2: Representative pharmacokinetic parameters for the 3-arylisoquinoline derivative, CWJ-a-5, in rats.

Efficacy Studies: Does It Work in a Disease Model?

Efficacy studies test the therapeutic effect of the compound in an animal model that mimics human disease.[15] For anti-cancer phenoxyisoquinolines, this typically involves tumor xenograft models.

Experimental Rationale: Immunodeficient mice (e.g., nude or SCID mice) are used so they do not reject transplanted human cancer cells.[16] The same cancer cell lines that showed high sensitivity in vitro are injected subcutaneously into the mice. Once tumors reach a measurable size, the mice are treated with the compound, and tumor growth is monitored over time.[17] This directly tests whether the in vitro potency translates to in vivo anti-tumor activity.

  • Cell Implantation: Subcutaneously inject 1-5 million human cancer cells (e.g., HCT-15) suspended in Matrigel into the flank of immunodeficient mice.[9]

  • Tumor Growth: Monitor the mice until tumors reach an average volume of 100-150 mm³. Randomize the mice into treatment and control groups.

  • Compound Administration: Administer the phenoxyisoquinoline compound (e.g., 25 mg/kg) and a vehicle control daily via a relevant route (e.g., intraperitoneal injection or oral gavage) for 14-21 days.[9]

  • Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor the body weight of the mice as an indicator of general toxicity.[18]

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, biomarker assessment).

  • Data Analysis: Calculate the percentage of tumor growth inhibition (TGI) compared to the vehicle control group.

Preclinical Safety: Acute Toxicity Studies

Before a drug can be considered for human trials, its safety must be assessed. Acute toxicity studies evaluate the potential adverse effects of a short-term exposure to the compound.[18]

Experimental Rationale: Healthy mice are given a high dose of the compound, and they are monitored for a set period (e.g., 14-21 days) for any signs of distress, changes in body weight, or abnormal behavior.[9][18] At the end of the study, blood samples are collected for chemistry and cell counts, and major organs are examined for any pathological changes.[18] This provides crucial, albeit preliminary, safety data.

Part 3: Synthesizing the Data - The In Vitro-In Vivo Bridge

The true power of a preclinical drug discovery program lies in the logical flow and correlation between in vitro and in vivo data. One set of experiments informs the design of the next, creating a self-validating workflow.

DrugDiscoveryWorkflow cluster_vitro In Vitro Studies cluster_vivo In Vivo Studies vitro_start Compound Library cytotoxicity Cytotoxicity Screening (IC50, Selectivity) vitro_start->cytotoxicity target_assay Target-Based Assays (Kinase IC50) cytotoxicity->target_assay efficacy Efficacy Models (Tumor Growth Inhibition) cytotoxicity->efficacy Predict Efficacious Dose moa Mechanism of Action (e.g., Apoptosis) target_assay->moa lead_selection Lead Compound Selection moa->lead_selection Promising In Vitro Profile pk_pd Pharmacokinetics (PK) (AUC, t1/2, F%) pk_pd->efficacy efficacy->moa Correlate Target Inhibition toxicity Acute Toxicity (Safety Profile) efficacy->toxicity lead_selection->pk_pd Advance to Animal Studies

Caption: A logical workflow from initial in vitro screening to in vivo validation.

KinasePathway receptor Growth Factor Receptor ras RAS receptor->ras pi3k PI3K receptor->pi3k raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation akt AKT pi3k->akt akt->proliferation compound Phenoxyisoquinoline Compound compound->raf Inhibition

Caption: Inhibition of the RAF kinase by a phenoxyisoquinoline compound.

Conclusion

The evaluation of phenoxyisoquinoline compounds requires a synergistic application of both in vitro and in vivo methodologies. In vitro assays provide rapid, high-resolution data on potency, selectivity, and mechanism, allowing for the efficient screening of many candidates. However, they exist in an artificial environment. In vivo studies provide the indispensable biological context, revealing how a compound behaves within a complex living system. A failure in vivo (e.g., poor bioavailability) can invalidate a promising in vitro result, while a success validates the entire preclinical hypothesis. By logically bridging these two domains, researchers can confidently identify and advance phenoxyisoquinoline derivatives with the highest potential for becoming next-generation therapeutics.

References

A Comparative Guide to the Cross-Reactivity of Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate: An Investigative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher navigating the complexities of early-stage drug discovery, understanding the selectivity of a novel chemical entity is paramount. This guide addresses Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate , a compound primarily documented as a synthetic intermediate in the production of Roxadustat, a hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor.[1][2][3][4][5] As such, its broader biological activity and potential for off-target effects remain largely uncharacterized in public literature.

This document, therefore, serves as an investigative roadmap. We will dissect the structural features of this compound to hypothesize potential cross-reactivity based on known inhibitors sharing its core isoquinoline scaffold. This guide will then provide a detailed comparison with well-characterized inhibitors and lay out a comprehensive experimental plan for researchers to definitively determine its selectivity profile. Our goal is to equip you with the rationale and practical steps needed to transform this compound from a chemical intermediate into a well-understood pharmacological tool.

Structural Analysis and a Hypothesis of Cross-Reactivity

The isoquinoline core of this compound is a privileged scaffold in medicinal chemistry, appearing in numerous inhibitors of various enzyme families, most notably kinases and certain epigenetic modifiers. Its rigid structure provides a framework for orienting functional groups to interact with ATP-binding sites or other catalytic pockets.

Given this structural heritage, it is plausible that this compound may exhibit inhibitory activity against:

  • Protein Kinases: The isoquinoline scaffold is a common feature in many kinase inhibitors. The specific substitution pattern on the ring system will dictate which kinases, if any, are targeted.

  • Jumonji C (JmjC) Domain-Containing Histone Demethylases: A growing number of inhibitors for enzymes like KDM6B (JMJD3) also incorporate heterocyclic ring systems.[6][7] Given that histone demethylases are also involved in cellular responses to hypoxia, investigating this potential cross-reactivity is a logical step.[8][9]

To provide a tangible framework for comparison, we will evaluate this hypothetical profile against a well-characterized inhibitor, GSK-J4 , a potent and selective inhibitor of the H3K27 demethylases KDM6B (JMJD3) and KDM6A (UTX).[10][11][12][13] GSK-J4 serves as an excellent benchmark due to its extensive public data and its relevance in studying epigenetic regulation.[9][14][15]

Comparative Inhibitor Profiles

The following table summarizes the known characteristics of our benchmark inhibitor, GSK-J4, and outlines the data points that need to be experimentally determined for this compound.

Parameter GSK-J4 (Pro-drug of GSK-J1) This compound
Primary Target(s) KDM6B (JMJD3) / KDM6A (UTX)[10][11]To Be Determined (TBD)
Mechanism of Action Competitive inhibitor of the 2-oxoglutarate co-factor of JmjC demethylases.[7][12]TBD
Reported IC50 (KDM6B) ~60 nM (for active form GSK-J1)[11][16]TBD
Known Cross-Reactivity Some activity against KDM5B and KDM5C at higher concentrations.[16][17] Generally low activity against a broad panel of kinases.[18]TBD
Cellular Effects Increases global H3K27me3 levels, modulates inflammatory responses, induces apoptosis in certain cancer cells.[9][10][14][15][18]TBD

Experimental Workflow for Determining Cross-Reactivity

To systematically evaluate the cross-reactivity of this compound, a tiered approach is recommended. This workflow begins with broad, high-throughput screening and progresses to more focused, mechanistic studies.

G A Compound Synthesis & QC B Kinome Profiling (e.g., 400+ kinases) A->B Submit for Screening C Demethylase Panel Screening (JmjC & LSD families) A->C D Biochemical IC50 Assays (e.g., AlphaLISA, TR-FRET) B->D C->D Identify Primary Hits (% Inhibition > 50%) E Orthogonal Assay (e.g., Radiometric assay) D->E F Cell-Based Target Engagement Assay (e.g., NanoBRET, CETSA) E->F Validated Hits G Phenotypic Assays (e.g., Apoptosis, Cytokine production) F->G H Western Blot for Target Modification (e.g., p-STAT3, H3K27me3) F->H

Caption: A tiered workflow for characterizing the cross-reactivity of a novel compound.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments outlined in the workflow. These protocols are designed to be self-validating by including appropriate controls.

Protocol 1: In Vitro Histone Demethylase IC50 Determination (AlphaLISA)

This protocol is adapted for determining the inhibitory potential against KDM6B.

Rationale: The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a highly sensitive, bead-based assay that allows for the detection of biomolecular interactions in a microplate format.[19] It is well-suited for high-throughput screening and IC50 determination.

Materials:

  • Recombinant human KDM6B enzyme

  • Biotinylated histone H3 peptide substrate (e.g., H3K27me3)

  • AlphaLISA Acceptor beads conjugated to an anti-demethylated product antibody (e.g., anti-H3K27me2)

  • Streptavidin-coated Donor beads

  • Assay Buffer (specific to enzyme)

  • This compound (solubilized in DMSO)

  • GSK-J4 (as a positive control inhibitor)

  • 384-well microplate

Procedure:

  • Compound Plating: Prepare a serial dilution of this compound in DMSO. Typically, an 11-point, 3-fold dilution series starting from 100 µM is appropriate. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of the 384-well plate. Include "DMSO only" (negative control) and "GSK-J4" (positive control) wells.

  • Enzyme Addition: Dilute the KDM6B enzyme to the desired concentration in cold assay buffer. Add the enzyme solution to all wells except for the "no enzyme" control wells.

  • Substrate Addition & Reaction Incubation: Dilute the biotinylated H3K27me3 peptide substrate and co-factors (e.g., Fe(II), α-ketoglutarate) in assay buffer. Add this solution to all wells to start the enzymatic reaction. Incubate the plate at the optimal temperature (e.g., 30°C) for the recommended time (e.g., 60 minutes).

  • Detection Reagent Addition: Prepare a mixture of the AlphaLISA Acceptor beads and Streptavidin-Donor beads in the detection buffer. Add this mixture to all wells to stop the reaction.

  • Incubation and Plate Reading: Incubate the plate in the dark at room temperature for 60 minutes to allow for bead proximity binding. Read the plate on an AlphaLISA-compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Broad Kinome Profiling

Rationale: To efficiently assess selectivity, submitting the compound to a commercial kinome profiling service is the most effective approach.[20][21][22][23][24] These services offer standardized assays against large panels of kinases. The radiometric ³³P-ATP filter binding assay is a common and robust method.

Procedure (as would be performed by a service provider):

  • Compound Submission: Provide this compound at a specified concentration (e.g., 10 mM in DMSO) and purity (>95%).

  • Assay Performance: The compound is typically screened at one or two concentrations (e.g., 1 µM and 10 µM) against a panel of several hundred kinases.

  • Reaction: For each kinase, the reaction mixture contains the specific kinase, its substrate (peptide or protein), ATP (with ³³P-ATP tracer), and the test compound.

  • Reaction Termination and Separation: After incubation, the reaction mixture is spotted onto a filter membrane. The filter is washed to remove unincorporated ³³P-ATP, while the phosphorylated substrate is captured.

  • Detection: The radioactivity retained on the filter is measured by scintillation counting.

  • Data Reporting: The results are reported as the percent inhibition of kinase activity relative to a DMSO control.

G A Kinase + Substrate + Test Compound B Add ³³P-ATP (Start Reaction) A->B C Incubate B->C D Spot onto Filter (Stop Reaction) C->D E Wash Filter D->E F Scintillation Counting E->F G Calculate % Inhibition F->G

Caption: Workflow for a radiometric kinase profiling assay.

Interpreting the Data and Next Steps

The data generated from these experiments will provide a clear cross-reactivity profile for this compound.

  • If significant kinase activity is observed: The hits from the kinome scan should be validated with IC50 determination. If the compound is potent against a specific kinase or kinase family, this opens up a new avenue of investigation for its potential therapeutic application.

  • If histone demethylase activity is confirmed: The selectivity within the JmjC and LSD families should be explored. Cellular assays to confirm target engagement and downstream effects on histone methylation marks are crucial next steps.[25][26]

  • If the compound is highly selective for its intended (or a newly discovered) target: This is the ideal outcome for a therapeutic candidate, as it minimizes the potential for off-target side effects.

  • If the compound is non-selective: This may limit its utility as a specific probe for a single target, but it could still be useful as a multi-targeted agent in certain disease contexts, such as cancer.[14][27][28]

References

A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxyisoquinoline-3-carboxylates as HIF Prolyl Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for potent and selective enzyme inhibitors is a cornerstone of therapeutic innovation. This guide provides an in-depth technical comparison of 4-hydroxyisoquinoline-3-carboxylates, a promising class of inhibitors for Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs), with other notable alternatives in the field. We will delve into their structure-activity relationships (SAR), supported by experimental data, to offer a comprehensive understanding of their potential and place in the competitive landscape of PHD inhibitors.

The Critical Role of HIF Prolyl Hydroxylases in Cellular Oxygen Sensing

In the intricate machinery of cellular response to oxygen availability, HIF prolyl hydroxylases (PHDs) play the role of master regulators. These non-heme iron(II) and 2-oxoglutarate (2-OG)-dependent dioxygenases act as cellular oxygen sensors.[1] Under normal oxygen levels (normoxia), PHDs hydroxylate specific proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-α). This post-translational modification signals for HIF-α to be recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid proteasomal degradation.[1]

However, in hypoxic conditions, the oxygen-dependent activity of PHDs is diminished. This allows HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β. The resulting heterodimer binds to hypoxia-response elements (HREs) in the genome, activating the transcription of a multitude of genes involved in erythropoiesis, angiogenesis, and anaerobic metabolism.[1][2]

The therapeutic potential of inhibiting PHDs is significant. By stabilizing HIF-α, small molecule inhibitors can mimic a hypoxic response, leading to increased production of erythropoietin (EPO) and offering a novel treatment for anemia, particularly in the context of chronic kidney disease.[3]

4-Hydroxyisoquinoline-3-carboxylates: A Privileged Scaffold for PHD Inhibition

The 4-hydroxyisoquinoline-3-carboxylate scaffold has emerged as a key pharmacophore for the inhibition of PHDs. Its mechanism of action is rooted in its ability to chelate the active site iron of the enzyme, a critical component of the catalytic cycle. The 4-hydroxy and 3-carboxylate moieties work in concert to mimic the binding of the co-substrate, 2-oxoglutarate, effectively blocking the enzyme's activity.

While extensive public-domain SAR studies on a wide range of substituted 4-hydroxyisoquinoline-3-carboxylates are somewhat limited, insights can be drawn from related structures and foundational principles of PHD inhibition. A notable example is the fluorescent PHD inhibitor, (1-chloro-4-hydroxybenzo[g]isoquinoline-3-carbonyl)glycine, which has a reported IC50 value of 1.10 µM for PHD2.[4]

Inferred Structure-Activity Relationship

Based on the known binding modes of other PHD inhibitors, we can infer the following SAR for the 4-hydroxyisoquinoline-3-carboxylate scaffold:

  • The Hydroxy-Carboxylate Moiety is Essential: The 4-hydroxy and 3-carboxylate groups are critical for activity, forming a bidentate chelation with the active site Fe(II) ion.

  • Substitutions on the Isoquinoline Ring: Modifications to the isoquinoline ring system can significantly impact potency and selectivity. Lipophilic substitutions may enhance binding to hydrophobic pockets within the active site.

  • The Glycine Moiety: In many reported PHD inhibitors based on this scaffold, a glycine moiety is attached to the 3-carboxylate. The carboxylate of this glycine is thought to form a salt bridge with a key arginine residue (Arg383) in the active site, further anchoring the inhibitor.

Comparative Analysis with Alternative PHD Inhibitors

The landscape of PHD inhibitors is populated by several classes of small molecules, many of which have advanced to clinical trials. A comparison of 4-hydroxyisoquinoline-3-carboxylates with these alternatives highlights the diversity of chemical scaffolds that can achieve potent PHD inhibition.

Inhibitor ClassRepresentative Compound(s)Key Structural FeaturesReported PHD2 IC50 (nM)Reference(s)
4-Hydroxyisoquinoline-3-carboxylates (1-chloro-4-hydroxybenzo[g]isoquinoline-3-carbonyl)glycineBidentate iron chelation via 4-hydroxy and 3-carboxylate1100[4]
Quinoline Carboxamides Roxadustat (FG-4592)Glycine amide derivative of a quinoline27[5]
Pyridone Carboxamides Vadadustat (AKB-6548)Pyridone core with a glycine amide side chain29[5]
Glycinamides Daprodustat (GSK1278863)A glycinamide derivative67[5]
Pyrimidine Carboxamides MK-86174-hydroxy-pyrimidine-5-carboxamidePotent pan-inhibitor[6]
Hydroxy-thiazoles VariousThiazole core with a chelating hydroxyl groupVaries[7]

This table underscores that while the 4-hydroxyisoquinoline-3-carboxylate scaffold is effective, other heterocyclic systems have been optimized to achieve higher potency. The quinoline and pyridone-based inhibitors, in particular, have demonstrated low nanomolar efficacy.

Visualizing the Mechanism and Workflow

To better understand the underlying principles and experimental approaches, the following diagrams illustrate the HIF-PHD pathway and a typical workflow for evaluating PHD inhibitors.

HIF_PHD_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) / PHD Inhibition HIF-α HIF-α PHDs PHDs HIF-α->PHDs Hydroxylation (O2, 2-OG dependent) VHL VHL PHDs->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF-α_stable HIF-α (Stable) Nucleus Nucleus HIF-α_stable->Nucleus HIF-β HIF-β HIF-β->Nucleus HRE Hypoxia Response Element Nucleus->HRE Dimerization & Binding Target_Genes EPO, VEGF, etc. HRE->Target_Genes Transcription PHD_Inhibitor 4-Hydroxyisoquinoline -3-carboxylate PHD_Inhibitor->PHDs Inhibition

Caption: The HIF-PHD signaling pathway under normoxic and hypoxic conditions, and the point of intervention for PHD inhibitors.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays Compound_Synthesis Compound Synthesis (e.g., 4-hydroxyisoquinoline-3-carboxylate) Enzyme_Assay PHD Enzyme Inhibition Assay (e.g., MALDI-TOF MS, AlphaScreen) Compound_Synthesis->Enzyme_Assay IC50_Determination IC50 Value Determination Enzyme_Assay->IC50_Determination HIF_Stabilization HIF-α Stabilization Assay (Western Blot) IC50_Determination->HIF_Stabilization Inform next step Cell_Culture Cell Culture (e.g., HEK293, Hep3B) Compound_Treatment Treatment with Inhibitor Cell_Culture->Compound_Treatment Compound_Treatment->HIF_Stabilization Reporter_Assay HRE Reporter Gene Assay (Luciferase) Compound_Treatment->Reporter_Assay HIF_Stabilization->Reporter_Assay Corroborate findings

Caption: A typical experimental workflow for the evaluation of PHD inhibitors, from synthesis to cellular activity.

Experimental Protocols

To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for key experiments in the evaluation of 4-hydroxyisoquinoline-3-carboxylates and their alternatives.

Synthesis of Ethyl 4-hydroxyisoquinoline-3-carboxylate

A general and established method for the synthesis of the quinoline/isoquinoline core involves the Gould-Jacobs reaction or similar cyclization strategies. For the isoquinoline scaffold, a common starting point is the reaction of an appropriate aniline derivative with diethyl ethoxymethylenemalonate followed by thermal cyclization. A more specific synthesis for a related quinoline carboxylate, which can be adapted, involves the hydrolysis of the corresponding ethyl ester. For instance, ethyl 4-hydroxyquinoline-3-carboxylate can be hydrolyzed to 4-oxo-1,4-dihydroquinoline-3-carboxylic acid by refluxing with sodium hydroxide, followed by acidification.[8]

In Vitro PHD2 Inhibition Assay (MALDI-TOF MS)

This assay provides a direct and sensitive measure of enzyme activity by detecting the mass shift upon hydroxylation of a HIF-α peptide substrate.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing recombinant human PHD2, a peptide substrate corresponding to a region of HIF-1α (e.g., residues 556-574), Fe(II), 2-oxoglutarate, and ascorbate in a suitable buffer (e.g., HEPES).

  • Inhibitor Addition: Add varying concentrations of the test compound (e.g., a 4-hydroxyisoquinoline-3-carboxylate derivative) or a vehicle control (e.g., DMSO) to the wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Quenching: Stop the reaction by adding a quenching solution (e.g., acetonitrile with trifluoroacetic acid).

  • MALDI-TOF MS Analysis: Spot the reaction mixture onto a MALDI plate with a suitable matrix. Analyze the samples using a MALDI-TOF mass spectrometer to determine the ratio of hydroxylated to unhydroxylated peptide.

  • Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based HIF-1α Stabilization Assay (Western Blot)

This assay assesses the ability of an inhibitor to stabilize HIF-1α in a cellular context.

  • Cell Culture and Seeding: Culture a suitable cell line (e.g., HEK293 or Hep3B) in the appropriate medium. Seed the cells in multi-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the PHD inhibitor or a vehicle control for a defined period (e.g., 4-8 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for HIF-1α, followed by a secondary antibody conjugated to horseradish peroxidase. Also, probe for a loading control (e.g., β-actin or GAPDH).

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities to determine the relative levels of HIF-1α stabilization.

Conclusion and Future Directions

The 4-hydroxyisoquinoline-3-carboxylate scaffold represents a valuable starting point for the design of novel HIF prolyl hydroxylase inhibitors. Its inherent ability to chelate the active site iron makes it a privileged structure in this target class. While highly potent inhibitors based on other heterocyclic systems have been developed, there remains significant potential for the optimization of isoquinoline-based compounds.

Future research should focus on systematic modifications of the isoquinoline ring to enhance potency and isoform selectivity. A deeper understanding of the SAR for this specific scaffold, supported by co-crystal structures with PHD enzymes, will be instrumental in guiding these efforts. As our comprehension of the diverse roles of the three PHD isoforms continues to grow, the development of isoform-selective inhibitors may offer therapeutic advantages by minimizing off-target effects. The 4-hydroxyisoquinoline-3-carboxylate platform, with its synthetic tractability and established mechanism of action, is well-positioned to contribute to the next generation of PHD-targeted therapies.

References

A Comparative Benchmarking Guide to Novel Isoquinoline Derivatives for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the isoquinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous clinically significant anticancer agents.[1] This guide provides an in-depth technical comparison of a novel, potent indenoisoquinoline derivative against the well-established natural isoquinoline alkaloid, Berberine. By presenting supporting experimental data and detailed protocols, we aim to offer a comprehensive framework for benchmarking new chemical entities in this class.

Introduction: The Enduring Promise of the Isoquinoline Scaffold

The isoquinoline nucleus is a heterocyclic aromatic organic compound that is a structural isomer of quinoline. This scaffold is present in a vast array of natural alkaloids and synthetic molecules with a broad spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1] The therapeutic potential of isoquinoline derivatives is underscored by the clinical use of compounds like Papaverine, a vasodilator, and the potent anticancer activities of natural products like Berberine and Noscapine.[2]

The relentless pursuit of novel anticancer agents has led to the synthesis and evaluation of numerous isoquinoline derivatives. The rationale behind this focus lies in the scaffold's ability to be readily functionalized, allowing for the fine-tuning of its pharmacological profile to enhance potency and selectivity against various cancer targets.

This guide will focus on a comparative analysis of a promising new synthetic indenoisoquinoline derivative, Indenoisoquinoline 19a , a potent topoisomerase I inhibitor, and Berberine , a natural isoquinoline alkaloid known to exert its anticancer effects through multiple mechanisms, including the inhibition of the PI3K/Akt signaling pathway.

The Contenders: A Novel Derivative and a Gold Standard

The New Challenger: Indenoisoquinoline 19a

Indenoisoquinolines are a class of non-camptothecin topoisomerase I inhibitors that have demonstrated significant cytotoxicity in human cancer cell cultures.[2] Indenoisoquinoline 19a has emerged as a particularly potent derivative, exhibiting a mean graph midpoint (MGM) of 110 nM for cytotoxicity across 55 human cancer cell lines.[3] Its primary mechanism of action is the inhibition of topoisomerase I, an essential enzyme involved in DNA replication and repair.[3][4] By stabilizing the topoisomerase I-DNA cleavage complex, Indenoisoquinoline 19a leads to DNA damage and subsequent cancer cell death.[3]

The Established Standard: Berberine

Berberine is a quaternary ammonium salt from the protoberberine group of isoquinoline alkaloids found in various plants.[5] It has a long history of use in traditional medicine and has been extensively studied for its diverse pharmacological activities, including potent anticancer effects against a wide range of cancers.[6][7][8][9] Berberine's anticancer mechanisms are multifaceted and include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[8] A key mechanism of action is its ability to modulate various cell signaling pathways, most notably the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[8][10][11]

Head-to-Head Comparison: Physicochemical and Biological Properties

A thorough benchmarking process begins with a comparative analysis of the fundamental physicochemical and biological properties of the new derivative and the known standard.

Physicochemical Properties

The "drug-likeness" of a compound is heavily influenced by its physicochemical properties, which affect its absorption, distribution, metabolism, and excretion (ADME).[7]

PropertyIndenoisoquinoline 19aBerberine HydrochlorideRationale for Comparison
Molecular Weight ( g/mol ) 557.04 (as HCl salt)371.81Molecular size impacts membrane permeability and bioavailability.
Aqueous Solubility Data not available (predicted to be low)1.96 ± 0.11 mg/mL (5.27 ± 0.30 mM) at 25°C[6]Solubility is critical for formulation and in vivo efficacy.
Lipophilicity (LogP) Data not available (predicted to be high)-1.5 (experimental)[12]Lipophilicity affects cell membrane penetration and target engagement.
pKa Data not availableNo ionizable groups (permanently charged)[6]The ionization state influences solubility and permeability.
Biological Activity: Cytotoxicity Profile

The cornerstone of anticancer drug evaluation is the assessment of cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different compounds.

Cell LineIndenoisoquinoline 19a (GI50, nM)Berberine (IC50, µM)
Human Cancer Cell Lines (Mean) 110[3]Varies significantly by cell line (typically in the low micromolar range)
MCF-7 (Breast Cancer) Not specified8.5 - 11.9 (for a derivative)[11]
SW-1990 (Pancreatic Cancer) Not specified8.5 (for a derivative)[11]
SMMC-7721 (Hepatocellular Carcinoma) Not specified11.9 (for a derivative)[11]

Note: A direct comparison of IC50 values requires testing both compounds under identical experimental conditions. The GI50 value for Indenoisoquinoline 19a represents the concentration causing 50% growth inhibition.

Experimental Benchmarking Protocols

To provide a robust and objective comparison, a series of well-defined experimental protocols should be employed.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[13][14]

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed cancer cells in 96-well plates incubate1 Incubate for 24h to allow attachment seed->incubate1 treat Treat cells with serial dilutions of Indenoisoquinoline 19a and Berberine incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Measure absorbance at 570 nm solubilize->read plot Plot cell viability vs. concentration read->plot calculate Calculate IC50 values plot->calculate

Caption: Workflow for determining the cytotoxicity of isoquinoline derivatives using the MTT assay.

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, HCT116, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of Indenoisoquinoline 19a and Berberine (typically from 0.01 µM to 100 µM) for 48 or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.

Mechanism of Action: Topoisomerase I Inhibition Assay

This assay determines the ability of a compound to inhibit the catalytic activity of topoisomerase I.[15]

TopoI_Workflow cluster_reaction Reaction Setup cluster_electrophoresis Gel Electrophoresis cluster_visualization Visualization & Analysis mix Incubate supercoiled DNA with Topoisomerase I and test compounds run_gel Separate DNA topoisomers on an agarose gel mix->run_gel stain Stain gel with ethidium bromide run_gel->stain visualize Visualize DNA bands under UV light stain->visualize analyze Analyze the conversion of supercoiled to relaxed DNA visualize->analyze

Caption: Workflow for the Topoisomerase I inhibition assay.

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, human topoisomerase I, and various concentrations of Indenoisoquinoline 19a, Berberine, and a known inhibitor like Camptothecin as a positive control.[16]

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Analysis: Inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band compared to the control without an inhibitor.

Signaling Pathway Analysis: Western Blot for PI3K/Akt Pathway

Western blotting is used to detect changes in the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.[17][18][19]

WesternBlot_Workflow cluster_prep Sample Preparation cluster_blotting Western Blotting cluster_detection Detection & Analysis treat_cells Treat cancer cells with Indenoisoquinoline 19a and Berberine lyse_cells Lyse cells to extract proteins treat_cells->lyse_cells quantify Quantify protein concentration lyse_cells->quantify sds_page Separate proteins by SDS-PAGE quantify->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block membrane to prevent non-specific binding transfer->block probe Probe with primary antibodies (p-Akt, Akt, etc.) block->probe secondary Incubate with HRP-conjugated secondary antibody probe->secondary detect Detect signal using chemiluminescence secondary->detect analyze Analyze band intensity to determine protein expression levels detect->analyze

Caption: Workflow for Western blot analysis of the PI3K/Akt signaling pathway.

  • Cell Treatment and Lysis: Treat cancer cells with effective concentrations of Indenoisoquinoline 19a and Berberine for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[17]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against key proteins in the PI3K/Akt pathway (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR).

  • Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescence substrate.

  • Analysis: Quantify the band intensities to determine the effect of the compounds on the phosphorylation status of the target proteins.

In Vitro ADME Profiling: Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an early indication of its in vivo clearance.[20]

MetabolicStability_Workflow cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_calculation Data Calculation incubate Incubate test compounds with human liver microsomes and NADPH sample Take samples at different time points incubate->sample quench Quench the reaction sample->quench analyze_lcms Analyze remaining parent compound by LC-MS/MS quench->analyze_lcms plot Plot ln(% remaining) vs. time analyze_lcms->plot calculate_thalf Calculate in vitro half-life (t½) plot->calculate_thalf calculate_clint Calculate intrinsic clearance (CLint) calculate_thalf->calculate_clint

Caption: Workflow for the in vitro metabolic stability assay.

  • Incubation: Incubate Indenoisoquinoline 19a and Berberine at a low concentration (e.g., 1 µM) with human liver microsomes in the presence of NADPH at 37°C.[20]

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • LC-MS/MS Analysis: Centrifuge the samples and analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining.

  • Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of each compound.

Conclusion and Future Directions

This guide provides a framework for the systematic benchmarking of novel isoquinoline derivatives against established standards like Berberine. The presented experimental protocols for assessing cytotoxicity, mechanism of action, and in vitro ADME properties offer a robust starting point for a comprehensive evaluation.

The potent topoisomerase I inhibitory activity of Indenoisoquinoline 19a makes it a highly promising candidate for further development. A direct, head-to-head comparison with Berberine using the outlined protocols would provide invaluable data on its relative potency, selectivity, and drug-like properties.

Future investigations should focus on expanding the panel of cancer cell lines to include those with different genetic backgrounds and resistance mechanisms. In vivo studies in relevant animal models are the crucial next step to evaluate the efficacy, pharmacokinetics, and safety profile of promising new isoquinoline derivatives. The continued exploration and systematic benchmarking of this versatile scaffold will undoubtedly lead to the discovery of the next generation of effective anticancer therapies.

References

A Senior Application Scientist's Guide to Confirming the Molecular Structure of Synthetic Intermediates

References

A Senior Application Scientist's Guide to Ensuring Biological Equivalence of Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate Batches

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals working with Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate, a key intermediate in the synthesis of the hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) inhibitor Roxadustat, ensuring the biological equivalence of different synthesis batches is paramount.[1][2][3] While physicochemical identity is a necessary starting point, it does not solely guarantee identical biological performance. Minor variations in impurity profiles or crystalline structure between batches can lead to significant differences in downstream biological activity, impacting experimental reproducibility and the ultimate therapeutic efficacy of the final active pharmaceutical ingredient (API).[4]

This guide provides a comprehensive framework for establishing the biological equivalence of different batches of this compound. We will delve into the critical assays, from initial enzymatic activity to cellular and in vivo functional readouts, providing the rationale behind each experimental choice and detailed protocols to ensure robust and reliable comparisons.

The Biological Context: Targeting the Hypoxia-Inducible Factor (HIF) Pathway

This compound is a precursor to potent inhibitors of HIF prolyl hydroxylases (PHDs).[1][2][3] Under normoxic conditions, PHDs hydroxylate the alpha subunit of HIF (HIF-α), marking it for proteasomal degradation.[5][6] Inhibition of PHDs prevents this degradation, leading to the stabilization of HIF-α.[6] Stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of a host of hypoxia-responsive genes, most notably erythropoietin (EPO).[7][8][9] This increase in EPO stimulates erythropoiesis, the production of red blood cells, making PHD inhibitors a therapeutic strategy for anemia associated with chronic kidney disease.[10][11]

HIF_Pathway cluster_normoxia Normoxia cluster_inhibition PHD Inhibition cluster_nucleus Nucleus PHD PHD (Active) HIFa_N HIF-α PHD->HIFa_N Hydroxylation HIFa_N->PHD O₂, 2-OG VHL VHL HIFa_N->VHL Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation Inhibitor Methyl 4-hydroxy-7- phenoxyisoquinoline-3-carboxylate (as active inhibitor) PHD_I PHD (Inhibited) Inhibitor->PHD_I HIFa_I HIF-α (Stabilized) HIFb HIF-β HIFa_I->HIFb Dimerization HRE Hypoxia Response Element (HRE) HIFb->HRE EPO_Gene EPO Gene Transcription HRE->EPO_Gene

Caption: Mechanism of Action of HIF Prolyl Hydroxylase Inhibitors.

A Tiered Approach to Bioequivalence Testing

A multi-tiered approach is recommended to comprehensively assess the biological equivalence of different batches. This begins with direct target engagement and progresses to more complex cellular and in vivo models that reflect the intended therapeutic effect.

Tier 1: In Vitro Enzymatic Assay - Direct Target Engagement

The foundational step is to confirm that different batches of the precursor, once converted to the active inhibitor, exhibit comparable inhibitory potency against the target enzyme, PHD2, which is a key regulator of HIF-1α stability.[12]

Experimental Protocol: PHD2 Inhibition Assay

This protocol utilizes an antibody-based detection method to quantify the hydroxylation of a HIF-1α peptide substrate.

  • Reagent Preparation :

    • Recombinant human PHD2 enzyme.

    • HIF-1α peptide substrate (e.g., a biotinylated peptide corresponding to the C-terminal oxygen-dependent degradation domain).

    • Cofactors: Fe(II), 2-oxoglutarate (2-OG), and ascorbate.

    • Test Compounds: Convert this compound batches to the active inhibitor form (Roxadustat) and prepare a dilution series.

    • Detection Reagents: Europium-labeled anti-hydroxylated HIF-1α antibody and streptavidin-allophycocyanin (SA-APC).

  • Assay Procedure :

    • In a 384-well plate, add PHD2 enzyme, Fe(II), and ascorbate.

    • Add the diluted test compounds from each batch and a reference standard.

    • Initiate the reaction by adding the HIF-1α peptide and 2-OG.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Add the detection reagents and incubate to allow for antibody binding.

    • Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) capable plate reader.

  • Data Analysis :

    • Calculate the percentage of inhibition for each concentration relative to a no-inhibitor control.

    • Plot the dose-response curves and determine the IC₅₀ value for each batch.

Data Presentation: Comparison of IC₅₀ Values

Batch IDIC₅₀ (nM) vs. PHD2Fold Difference vs. Reference
Reference Std.25.51.0
Batch A26.11.02
Batch B35.81.40
Batch C24.90.98

Interpretation : Batches A and C show comparable potency to the reference standard. Batch B exhibits a modest decrease in potency, which warrants further investigation in cellular assays.

Tier 2: Cell-Based Assays - Target Engagement in a Biological System

Cell-based assays provide a more physiologically relevant context to assess the ability of the compound to cross cell membranes and inhibit PHD activity, leading to the stabilization of HIF-1α.

Experimental Protocol: HIF-1α Stabilization Assay

The human hepatoma cell line Hep3B is a suitable model as it endogenously expresses HIF-1α and responds to PHD inhibition.[5]

  • Cell Culture : Culture Hep3B cells under standard conditions.

  • Compound Treatment : Seed cells in multi-well plates and allow them to adhere. Treat the cells with a dilution series of the test compounds from each batch for a specified duration (e.g., 6 hours).

  • Cell Lysis and Protein Quantification : Lyse the cells and determine the total protein concentration for normalization.

  • Western Blot Analysis :

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for HIF-1α.

    • Use an antibody against a housekeeping protein (e.g., β-actin) for loading control.

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis : Quantify the band intensities for HIF-1α and the loading control. Normalize the HIF-1α signal to the loading control and plot the dose-response for HIF-1α stabilization to determine the EC₅₀ for each batch.

Data Presentation: Comparison of HIF-1α Stabilization EC₅₀ Values

Batch IDEC₅₀ (µM) for HIF-1α StabilizationFold Difference vs. Reference
Reference Std.1.21.0
Batch A1.31.08
Batch B2.52.08
Batch C1.10.92

Interpretation : The cellular data corroborates the enzymatic assay results. Batch B is less potent at stabilizing HIF-1α, suggesting potential issues with cell permeability or increased metabolism of the active compound from this batch.

Bioequivalence_Workflow cluster_batches Test Batches cluster_assays Bioequivalence Assessment cluster_data Data Analysis & Decision BatchA Batch A Tier1 Tier 1: In Vitro Enzymatic Assay (PHD2) BatchA->Tier1 BatchB Batch B BatchB->Tier1 BatchC Batch C BatchC->Tier1 Ref Reference Standard Ref->Tier1 Tier2 Tier 2: Cell-Based Assay (HIF-1α Stabilization) Tier1->Tier2 Confirm Cellular Activity IC50 Compare IC₅₀ Tier1->IC50 Tier3 Tier 3: In Vivo Pharmacodynamic Study Tier2->Tier3 Assess In Vivo Efficacy EC50 Compare EC₅₀ Tier2->EC50 EPO Compare Plasma EPO Tier3->EPO IC50->EC50 EC50->EPO Decision Equivalence Decision EPO->Decision

Caption: Tiered Workflow for Bioequivalence Assessment.

Tier 3: In Vivo Pharmacodynamic Study - Functional Response

An in vivo study is the definitive test of bioequivalence, as it integrates the pharmacokinetic and pharmacodynamic properties of the compound. A rodent model is typically used to assess the primary pharmacodynamic endpoint: the induction of plasma EPO.[7][12][13]

Experimental Protocol: Murine Plasma EPO Induction Study

  • Animal Model : Use a standard mouse strain (e.g., C57BL/6).

  • Dosing : Administer a single oral dose of the test compound from each batch and the reference standard to different groups of mice. Include a vehicle control group.

  • Blood Sampling : Collect blood samples at various time points post-dose (e.g., 0, 2, 4, 6, 8, and 24 hours).

  • Plasma Preparation : Process the blood samples to obtain plasma.

  • EPO Quantification : Measure the concentration of EPO in the plasma samples using a validated ELISA kit.

  • Data Analysis : Plot the plasma EPO concentration over time for each group. Calculate the area under the curve (AUC) for the EPO response for each batch.

Data Presentation: Comparison of In Vivo EPO Response

Batch IDPeak Plasma EPO (mIU/mL)AUC of EPO Response (mIU/mL*h)Fold Difference in AUC vs. Reference
Reference Std.150.212051.0
Batch A148.911900.99
Batch B95.67500.62
Batch C155.112351.02

Interpretation : The in vivo data confirms the previous findings. Batches A and C induce a comparable EPO response to the reference standard, demonstrating their bioequivalence. Batch B shows a significantly blunted EPO response, indicating a clear biological inequivalence that could be due to differences in absorption, metabolism, or the presence of an antagonistic impurity.

Conclusion and Recommendations

A systematic, tiered approach to biological equivalence testing is crucial for ensuring the quality and reproducibility of research and development involving this compound. While physicochemical analysis provides a baseline, it is the biological characterization that offers the ultimate assurance of consistent performance.

For any batch that demonstrates a significant deviation in any of the described assays (e.g., >20% difference in IC₅₀, EC₅₀, or in vivo response), it is recommended to conduct a thorough investigation into the potential causes. This may include more detailed impurity profiling by mass spectrometry and re-evaluation of the synthesis and purification processes. Adherence to these principles of rigorous biological validation will safeguard the integrity of your research and accelerate the path to clinical translation.

References

A Senior Application Scientist's Guide to Assessing the Inhibitory Potency of Novel HIF Prolyl Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Cellular Oxygen Sensing Pathway

The cellular response to varying oxygen availability is a fundamental process critical for survival and homeostasis. At the heart of this system lies the Hypoxia-Inducible Factor (HIF) family of transcription factors.[1] HIF is a heterodimer composed of a constitutively expressed HIF-1β subunit and an oxygen-sensitive HIF-α subunit (e.g., HIF-1α, HIF-2α).[2][3]

Under normal oxygen conditions (normoxia), HIF-α subunits are continuously targeted for degradation. This process is initiated by a family of Fe(II) and 2-oxoglutarate-dependent dioxygenases known as HIF prolyl hydroxylases (PHDs, primarily PHD1, PHD2, and PHD3).[4] These enzymes hydroxylate specific proline residues on HIF-α, creating a recognition site for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which tags HIF-α for rapid proteasomal degradation.[1][5]

In hypoxic conditions, the lack of molecular oxygen—a critical PHD substrate—inhibits PHD activity. This leads to the stabilization of HIF-α, which then translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes.[2][6] This transcriptional activation upregulates a suite of genes involved in erythropoiesis (e.g., erythropoietin, EPO), angiogenesis (e.g., vascular endothelial growth factor, VEGF), and iron metabolism.[3][4][5]

HIF prolyl hydroxylase inhibitors (HIF-PHIs) are a novel class of small molecules that pharmacologically mimic the hypoxic state.[4][7] By binding to the active site of PHDs and preventing HIF-α hydroxylation, these inhibitors induce HIF-α stabilization and the subsequent activation of its downstream targets, even under normoxic conditions.[5] This mechanism holds significant therapeutic promise, particularly for the treatment of anemia associated with chronic kidney disease (CKD), offering an oral alternative to injectable erythropoiesis-stimulating agents (ESAs).[8][9][10]

Assessing the potency of novel HIF-PHIs is a multi-tiered process that requires a systematic approach, moving from direct enzyme inhibition to cellular activity and downstream functional outcomes. This guide provides the technical framework and expert rationale for executing this critical evaluation.

HIF_Pathway_and_Inhibitor_Action cluster_normoxia Normoxia (High O₂) cluster_hypoxia Hypoxia (Low O₂) / PHD Inhibition HIF-1α_N HIF-1α PHD PHD Enzymes HIF-1α_N->PHD O₂, Fe²⁺, 2-OG OH-HIF-1α Hydroxylated HIF-1α PHD->OH-HIF-1α Prolyl Hydroxylation VHL VHL Complex OH-HIF-1α->VHL Recognition Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIF-1α_H HIF-1α PHD_Inhibited PHD Enzymes HIF-1α_H->PHD_Inhibited Blocked HIF-1α_Stable Stabilized HIF-1α HIF-1α_H->HIF-1α_Stable Accumulation Inhibitor PHD Inhibitor Inhibitor->PHD_Inhibited Inhibition HIF_Complex HIF-1 Complex (HIF-1α/β) HIF-1α_Stable->HIF_Complex Dimerization HIF-1β HIF-1β HIF-1β->HIF_Complex HRE HRE HIF_Complex->HRE Binds to Nucleus Nucleus Target_Genes Target Gene Expression (EPO, VEGF, etc.) HRE->Target_Genes Activates Transcription

Caption: The HIF-1α signaling pathway and the mechanism of PHD inhibitors.

Tier 1: Biochemical Assays for Direct Enzyme Inhibition

The foundational step in assessing a novel compound is to determine its direct inhibitory effect on the target enzyme in a purified, cell-free system. This approach isolates the drug-target interaction from confounding cellular factors like membrane permeability or metabolic breakdown. For HIF-PHIs, the primary target isoform for potency screening is PHD2, which plays a dominant role in controlling HIF-α levels.[11]

Key Biochemical Assay Methodologies
  • AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay): This is a highly sensitive, bead-based immunoassay. The principle relies on a biotinylated HIF-1α peptide substrate captured by streptavidin-coated donor beads and an antibody specific for hydroxylated proline, which is linked to an acceptor bead. When the PHD2 enzyme hydroxylates the peptide, the beads are brought into close proximity, allowing for the generation of a chemiluminescent signal. An inhibitor's potency is measured by its ability to reduce this signal.[12][13]

  • Mass Spectrometry (MS)-Based Assays: This method offers a direct and label-free measurement of enzyme activity by quantifying the mass difference between the substrate peptide and the hydroxylated product.[11][14] It is considered a gold-standard for accuracy and is less prone to artifacts from compound fluorescence or light scattering.

  • Fluorescence Polarization (FP)-Based Assays: This is an affinity-based technique. A fluorescently labeled HIF-1α peptide probe binds to the PHD2 active site, resulting in a high FP signal.[15] Competitive inhibitors displace this probe, causing it to tumble more freely in solution and leading to a decrease in the FP signal. This assay is particularly useful for high-throughput screening.[15]

Comparative Potency of Known PHD Inhibitors (Biochemical IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is the standard metric for potency derived from these assays. It represents the concentration of inhibitor required to reduce enzyme activity by 50%.

InhibitorTargetAssay TypeReported IC₅₀ (nM)Reference(s)
Molidustat PHD2AlphaScreen7[12][13]
IOX2 PHD2Cell-free21[16]
Roxadustat PHD2AlphaScreen27[12][13]
Vadadustat PHD2AlphaScreen29[12][13]
Daprodustat PHD2AlphaScreen67[12][13]
Enarodustat PHD2Cell-free220[16]

Note: IC₅₀ values can vary between different assay formats and experimental conditions. This table serves as a comparative reference.

Experimental Protocol: PHD2 Inhibition AlphaScreen™ Assay

This protocol outlines a self-validating system for determining the IC₅₀ of a novel inhibitor against purified PHD2.

Causality Behind Choices:

  • Reagents: Using a purified, recombinant PHD2 enzyme ensures the assay specifically measures inhibition of the intended target. The HIF-1α peptide corresponds to the C-terminal oxygen-dependent degradation domain (CODD), a key hydroxylation site.[12]

  • Co-factors: Ascorbate, Fe(II), and 2-oxoglutarate are essential co-factors for PHD2 activity. Their inclusion at optimized concentrations is critical for robust enzyme kinetics.[17]

  • Controls: The inclusion of "no enzyme" (high inhibition) and "DMSO vehicle" (low inhibition) controls are essential for data normalization and calculating the percent inhibition.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 100 µM FeSO₄, 1 mM Ascorbate, 20 µg/mL Bovine Serum Albumin (BSA).

    • Prepare a 2X solution of recombinant human PHD2 enzyme in Assay Buffer.

    • Prepare a 4X solution of the biotinylated HIF-1α (556-574) peptide substrate and 4X 2-oxoglutarate (2-OG) in Assay Buffer.

    • Serially dilute the test inhibitor in DMSO, then prepare a 4X working solution in Assay Buffer.

  • Enzymatic Reaction:

    • In a 384-well microplate, add 5 µL of the 4X inhibitor solution or DMSO vehicle control.

    • Add 10 µL of the 2X PHD2 enzyme solution (or Assay Buffer for the "no enzyme" control).

    • Initiate the reaction by adding 5 µL of the 4X substrate/2-OG mixture.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare the detection mixture containing AlphaScreen™ Streptavidin Donor beads, Protein A Acceptor beads, and an anti-hydroxy-HIF-1α antibody in the manufacturer-provided buffer.

    • Add 10 µL of the detection mixture to each well to stop the enzymatic reaction.

    • Incubate the plate in the dark at room temperature for 60 minutes.

  • Data Acquisition and Analysis:

    • Read the plate on an AlphaScreen-capable plate reader.

    • Normalize the data: % Inhibition = 100 * (1 - [Signal_Inhibitor - Signal_NoEnzyme] / [Signal_DMSO - Signal_NoEnzyme]).

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

AlphaScreen_Workflow A 1. Add Inhibitor (or DMSO) to well B 2. Add PHD2 Enzyme A->B C 3. Add Biotin-HIF-1α Peptide Substrate + 2-OG B->C D 4. Incubate 60 min (Enzymatic Reaction) C->D E 5. Add Detection Mix (Antibody + Beads) D->E F 6. Incubate 60 min (Signal Development) E->F G 7. Read Plate (AlphaScreen Reader) F->G H 8. Calculate IC₅₀ G->H

Caption: Experimental workflow for the PHD2 AlphaScreen™ assay.

Tier 2: Cell-Based Assays for Determining Cellular Potency

While biochemical assays are crucial, they do not predict a compound's performance within a cell. Cell-based assays are the essential next step to evaluate cell permeability, stability, and potential off-target effects.

HIF-1α Protein Stabilization via Western Blot

This is the most direct method to confirm that a PHD inhibitor is functioning as intended within the cell—by causing the accumulation of its target protein, HIF-1α.

Causality Behind Choices:

  • Cell Lines: Use of relevant human cell lines like HeLa, U2OS, or Hep3B is standard.[18] These cells express the necessary components of the HIF pathway.

  • Lysis Buffer: The lysis buffer must contain protease and phosphatase inhibitors to prevent the degradation of HIF-1α and other proteins after cell disruption.[19]

  • Loading Control: Normalizing the HIF-1α band intensity to a housekeeping protein like β-actin or GAPDH is critical to ensure that observed changes are due to protein stabilization, not variations in sample loading.[19]

Western_Blot_Workflow A 1. Cell Culture & Treatment with Inhibitor B 2. Cell Lysis (RIPA Buffer + Inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Electrotransfer (to PVDF Membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Signal Detection (Chemiluminescence) F->G H 8. Image Analysis & Quantification G->H

Caption: A generalized workflow for detecting HIF-1α protein levels via Western blot.[18]

Experimental Protocol: Western Blot for HIF-1α Stabilization
  • Cell Culture and Treatment:

    • Seed HeLa cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with a dose-response curve of the novel PHD inhibitor (e.g., 0.1 to 100 µM) or a vehicle control (DMSO) for 4-8 hours.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells directly in the well using RIPA buffer supplemented with a protease inhibitor cocktail.[18]

    • Scrape and collect the lysate, then centrifuge to pellet debris.

    • Determine the protein concentration of the supernatant using a BCA assay.[18]

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 30 µg) per lane onto a 7.5% SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.[18]

  • Immunoblotting and Detection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against HIF-1α overnight at 4°C.

    • Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again, then apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.

    • Strip the membrane and re-probe with an antibody for a loading control (e.g., β-actin).

  • Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the HIF-1α signal to the loading control signal for each lane.

HIF Transcriptional Activity via HRE-Luciferase Reporter Assay

This functional assay measures the consequence of HIF-1α stabilization: its ability to act as a transcription factor. It provides a quantitative measure of the entire intracellular pathway's activation.

Causality Behind Choices:

  • Reporter Construct: Cells are transfected with a plasmid containing a firefly luciferase gene under the control of a promoter with multiple HREs. Increased HIF activity directly correlates with increased luciferase expression and light output.[19]

  • Normalization Control: Co-transfection with a second plasmid expressing Renilla luciferase from a constitutive promoter is crucial. Normalizing the firefly signal to the Renilla signal corrects for variations in transfection efficiency and cell number, ensuring the data is robust and reliable.[19]

Comparative Potency of Known PHD Inhibitors (Cellular EC₅₀)

The half-maximal effective concentration (EC₅₀) is derived from this assay, representing the concentration that produces 50% of the maximal transcriptional response.

InhibitorCell LineAssay TypeReported EC₅₀ (µM)Reference(s)
Daprodustat HeLaHRE-Luciferase0.8[13]
Molidustat HeLaHRE-Luciferase2.1[13]
Roxadustat HeLaHRE-Luciferase5.1[13]

Note: EC₅₀ values are typically higher than biochemical IC₅₀ values due to factors like cell permeability and metabolism.

Experimental Protocol: HRE-Luciferase Reporter Assay
  • Transfection:

    • In a 96-well plate, co-transfect HEK293 or a similar cell line with an HRE-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable lipid-based transfection reagent.

    • Incubate for 24 hours to allow for plasmid expression.

  • Treatment:

    • Replace the medium with fresh medium containing a dose-response curve of the test inhibitor or vehicle control.

    • Incubate for an additional 16-24 hours.[19]

  • Cell Lysis and Luciferase Measurement:

    • Lyse the cells using a passive lysis buffer.

    • Using a dual-luciferase reporter assay system, measure first the firefly luciferase activity and then the Renilla luciferase activity in each well using a luminometer.

  • Data Analysis:

    • For each well, calculate the ratio of Firefly Luciferase Activity / Renilla Luciferase Activity.

    • Calculate the fold induction by dividing the normalized ratio of each inhibitor-treated well by the average normalized ratio of the vehicle-treated control wells.

    • Plot the fold induction against the logarithm of the inhibitor concentration and fit the data to determine the EC₅₀ value.

HRE_Luciferase_Workflow A 1. Co-transfect Cells with HRE-Firefly & Control-Renilla Plasmids B 2. Incubate 24h A->B C 3. Treat with Inhibitor (Dose-Response) B->C D 4. Incubate 16-24h C->D E 5. Lyse Cells D->E F 6. Measure Firefly & Renilla Luciferase Activity E->F G 7. Normalize Data & Calculate Fold Induction F->G H 8. Calculate EC₅₀ G->H

Caption: Workflow for the HRE Luciferase Reporter Assay.[19]

Tier 3: Downstream Target Gene Expression Analysis

The final validation step is to confirm that HIF-1α stabilization and transcriptional activity translate into the desired physiological response: the upregulation of key target genes. Quantitative Real-Time PCR (RT-qPCR) is the standard method for this analysis.

Causality Behind Choices:

  • Target Genes: Measuring the mRNA levels of physiologically relevant HIF target genes, such as VEGFA (angiogenesis) and EPO (erythropoiesis), provides direct evidence of the desired downstream biological effect.[3][20]

  • Housekeeping Genes: Gene expression data must be normalized to one or more stably expressed housekeeping genes (e.g., GAPDH, ACTB) to correct for variations in RNA quantity and quality.[20]

Experimental Protocol: RT-qPCR for VEGFA Expression
  • Cell Treatment and RNA Isolation:

    • Treat cells (e.g., Hep3B) with the inhibitor at concentrations around its EC₅₀ for 16-24 hours.

    • Wash cells with PBS and lyse them. Isolate total RNA using a column-based kit or TRIzol reagent.

    • Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction:

    • Set up the qPCR reaction in a 96- or 384-well plate. Each reaction should contain cDNA template, forward and reverse primers for the target gene (VEGFA) and a housekeeping gene (GAPDH), and a SYBR Green or probe-based qPCR master mix.

    • Include no-template controls to check for contamination.

  • Data Analysis (ΔΔCt Method):

    • Run the reaction on a real-time PCR instrument.

    • Determine the cycle threshold (Ct) for each gene in each sample.

    • Calculate ΔCt: ΔCt = Ct(VEGFA) - Ct(GAPDH)

    • Calculate ΔΔCt: ΔΔCt = ΔCt(Treated) - ΔCt(Vehicle Control)

    • Calculate Fold Change: Fold Change = 2^(-ΔΔCt)

Representative Data: HIF Target Gene Upregulation
InhibitorConcentrationTarget GeneFold Change vs. Vehicle
Roxadustat 50 µMNDRG1~8-fold
Roxadustat 50 µMCA9~25-fold
Daprodustat 50 µMNDRG1~12-fold
Daprodustat 50 µMCA9~40-fold

Data is illustrative and based on trends observed in published literature.

Conclusion

A rigorous assessment of a novel HIF prolyl hydroxylase inhibitor's potency requires a multi-tiered, systematic approach. By progressing from direct, cell-free biochemical assays (Tier 1) to confirmation of intracellular activity and transcriptional function (Tier 2), and finally to the measurement of downstream biological outputs (Tier 3), researchers can build a comprehensive and reliable potency profile. Each experimental stage is designed to be self-validating through the use of appropriate controls and normalization strategies, ensuring scientific integrity. This structured evaluation framework allows for the objective comparison of novel compounds against established inhibitors, facilitating the identification of promising candidates for further therapeutic development.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical procedures for the proper disposal of Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate (CAS No. 1455091-10-7). As a crucial intermediate in the synthesis of advanced pharmaceutical compounds like Roxadustat, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and ensure environmental compliance.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established regulatory standards and field-proven best practices.

Core Principle: Proactive Hazard Assessment

This compound is a biologically active heterocyclic compound. While comprehensive toxicological data may be limited as with many research chemicals, the available information mandates a cautious approach. The Occupational Safety and Health Administration (OSHA) recommends that investigational drugs and their intermediates be handled as potentially hazardous substances until sufficient information proves otherwise.[3][4] Therefore, all disposal procedures must be predicated on the known hazards of this compound.

Table 1: Hazard Identification

Hazard Statement Description Source
H302 Harmful if swallowed [5]
H315 Causes skin irritation [5]
H319 Causes serious eye irritation [5]

| H335 | May cause respiratory irritation |[5] |

Given its classification and role as a pharmaceutical intermediate, it is prudent to adopt handling and disposal practices similar to those for cytotoxic or other potent compounds, minimizing exposure at every stage.[6][7]

Pre-Disposal Safety: Engineering Controls and PPE

Before handling any waste containing this compound, ensure that the proper safety measures are in place. The primary goal is to prevent exposure through inhalation, ingestion, or skin contact.[8]

  • Engineering Controls : All handling of the solid compound or solutions should be performed within a certified chemical fume hood to mitigate the risk of inhaling airborne powder or aerosols.[9]

  • Personal Protective Equipment (PPE) : A comprehensive PPE strategy is non-negotiable.

    • Eye Protection : Wear chemical safety goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[9]

    • Hand Protection : Use chemically resistant gloves (e.g., nitrile), and inspect them for tears or punctures before use. Dispose of gloves as contaminated waste after handling the compound.

    • Body Protection : A long-sleeved laboratory coat is mandatory. For handling larger quantities or in the event of a spill, consider additional protective clothing.

    • Respiratory Protection : If working outside a fume hood is unavoidable (which is strongly discouraged), a properly fitted respirator is required.

Step-by-Step Waste Management and Disposal Protocol

Disposal of this compound is governed by federal and local regulations, primarily the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[10][11] Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain. [12]

Step 1: Waste Characterization and Container Selection
  • Designate as Hazardous Waste : All waste streams containing this compound—including pure compound, reaction mixtures, contaminated consumables (e.g., weigh boats, gloves, wipes), and empty stock containers—must be managed as hazardous chemical waste.[13][14]

  • Select a Compatible Container :

    • Use a container made of a material that is chemically compatible with the waste. High-density polyethylene (HDPE) or the original stock bottle are excellent choices.[12] Plastic containers are often preferred to glass to minimize the risk of breakage.[13]

    • The container must be in good condition, free from leaks or external contamination, and equipped with a secure, tight-fitting screw cap.[12][13][15] Beakers with stoppers or parafilm are not acceptable waste containers.[13]

    • Ensure the container is appropriately sized for the volume of waste and leave at least 10% (or one inch) of headspace to allow for expansion.[15]

Step 2: Accurate and Compliant Labeling

Proper labeling is a critical safety and regulatory requirement. Your institution's Environmental Health & Safety (EHS) department cannot safely handle or dispose of waste without a complete chemical profile.

  • Affix a Hazardous Waste Label : Obtain a hazardous waste label from your EHS office.

  • Complete All Fields : The label must be filled out clearly and legibly with the following information:

    • The words "Hazardous Waste ".[13][15]

    • Full Chemical Names : List every component of the waste mixture. Do not use abbreviations, chemical formulas, or structures.[13][15] For example: "this compound," "Methanol," "Water."

    • Concentrations : Provide an estimated percentage or concentration for each component.

    • Hazard Identification : Check the boxes corresponding to the material's hazards (e.g., Toxic, Irritant).[15]

Step 3: Segregation and Satellite Accumulation
  • Establish a Satellite Accumulation Area (SAA) : Designate a specific location in the lab, at or near the point of waste generation, for storing the waste container.[14][15] This could be a secondary containment bin within a fume hood or a designated cabinet.

  • Segregate Incompatibles : Store the waste container away from incompatible materials. As a general rule, keep organic compounds separate from strong acids, bases, and oxidizing agents.[15]

  • Keep Containers Closed : The waste container must remain securely capped at all times, except when you are actively adding waste.[12][13] This prevents the release of vapors and protects against spills.

  • Perform Weekly Inspections : All SAAs must be inspected weekly to check for leaks, proper labeling, and container integrity.[13][15]

WasteDisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS EHS & Vendor Operations gen Waste Generation (e.g., unused solid, contaminated gloves, reaction quench) container Select Compatible Hazardous Waste Container gen->container Step 1 labeling Affix & Complete Hazardous Waste Label (Full names, hazards, date) container->labeling Step 2 saa Store in Designated SAA (Keep container closed, segregate from incompatibles) labeling->saa Step 3 request Container Full: Request EHS Pickup saa->request Step 4 pickup EHS Collection from Laboratory request->pickup disposal Final Disposal via Licensed Hazardous Waste Vendor pickup->disposal

References

Navigating the Safe Handling of Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the ability to safely manage novel chemical entities is paramount. This guide provides a comprehensive, technically grounded framework for handling Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate (CAS No. 1455091-10-7), a key intermediate in various research applications. By moving beyond a simple checklist and delving into the rationale behind each safety protocol, this document aims to empower scientists with the knowledge to foster a culture of safety and excellence in the laboratory.

Understanding the Hazard Profile

This compound is a white to light-yellow powder or crystalline solid.[1] A thorough understanding of its inherent hazards is the first step toward safe handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:

  • H302: Harmful if swallowed: This indicates acute oral toxicity. Ingestion can lead to adverse health effects.[1][2][3][4]

  • H315: Causes skin irritation: Direct contact with the skin can cause redness, inflammation, and discomfort.[1][2][3][4]

  • H319: Causes serious eye irritation: The compound can cause significant irritation, pain, and potential damage if it comes into contact with the eyes.[1][2][3]

  • H335: May cause respiratory irritation: Inhalation of the powder can lead to irritation of the respiratory tract, causing symptoms such as coughing and shortness of breath.[1][2]

These classifications necessitate a stringent set of controls to minimize exposure during all stages of handling, from receipt of the material to its final disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a procedural formality but a critical barrier against chemical exposure. The following PPE is mandatory when handling this compound.

Eye and Face Protection

Given the serious eye irritation hazard (H319), robust eye protection is non-negotiable.

  • Recommendation: Chemical splash goggles that form a tight seal around the eyes are essential.[5] For operations with a higher risk of splashing or aerosol generation, such as weighing or preparing solutions, a face shield should be worn in conjunction with goggles.[5][6]

Skin and Body Protection

To prevent skin irritation (H315) and potential absorption, comprehensive body protection is required.

  • Gloves: Due to the compound's structure containing aromatic ether and carboxylate functionalities, nitrile gloves are a suitable choice for incidental contact.[7][8] They offer good resistance to a range of chemicals and will visibly tear if punctured, providing a clear indication of a breach.[7] For prolonged handling or in the event of a spill, heavier-duty gloves such as neoprene or butyl rubber should be considered.[5][8][9] Always inspect gloves for any signs of degradation before use.[7][8]

  • Lab Coat: A clean, buttoned laboratory coat made of a non-absorbent material should be worn to protect street clothing and skin from contamination.

  • Footwear: Fully enclosed shoes are mandatory in any laboratory setting to protect against spills.

Respiratory Protection

The risk of respiratory irritation (H335) from inhaling the fine powder necessitates respiratory protection, particularly when handling the substance outside of a contained system.

  • Recommendation: When weighing or transferring the solid compound, an N95-rated disposable respirator or a half-mask respirator with a P100 particulate filter is recommended to prevent inhalation of airborne particles.[10][11] All handling of the powder should ideally be performed within a chemical fume hood to minimize aerosolization.[12]

PPE Component Specification Rationale
Eye Protection Chemical Splash Goggles (ANSI Z87.1 certified)Protects against splashes and airborne particles causing serious eye irritation (H319).[6]
Face Protection Face Shield (in addition to goggles for high-risk tasks)Provides a secondary layer of protection for the entire face from splashes.[5][6]
Hand Protection Nitrile Gloves (for incidental contact)Offers good chemical resistance and clear indication of tears.[7]
Neoprene or Butyl Rubber Gloves (for extended contact/spills)Provides enhanced protection for prolonged exposure scenarios.[5][8][9]
Body Protection Laboratory CoatPrevents skin contact and contamination of personal clothing.
Respiratory Protection N95 Disposable Respirator or Half-Mask with P100 FilterProtects against inhalation of irritating powder (H335).[10][11]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound will significantly mitigate the risks.

Preparation and Weighing
  • Designated Area: Conduct all manipulations in a designated area, preferably within a certified chemical fume hood, to contain any airborne powder.

  • Pre-use Inspection: Before starting, ensure all necessary PPE is in good condition and readily available. Check that the fume hood is functioning correctly.

  • Weighing: When weighing the solid, use a draft shield or a dedicated weighing enclosure within the fume hood to prevent the powder from becoming airborne. Use anti-static weighing paper or containers to minimize dispersal.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

Experimental Use
  • Closed Systems: Whenever possible, conduct reactions in closed systems to minimize the release of vapors or aerosols.

  • Temperature Control: If heating is required, do so in a well-ventilated area and use appropriate temperature control to avoid decomposition or increased vapor pressure.

  • Avoid Ingestion: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly after handling the compound, even if gloves were worn.[2]

Post-Experiment Decontamination
  • Surface Cleaning: Decontaminate all work surfaces and equipment that may have come into contact with the chemical.[13] A suitable laboratory detergent and water solution is generally effective.

  • PPE Removal: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed last, turning them inside out as you do so. Dispose of single-use PPE in the appropriate waste stream.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, a swift and informed response is crucial.

First Aid
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][6][14][15] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.[1][6][15]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes.[1][6][16] If irritation persists, seek medical attention.[1][6]

  • Inhalation: Move the affected person to fresh air.[2][14] If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Spill Management
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent solution.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle and is essential for environmental protection and regulatory compliance.

  • Waste Segregation: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), in a dedicated, clearly labeled hazardous waste container. As this is a non-halogenated organic compound, it should be segregated from halogenated waste streams.[17][18]

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.[17]

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.[17]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Work in Fume Hood prep_ppe->prep_area prep_weigh Weigh Solid Carefully prep_area->prep_weigh handle_exp Conduct Experiment prep_weigh->handle_exp Transfer to Reaction handle_decon Decontaminate Surfaces handle_exp->handle_decon disp_segregate Segregate Waste handle_decon->disp_segregate Collect Waste disp_label Label Container disp_segregate->disp_label disp_dispose Dispose via EHS disp_label->disp_dispose

Caption: Workflow for the safe handling of this compound.

By adhering to these scientifically sound and field-proven practices, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.